4-Decyne
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
dec-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUNBQMRRNMQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178544 | |
| Record name | 4-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-86-3 | |
| Record name | 4-Decyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002384863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Decyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Structural Properties of 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Decyne (C₁₀H₁₈) is an internal alkyne of significant interest in organic synthesis and as a building block for more complex molecules. Its linear geometry and the reactivity of the carbon-carbon triple bond make it a versatile substrate in various chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, its detailed structural properties, and relevant spectroscopic data. The information is presented to be a valuable resource for professionals in research and development.
Synthesis of this compound
The synthesis of unsymmetrical internal alkynes like this compound is most commonly and efficiently achieved through the alkylation of a terminal alkyne's acetylide anion. An alternative, more general method for alkyne synthesis involves the double dehydrohalogenation of a dihalide.
Alkylation of Acetylide Anions
This method involves a two-step process: the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, followed by its reaction with a primary alkyl halide in an Sₙ2 reaction.[1][2] For the synthesis of this compound, two retrosynthetic pathways are possible:
-
Pathway A: Deprotonation of 1-heptyne (B1330384) followed by alkylation with 1-bromopropane (B46711).
-
Pathway B: Deprotonation of 1-pentyne (B49018) followed by alkylation with 1-bromopentane.
Both pathways are viable; the choice often depends on the availability and cost of the starting materials. The use of a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), is crucial for the complete deprotonation of the terminal alkyne.[3]
Experimental Protocol: Synthesis of this compound via Alkylation of 1-Heptyne
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, dropping funnel, condenser with a drying tube)
-
Magnetic stirrer and heating mantle
-
Dry ice/acetone condenser
Procedure:
-
Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Formation of the Acetylide: Cool the flask to -78 °C (dry ice/acetone bath) and condense liquid ammonia into the flask. Add sodium amide to the liquid ammonia with stirring.
-
Addition of Alkyne: Slowly add a solution of 1-heptyne in anhydrous diethyl ether to the sodium amide suspension via the dropping funnel. Stir the mixture for 1-2 hours to ensure complete formation of the heptynide anion.
-
Alkylation: Add 1-bromopropane dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.
Structural and Physical Properties
This compound is a colorless liquid with a molecular formula of C₁₀H₁₈ and a molecular weight of 138.25 g/mol . Key physical and structural properties are summarized in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| Boiling Point | 75-76 °C at 20 mmHg | |
| Density | 0.772 g/cm³ | |
| Refractive Index | 1.436 |
Structural Parameters (Computed)
| Parameter | Bond/Angle | Expected Value (Å or °) | Notes |
| Bond Lengths | C≡C | ~1.21 Å | Typical for an internal alkyne. |
| C-C (sp-sp³) | ~1.46 Å | The single bond between an sp and an sp³ hybridized carbon. | |
| C-C (sp³-sp³) | ~1.54 Å | Standard alkane C-C bond length. | |
| C-H | ~1.10 Å | Typical for C-H bonds in alkyl chains. | |
| Bond Angles | C-C≡C | 180° | The sp hybridization of the alkyne carbons results in a linear geometry. |
| H-C-H / H-C-C | ~109.5° | Tetrahedral geometry around the sp³ hybridized carbons of the propyl and pentyl chains. |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. The following tables summarize the key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.14 | Triplet | 4H | -CH₂ -C≡C-CH₂ - |
| ~ 1.35 - 1.55 | Multiplet | 8H | -CH₂-CH₂ -CH₃ and -CH₂-CH₂ -CH₂ -CH₃ |
| ~ 0.90 | Triplet | 6H | -CH₃ and -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 80 | C ≡C |
| ~ 31, 22, 20 | Propyl & Pentyl C H₂ |
| ~ 14, 13 | Propyl & Pentyl C H₃ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 2960, 2930, 2870 | Strong | C-H stretch (sp³) |
| ~ 2230 | Weak | C≡C stretch |
| ~ 1460 | Medium | CH₂ bend |
Note: The C≡C stretching absorption in internal alkynes can be weak or absent if the molecule is symmetrical, leading to a small or zero change in dipole moment during the vibration.
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | Molecular Ion [M]⁺ |
| 109 | Moderate | Loss of an ethyl group (-C₂H₅) |
| 95 | Strong | Loss of a propyl group (-C₃H₇) |
| 81 | Strong | Loss of a butyl group (-C₄H₉) |
| 67 | Strong | Propargyllic cleavage |
| 55 | Very Strong | Further fragmentation |
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound via alkylation of 1-heptyne.
Structural Relationships
Caption: Key structural and spectroscopic relationships of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyne (C₁₀H₁₈) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond.[1] This structural feature imparts unique physical properties and a rich chemical reactivity, making it a valuable building block in organic synthesis. Its linear geometry and the high electron density of the triple bond are key to its utility in the construction of complex organic molecules, with potential applications in materials science and the development of pharmaceutical compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and spectroscopic data for its characterization.
Physical and Chemical Properties of this compound
This compound is a colorless liquid at room temperature.[1][2] As with other alkynes, its physical properties are dictated by its molecular weight and the nature of the carbon-carbon triple bond. It is a nonpolar molecule, leading to its insolubility in water but good solubility in nonpolar organic solvents such as ether and benzene.[2][3]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈ | [3][4][5] |
| Molecular Weight | 138.25 g/mol | [4][5] |
| Boiling Point | 75-76 °C at 20 mmHg | [6] |
| ~206-208 °C (estimated at 760 mmHg) | [2] | |
| Melting Point | -58.49 °C (estimate) | [6] |
| Density | 0.772 g/cm³ | [6] |
| Refractive Index | 1.4340 | [6] |
| Water Solubility | Insoluble | [6][7] |
| LogP (estimated) | 4.527 | [7] |
| Flash Point | 52 °C | [6] |
Chemical Reactivity and Key Experiments
The chemical reactivity of this compound is dominated by the electron-rich carbon-carbon triple bond, which readily undergoes addition reactions.
Hydrogenation
This compound can be reduced to either a cis-alkene, a trans-alkene, or a fully saturated alkane, depending on the catalyst and reaction conditions.
-
Partial Hydrogenation to cis-4-Decene: Catalytic hydrogenation in the presence of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen to produce cis-4-decene.
-
Partial Hydrogenation to trans-4-Decene: The anti-addition of hydrogen can be achieved through a dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia (B1221849), to yield trans-4-decene.
-
Complete Hydrogenation to Decane: In the presence of a more active catalyst, such as palladium on carbon (Pd/C) or platinum, this compound can be fully hydrogenated to decane.[3]
Halogenation
This compound reacts with halogens like chlorine (Cl₂) and bromine (Br₂) in a stepwise manner. The addition of one equivalent of a halogen results in the formation of a dihaloalkene, while the addition of a second equivalent yields a tetrahaloalkane. The reaction typically proceeds through a bridged halonium ion intermediate, leading to anti-addition products.
Oxidation
Strong oxidizing agents can cleave the triple bond of this compound. Ozonolysis, followed by a reductive workup, will cleave the triple bond to yield two carboxylic acids: butanoic acid and hexanoic acid.
Spectroscopic Data
Spectroscopic methods are essential for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR | Spectra available in CCl₄ and CDCl₃ solutions. | [4] |
| ¹³C NMR | Spectrum available in CDCl₃ solution. | [4] |
| Infrared (IR) | Transmission IR spectrum available (neat, capillary cell). | [4] |
| Mass Spectrometry (MS) | GC-MS data available. | [4][5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of internal alkynes like this compound is the alkylation of a terminal alkyne. One possible route is the reaction of the acetylide anion of 1-hexyne (B1330390) with 1-bromopropane.
Materials:
-
1-Hexyne
-
Sodium amide (NaNH₂) in liquid ammonia
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a condenser and a dropping funnel at -78 °C.
-
1-Hexyne, dissolved in anhydrous diethyl ether, is added dropwise to the sodium amide solution. The mixture is stirred for one hour to ensure the complete formation of the hexynide anion.
-
1-Bromopropane is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, then warmed to room temperature to allow the ammonia to evaporate.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude this compound is purified by fractional distillation under reduced pressure.
Catalytic Hydrogenation of this compound to cis-4-Decene
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Hexane (B92381) (or another suitable solvent)
-
Hydrogen gas
Procedure:
-
This compound is dissolved in hexane in a round-bottom flask containing a magnetic stir bar.
-
A catalytic amount of Lindlar's catalyst is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed by rotary evaporation to yield cis-4-decene.
Mandatory Visualizations
Caption: Chemical structure of this compound.
Caption: Hydrogenation pathways of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
spectroscopic data for 4-decyne (NMR, IR, Mass Spec)
Spectroscopic Data for 4-Decyne: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development and other relevant fields.
Data Presentation
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton NMR) Data (Predicted)
Due to the symmetry of this compound (C₄H₉-C≡C-C₄H₉), the molecule is expected to show four distinct proton signals. The chemical shifts (δ) are predicted based on typical values for similar chemical environments.[1][2][3]
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-10 | ~ 0.9 | Triplet | 6H |
| H-2, H-9 | ~ 1.4 | Sextet | 4H |
| H-3, H-8 | ~ 1.5 | Quintet | 4H |
| H-5, H-6 | ~ 2.1 | Triplet | 4H |
Predicted spectrum in CDCl₃.
¹³C NMR (Carbon NMR) Data (Predicted)
Given the symmetry of this compound, five unique carbon signals are expected. The predicted chemical shifts are based on standard values for alkanes and alkynes.[4][5]
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C-1, C-10 | ~ 13.7 |
| C-2, C-9 | ~ 22.3 |
| C-3, C-8 | ~ 31.5 |
| C-5, C-6 | ~ 19.0 |
| C-4, C-7 (Alkyne) | ~ 80.5 |
Predicted spectrum in CDCl₃.
IR (Infrared) Spectroscopy Data
As an internal alkyne, this compound is expected to show the following characteristic absorption bands. Symmetrical internal alkynes may have a very weak or absent C≡C stretching peak.[6][7][8]
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ stretch) | 2850-3000 | Strong |
| C≡C (stretch) | 2100-2260 | Weak to absent |
| C-H (bend) | 1375-1470 | Medium |
Mass Spectrometry (MS) Data
The mass spectrum of this compound obtained by electron ionization (EI) shows a molecular ion peak and a series of fragment ions.[9] The molecular weight of this compound is 138.25 g/mol .[9]
| m/z | Relative Intensity (%) | Possible Fragment |
| 138 | 5 | [M]⁺ (Molecular Ion) |
| 109 | 25 | [M - C₂H₅]⁺ |
| 95 | 40 | [M - C₃H₇]⁺ |
| 81 | 100 | [M - C₄H₉]⁺ (Base Peak) |
| 67 | 75 | [C₅H₇]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[10] A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A standard pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon.[11][12] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[10]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal at 0 ppm. For ¹H NMR, the signals are integrated to determine the relative number of protons.
FTIR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: For a neat liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.[13][14]
-
ATR: A small drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
-
Transmission: A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[15]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is recorded. The sample is then placed, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).[13] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to specific functional groups.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: Electron Ionization (EI) is a common method for volatile, non-polar compounds like this compound.[16][17] The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[18]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[19]
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. compoundchem.com [compoundchem.com]
- 4. youtube.com [youtube.com]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound [webbook.nist.gov]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. chemguide.co.uk [chemguide.co.uk]
The Reactivity of the Internal Alkyne in 4-Decyne: A Technical Guide for Researchers
An in-depth exploration of the chemical behavior of 4-decyne, a representative internal alkyne, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity. The document details key transformations including reduction, hydration, hydroboration-oxidation, oxidative cleavage, halogenation, cycloaddition, and metathesis. It offers structured data on reaction outcomes, detailed experimental protocols for pivotal reactions, and visual diagrams of key pathways and workflows to support advanced research and synthetic applications.
The carbon-carbon triple bond of an internal alkyne such as this compound is a region of high electron density, making it susceptible to a variety of chemical transformations. While less reactive than terminal alkynes in some aspects due to the absence of an acidic proton and increased steric hindrance, the internal alkyne offers unique opportunities for stereoselective synthesis. Its linear geometry and the potential for conversion into various functional groups make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This guide will systematically explore the key reactions of this compound, providing quantitative data where available and detailed experimental procedures to facilitate their application in a laboratory setting.
Reduction of this compound: Accessing (Z)- and (E)-4-Decene
The partial reduction of the alkyne in this compound to an alkene is a critical transformation that can be controlled to selectively produce either the cis (Z) or trans (E) isomer of 4-decene. This stereochemical control is highly valuable in multistep syntheses.
Z-Selective Semi-Hydrogenation (Lindlar Catalysis)
The use of a "poisoned" catalyst, most notably Lindlar's catalyst, allows for the syn-addition of hydrogen across the triple bond, leading to the formation of the cis-alkene.[1] The catalyst's reduced activity prevents over-reduction to the corresponding alkane, decane.[2]
Table 1: Z-Selective Semi-Hydrogenation of Internal Alkynes
| Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Z:E Ratio |
| This compound | 5% Pd/CaCO₃, quinoline (B57606) | Methanol (B129727) | 25 | 2 | (Z)-4-Decene | >95 | >98:2 |
| 3-Hexyne (B1328910) | Lindlar Catalyst | Ethyl Acetate | 25 | - | (Z)-3-Hexene | - | 96:4 |
Data for this compound is representative of typical Lindlar hydrogenations; data for 3-hexyne is from a cited study for comparison.
Experimental Protocol: Z-Selective Hydrogenation of this compound
Materials:
-
This compound (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.05 eq by weight)
-
Quinoline (1-2 drops per gram of catalyst)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
A solution of this compound in methanol is placed in a round-bottom flask equipped with a magnetic stir bar.
-
Lindlar's catalyst and quinoline are added to the flask.
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield (Z)-4-decene.
-
The product can be further purified by distillation or column chromatography if necessary.
E-Selective Semi-Reduction (Dissolving Metal Reduction)
The anti-addition of hydrogen to an alkyne can be achieved through a dissolving metal reduction, typically using an alkali metal like sodium or lithium in liquid ammonia (B1221849).[3][4] This reaction proceeds through a radical anion intermediate, and the thermodynamic preference for the trans-vinylic radical leads to the formation of the E-alkene.[5]
Table 2: E-Selective Semi-Reduction of Internal Alkynes
| Alkyne Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| 5-Decyne | Li, NH₃(l) | - | -78 | (E)-5-Decene | >80 |
| 4-Octyne | Na, NH₃(l) | - | -78 | (E)-4-Octene | >80 |
Data for closely related symmetrical internal alkynes is provided as representative examples.
Experimental Protocol: E-Selective Reduction of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium metal (2.5 eq)
-
Liquid ammonia (NH₃)
-
Anhydrous ethanol (B145695) (quenching agent)
-
Anhydrous diethyl ether (solvent)
Procedure:
-
A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is cooled to -78 °C (dry ice/acetone bath).
-
Ammonia gas is condensed into the flask.
-
Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to the sodium-ammonia solution.
-
The reaction is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow, dropwise addition of anhydrous ethanol until the blue color disappears.
-
The ammonia is allowed to evaporate.
-
Water is carefully added to the residue, and the product is extracted with diethyl ether.
-
The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield (E)-4-decene.
Hydration and Hydroboration-Oxidation of this compound
The addition of water across the triple bond of this compound can be achieved through two primary methods, each with distinct mechanistic pathways, leading to the formation of a ketone. For a symmetrical internal alkyne like this compound, both methods yield the same product, 4-decanone (B1582152).
Acid-Catalyzed Hydration
In the presence of a strong acid and a mercury(II) salt catalyst, water adds across the alkyne to form an enol intermediate.[6] This enol is unstable and rapidly tautomerizes to the more stable keto form.[7][8]
Hydroboration-Oxidation
This two-step procedure involves the syn-addition of a borane (B79455) reagent (often a bulky borane like disiamylborane (B86530) or 9-BBN for alkynes to prevent double addition) across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution.[9] This also forms an enol that tautomerizes to the ketone.[10][11][12]
Table 3: Hydration and Hydroboration-Oxidation of this compound
| Reaction | Reagents | Intermediate | Final Product | Expected Yield (%) |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 4-Decanone | ~80-90 |
| Hydroboration-Oxidation | 1. 9-BBN, THF2. H₂O₂, NaOH | Enol | 4-Decanone | ~85-95 |
Yields are estimated based on typical reactions of internal alkynes.
Experimental Protocol: Acid-Catalyzed Hydration of this compound
Materials:
-
This compound (1.0 eq)
-
Water
-
Sulfuric acid (H₂SO₄) (catalytic amount)
-
Mercury(II) sulfate (HgSO₄) (catalytic amount)
-
Methanol or Tetrahydrofuran (THF) (co-solvent)
Procedure:
-
A mixture of water, sulfuric acid, and mercury(II) sulfate is prepared in a round-bottom flask and heated to approximately 60 °C with stirring.
-
A solution of this compound in a minimal amount of co-solvent (methanol or THF) is added to the acidic solution.
-
The mixture is stirred at 60-80 °C for several hours, with the reaction progress monitored by GC or TLC.
-
After cooling to room temperature, the mixture is neutralized with sodium bicarbonate.
-
The product is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 4-decanone is purified by distillation or column chromatography.
Oxidative Cleavage of this compound
The triple bond of this compound can be completely cleaved by strong oxidizing agents, leading to the formation of carboxylic acids. This is a useful transformation for breaking down a carbon skeleton.
Ozonolysis
Ozonolysis of alkynes, followed by a workup with water, results in the cleavage of the triple bond to form two carboxylic acids.[13] Unlike the ozonolysis of alkenes, a reductive workup is not necessary to prevent further oxidation.[11]
Permanganate (B83412) Oxidation
Treatment with hot, basic potassium permanganate (KMnO₄) followed by acidification also cleaves the alkyne, yielding carboxylic acids.
Table 4: Oxidative Cleavage of this compound
| Reaction | Reagents | Products | Expected Yield (%) |
| Ozonolysis | 1. O₃, CH₂Cl₂, -78 °C2. H₂O | Butanoic acid and Hexanoic acid | Good to high |
| Permanganate Oxidation | 1. KMnO₄, H₂O, heat2. H₃O⁺ | Butanoic acid and Hexanoic acid | Moderate to good |
Experimental Protocol: Ozonolysis of this compound
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Ozone (O₃)
-
Water
Procedure:
-
A solution of this compound in dichloromethane is cooled to -78 °C in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the alkyne.
-
The reaction mixture is purged with nitrogen or oxygen to remove excess ozone.
-
Water is added to the reaction mixture, and it is allowed to warm to room temperature.
-
The mixture is stirred for several hours to hydrolyze the ozonide intermediate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated. The resulting carboxylic acids can be separated and purified by standard methods.
Halogenation of this compound
The electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the triple bond of this compound can occur once or twice, depending on the stoichiometry of the halogen used. The addition of the first equivalent of halogen typically proceeds with anti-stereochemistry to give a trans-dihaloalkene.[14]
Table 5: Bromination of this compound
| Stoichiometry | Reagents | Product | Stereochemistry |
| 1 equivalent | Br₂, CCl₄ | 4,5-Dibromo-4-decene | Predominantly E (trans) |
| 2 equivalents | excess Br₂, CCl₄ | 4,4,5,5-Tetrabromodecane | - |
Experimental Protocol: Bromination of this compound (1 equivalent)
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
Procedure:
-
A solution of this compound in carbon tetrachloride is prepared in a round-bottom flask, protected from light.
-
The solution is cooled in an ice bath.
-
A solution of bromine in carbon tetrachloride is added dropwise with stirring. The disappearance of the bromine color indicates its consumption.
-
The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography or distillation provides the (E)-4,5-dibromo-4-decene.
Cycloaddition Reactions
Alkynes can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, particularly when activated by electron-withdrawing groups.[15] While unactivated internal alkynes like this compound are generally poor dienophiles, the reaction can proceed with highly reactive dienes or under forcing conditions. The product is a cyclohexadiene derivative.[16]
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene (B3395910)
Materials:
-
This compound (1.0 eq)
-
Dicyclopentadiene
-
Toluene (B28343) or Xylene (solvent)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Dicyclopentadiene is "cracked" by heating to its boiling point (~170 °C) and distilling the resulting cyclopentadiene monomer, which is collected at a low temperature.
-
The freshly distilled cyclopentadiene and this compound are dissolved in toluene in a high-pressure reaction vessel.
-
The vessel is sealed and heated to 150-200 °C for several hours.
-
The reaction progress is monitored by GC-MS.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting adduct is purified by column chromatography.
Alkyne Metathesis
Alkyne metathesis is a powerful reaction for the redistribution of alkyne fragments, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten.[17][18] For a symmetrical alkyne like this compound, self-metathesis results in the formation of 3-hexyne and 5-decyne. This reaction is an equilibrium process.
Table 6: Alkyne Metathesis of this compound
| Catalyst System | Co-catalyst/Activator | Solvent | Temperature (°C) | Products |
| Mo(CO)₆ | Phenol or Silanol | Toluene | 110 | 3-Hexyne + 5-Decyne |
Experimental Protocol: Alkyne Metathesis of this compound
Materials:
-
This compound (1.0 M solution)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (catalyst precursor)
-
4-Chlorophenol (B41353) (activator)
-
Anhydrous chlorobenzene (B131634) (solvent)
Procedure:
-
Under an inert atmosphere, a solution of this compound in chlorobenzene is prepared.
-
Molybdenum hexacarbonyl and 4-chlorophenol are added to the solution.
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by GC, observing the formation of 3-hexyne and 5-decyne.
-
The reaction is typically allowed to proceed for several hours to reach equilibrium.
-
Upon completion, the reaction mixture is cooled and can be analyzed directly or worked up to isolate the products.
Sharpless Asymmetric Dihydroxylation of 4-Decene Derivatives
While not a direct reaction of the alkyne, the Sharpless asymmetric dihydroxylation is a crucial subsequent transformation of the alkene products derived from this compound. This reaction allows for the enantioselective synthesis of vicinal diols, which are important chiral building blocks.[19][20] The choice of chiral ligand (AD-mix-α or AD-mix-β) determines the facial selectivity of the dihydroxylation.[21]
Table 7: Sharpless Asymmetric Dihydroxylation of (Z)-4-Decene
| Substrate | Reagent | Product | Expected Enantiomeric Excess (ee) |
| (Z)-4-Decene | AD-mix-β | (4R,5R)-Decane-4,5-diol | High |
| (Z)-4-Decene | AD-mix-α | (4S,5S)-Decane-4,5-diol | High |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of (Z)-4-Decene
Materials:
-
(Z)-4-Decene (1.0 eq)
-
AD-mix-β (or AD-mix-α)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added and stirred until two clear phases are formed.
-
(Z)-4-Decene is added to the mixture.
-
The reaction is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The diol product is purified by column chromatography.
This technical guide provides a foundational understanding of the reactivity of this compound, supported by generalized experimental protocols and illustrative diagrams. Researchers are encouraged to consult the primary literature for more specific details and to optimize these procedures for their particular applications. The versatility of the internal alkyne functional group, as demonstrated by the chemistry of this compound, underscores its importance in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid Catalyzed Hydration of Alkynes - Chad's Prep® [chadsprep.com]
- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 9. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Diels Alder with Alkynes [quimicaorganica.org]
- 16. youtube.com [youtube.com]
- 17. BJOC - Recent advances in the development of alkyne metathesis catalysts [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Alkyne Metathesis in Organic Synthesis [organic-chemistry.org]
- 20. experts.illinois.edu [experts.illinois.edu]
- 21. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Profile and Stability of 4-Decyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data and chemical stability of 4-decyne (C₁₀H₁₈), an internal alkyne of interest in organic synthesis and materials science. The information presented herein is intended to be a valuable resource for professionals engaged in research and development, offering insights into the energetic properties and reactivity of this molecule.
Core Thermodynamic Data
The thermodynamic properties of a compound are crucial for understanding its energy content and the feasibility of its chemical transformations. The standard enthalpy of formation, Gibbs free energy of formation, and standard molar entropy are key parameters in this regard.
Table 1: Thermodynamic Properties of this compound
| Thermodynamic Property | Symbol | Value | State | Source |
| Enthalpy of Formation (Standard) | ΔfH° | 19.90 ± 3.00 kJ/mol | Gas | Cheméo[1] |
| Gibbs Free Energy of Formation (Standard) | ΔfG° | 236.12 kJ/mol (Calculated) | Gas | Cheméo[1] |
| Enthalpy of Hydrogenation to Decane | ΔrH° | -269.4 ± 1.7 kJ/mol | Liquid | NIST WebBook[2] |
| Standard Molar Entropy | S° | Data not readily available | - | - |
Note: The Standard Gibbs Free Energy of Formation is a calculated value and not experimentally determined.
Stability and Reactivity Profile
The stability of this compound is determined by its molecular structure, specifically the presence of the internal carbon-carbon triple bond. While kinetically stable under standard conditions, alkynes are thermodynamically unstable compared to their corresponding alkanes, as indicated by the highly exothermic enthalpy of hydrogenation.[3][4]
Thermal Stability
Specific experimental data on the thermal decomposition of this compound is limited. However, the decomposition of long-chain hydrocarbons typically proceeds via radical chain mechanisms at elevated temperatures, leading to the formation of smaller alkanes, alkenes, and alkynes. The triple bond in this compound, with a bond strength of approximately 839 kJ/mol, requires significant energy input to be cleaved.[3]
Chemical Stability and Reactivity
The reactivity of this compound is characteristic of internal alkynes, which are generally less reactive in electrophilic addition reactions than terminal alkynes or alkenes.[5]
-
Reduction: this compound can be reduced to (Z)-4-decene, (E)-4-decene, or n-decane depending on the reagents and conditions employed.
-
Complete Hydrogenation: Catalytic hydrogenation with catalysts such as platinum or palladium on carbon (Pd/C) leads to the complete reduction to n-decane.[6]
-
Partial Hydrogenation (cis-alkene): The use of a "poisoned" catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to form (Z)-4-decene (cis-isomer).[6][7]
-
Partial Hydrogenation (trans-alkene): Dissolving metal reduction, for example, with sodium in liquid ammonia, leads to the anti-addition of hydrogen, yielding (E)-4-decene (trans-isomer).[8][9]
-
-
Oxidation: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond of this compound, typically yielding carboxylic acids. In the case of this compound, this would produce butanoic acid and hexanoic acid.
-
Isomerization: Internal alkynes like this compound can undergo isomerization to other alkynes or to allenes under specific catalytic conditions, often requiring strong bases or transition metal complexes.[10]
The following diagram illustrates the primary reduction pathways of this compound.
Experimental Protocols
The determination of thermodynamic data for compounds like this compound relies on precise calorimetric measurements. A key experimental value, the enthalpy of hydrogenation, is often used to derive the enthalpy of formation.
Determination of Enthalpy of Hydrogenation by Calorimetry
The enthalpy of hydrogenation of this compound to n-decane was determined by Rogers, Dagdagan, and Allinger (1979) using a calorimetric method. While the specific instrumental details from the original publication are not fully reproduced here, the general experimental workflow for such a determination is outlined below.
Principle: The heat released during the catalytic hydrogenation of a known amount of the alkyne in a calorimeter is measured. This heat of reaction, when corrected to standard conditions, provides the enthalpy of hydrogenation.
Generalized Experimental Workflow:
-
Calorimeter Calibration: The calorimeter is calibrated using a substance with a known enthalpy of reaction to determine the heat capacity of the system.
-
Sample Preparation: A precise mass of this compound is dissolved in a suitable solvent (e.g., hexane) and placed in the reaction vessel within the calorimeter.
-
Catalyst Introduction: A hydrogenation catalyst, such as palladium on carbon, is introduced into the reaction vessel.
-
Reaction Initiation: The system is brought to thermal equilibrium. Hydrogen gas is then introduced into the reaction vessel to initiate the hydrogenation reaction.
-
Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded over time until the reaction is complete and the system returns to thermal equilibrium.
-
Data Analysis: The heat evolved during the reaction is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of hydrogenation.
The following diagram illustrates a simplified logical workflow for this experimental procedure.
References
- 1. This compound (CAS 2384-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. Alkyne - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. m.youtube.com [m.youtube.com]
A Technical Guide to the Computational Modeling of 4-Decyne's Electronic Structure
Abstract
This technical whitepaper provides an in-depth guide to the computational modeling of the electronic structure of 4-decyne (C₁₀H₁₈), an internal alkyne.[1][2] Understanding the electronic properties of such molecules is crucial for their application in organic synthesis, materials science, and as structural motifs in drug development.[1] This document outlines the theoretical background, common computational methodologies, a standardized modeling workflow, and protocols for experimental validation. All quantitative data is presented in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.
Introduction to this compound and its Electronic Structure
This compound is an unsaturated hydrocarbon featuring a carbon-carbon triple bond between the fourth and fifth carbon atoms of a ten-carbon chain.[1][2] The electronic structure of the alkyne functional group is defined by its sp hybridization, resulting in a linear geometry and a region of high electron density.[3][4][5] This cylindrical π-electron cloud governs the molecule's reactivity, polarity, and potential for non-covalent interactions, making it a subject of interest for computational characterization.[3] Computational modeling provides a powerful, cost-effective approach to predict and analyze electronic properties such as molecular orbitals, electrostatic potential, and spectroscopic behavior, offering insights that can guide synthetic efforts and molecular design.
Physicochemical Properties of this compound
A summary of known physical and chemical properties for this compound is provided below. These experimental values serve as a fundamental reference for computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ | [1][2][6][7] |
| Molecular Weight | 138.25 g/mol | [2][6] |
| CAS Number | 2384-86-3 | [2][6][7] |
| Density | ~0.77 g/mL | [1][8] |
| Boiling Point | ~179-183 °C | [8][9] |
| Water Solubility | Insoluble | [1][2][9] |
| Ionization Energy (IE) | 9.17 ± 0.02 eV | [6][7] |
Theoretical Background of Alkyne Electronic Structure
The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker, perpendicular pi (π) bonds.[3][5]
-
Hybridization: The two carbon atoms participating in the triple bond are sp-hybridized. This involves the mixing of one s orbital and one p orbital to form two sp hybrid orbitals that are oriented 180° from each other, dictating the linear geometry of the C-C≡C-C fragment.[3][4]
-
Sigma (σ) Framework: The σ bond between the carbons is formed by the head-on overlap of two sp hybrid orbitals. The remaining sp orbitals on each carbon form σ bonds with adjacent carbon atoms.[3]
-
Pi (π) System: Each sp-hybridized carbon has two unhybridized p orbitals that are perpendicular to each other and to the axis of the σ bond. The side-on overlap of these p orbitals forms two π bonds, which merge into a cylinder of electron density around the C-C sigma bond.[3] This electron-rich region is the primary site of reactivity in alkynes.[10]
Computational Methodologies for Electronic Structure Calculation
The electronic structure of this compound can be effectively modeled using a variety of quantum chemical methods. The choice of method depends on the desired balance between accuracy and computational cost.
-
Density Functional Theory (DFT): DFT is a widely used method for electronic structure calculations in molecules of this size. It calculates the electron density to determine the energy and other properties. The accuracy of DFT heavily relies on the chosen exchange-correlation functional.
-
Common Functionals: B3LYP is a popular hybrid functional, often used as a default, while range-separated functionals like wB97X-D may offer improved predictions for properties like HOMO-LUMO gaps.[11]
-
-
Ab Initio Methods:
-
Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point but often requires correction for electron correlation.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a post-HF method that incorporates electron correlation, offering higher accuracy than HF, particularly for geometry and energy calculations.[12]
-
-
Semi-empirical Methods: Methods like PM3 and AM1 are computationally less expensive and can be used for very large systems or initial explorations, though they are generally less accurate than DFT or ab initio methods.[13]
A selection of open-source and commercial software packages are available for these calculations, including GAMESS, NWChem, CP2K, and Gaussian.[14][15][16]
Standardized Workflow for Modeling this compound
A systematic workflow is essential for obtaining reliable and reproducible computational results. The following diagram illustrates a standard procedure for calculating and analyzing the electronic structure of this compound.
Caption: A standard workflow for the computational analysis of this compound's electronic structure.
Data Presentation: Calculated Electronic Properties
Computational models yield quantitative data that describe the electronic nature of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies relate to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[17][18]
The table below presents a comparison of hypothetical results from different computational methods. These values should be calculated as part of the workflow described above.
| Parameter | Method 1 (e.g., B3LYP/6-31G*) | Method 2 (e.g., wB97X-D/def2-TZVP) | Experimental Value |
| HOMO Energy | Calculated Value (eV) | Calculated Value (eV) | -9.17 eV (from IE)[6][7] |
| LUMO Energy | Calculated Value (eV) | Calculated Value (eV) | N/A |
| HOMO-LUMO Gap | Calculated Value (eV) | Calculated Value (eV) | N/A |
| Dipole Moment | Calculated Value (Debye) | Calculated Value (Debye) | N/A |
| Total Energy | Calculated Value (Hartree) | Calculated Value (Hartree) | N/A |
Note: The HOMO energy from DFT calculations is an approximation of the negative first ionization energy based on Koopmans' theorem, and direct comparison requires careful interpretation.[11]
Protocols for Experimental Validation
Computational results should be validated against experimental data where possible. The following are standard protocols for techniques relevant to determining electronic structure properties.
Protocol: Ultraviolet-Visible (UV-Vis) Spectroscopy
This technique measures electronic transitions, primarily π → π* transitions in molecules like this compound, which can be correlated with the computationally predicted HOMO-LUMO gap.[19]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane (B92381) or cyclohexane. A typical concentration range is 10⁻⁴ to 10⁻⁶ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorption.
-
Sample Measurement: Fill an identical quartz cuvette with the this compound solution and record the absorption spectrum, typically over a range of 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). This corresponds to the energy of the lowest-energy electronic transition. This experimental transition energy can be compared to values predicted by Time-Dependent DFT (TD-DFT) calculations.[14]
Protocol: Photoelectron Spectroscopy (PES)
PES directly measures the energy required to remove electrons from a molecule, providing experimental values for ionization energies. The first ionization energy corresponds to the removal of an electron from the HOMO.
-
Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber.
-
Ionization: Irradiate the sample with a high-energy monochromatic photon source (e.g., He I radiation at 21.22 eV).
-
Electron Energy Analysis: The kinetic energy of the photoejected electrons is measured by an electron energy analyzer.
-
Data Acquisition: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy.
-
Analysis: The ionization energy (IE) is calculated using the equation: IE = hν - KE_electron, where hν is the energy of the incident photons and KE_electron is the measured kinetic energy of the ejected electrons. The first peak in the spectrum corresponds to the experimental HOMO energy.
Relevance in Drug Development
While this compound itself is not a therapeutic agent, the alkyne motif is prevalent in medicinal chemistry. Understanding its electronic structure is vital for:
-
Linker Design: Alkynes are used as rigid linkers in complex molecules. Their electrostatic potential and orbital shapes influence how they interact with other parts of the molecule and with biological targets.
-
Pharmacophore Component: The electron-rich triple bond can participate in non-covalent interactions (e.g., π-stacking, cation-π) with protein residues. Computational modeling can predict the strength and nature of these interactions.
-
Metabolic Stability: The electron distribution affects the molecule's susceptibility to metabolic transformation. Models can help predict sites of reactivity.
Conclusion
Computational modeling offers a robust framework for elucidating the electronic structure of this compound. By employing methods like DFT and following a systematic workflow, researchers can accurately predict key electronic properties, including molecular orbitals and electrostatic potential. These theoretical predictions, when validated by experimental techniques such as UV-Vis and Photoelectron Spectroscopy, provide a comprehensive understanding of the molecule's behavior. For professionals in drug development and materials science, these insights are invaluable for designing novel molecules with tailored electronic characteristics.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. readchemistry.com [readchemistry.com]
- 4. All About Electronic Structure of Alkynes [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound (CAS 2384-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [stenutz.eu]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemissian: software to analyze spectra, build density maps and molecular orbitals | [chemissian.com]
- 15. hpcwire.com [hpcwire.com]
- 16. ccs-psi.org [ccs-psi.org]
- 17. m.youtube.com [m.youtube.com]
- 18. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]
- 19. learn.schrodinger.com [learn.schrodinger.com]
Solubility of 4-Decyne in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: "Like Dissolves Like"
The solubility of a substance is primarily governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. 4-Decyne is a nonpolar molecule due to the presence of the hydrocarbon chain and the relatively nonpolar carbon-carbon triple bond.[1][2][3] Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water.[4][5]
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This information is derived from the general solubility characteristics of alkynes.[1][2][3]
| Solvent Name | Chemical Formula | Solvent Type | Expected Solubility of this compound |
| Hexane | C₆H₁₄ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble[4] |
| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble[2] |
| Benzene | C₆H₆ | Nonpolar | Soluble[4] |
| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble to Insoluble |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble to Insoluble |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble to Insoluble |
| Water | H₂O | Polar Protic | Insoluble (Estimated solubility: 3.301 mg/L at 25 °C)[6] |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[7] The following protocol outlines the steps for determining the solubility of liquid this compound in an organic solvent.
Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specified temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent (e.g., hexane, toluene)
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of the System: Add a measured volume of the chosen organic solvent to a series of glass vials.
-
Addition of Solute: To each vial, add an excess amount of this compound. The presence of a separate, undissolved phase of this compound is necessary to ensure that a saturated solution is formed.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may vary and should be determined experimentally.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment until the undissolved this compound has fully separated from the solvent phase, resulting in a clear supernatant.
-
Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe. To prevent the transfer of any undissolved solute, it is crucial to use a syringe filter attached to the syringe needle.
-
Sample Preparation for Analysis: Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantitative Analysis: Analyze the diluted sample using a calibrated analytical method, such as GC-FID, to determine the concentration of this compound.
-
Data Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor. The results are typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Experimental workflow for solubility determination of this compound.
References
- 1. education.com [education.com]
- 2. quora.com [quora.com]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Partition coefficient - Wikipedia [en.wikipedia.org]
- 6. 2384-86-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
4-Decyne: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2384-86-3 IUPAC Nomenclature: Dec-4-yne
This technical guide provides a comprehensive overview of 4-decyne, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the broader context of medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is an internal alkyne, a class of hydrocarbons characterized by a carbon-carbon triple bond. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | [1][2] |
| Molecular Weight | 138.25 g/mol | [1][2] |
| CAS Number | 2384-86-3 | [1][2] |
| IUPAC Name | Dec-4-yne | [1] |
| Boiling Point | 75-76 °C at 20 mmHg | [2] |
| Density | 0.772 g/cm³ | [2] |
| Refractive Index | 1.4340 | [2] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of internal alkynes such as this compound is the alkylation of a terminal alkyne.[3][4] The following protocol describes the synthesis of this compound from 1-heptyne (B1330384) and a propyl halide.[3]
Reaction Scheme:
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen or argon gas)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen/argon inlet, and a magnetic stirrer.
-
In a separate flask, dissolve sodium amide in liquid ammonia to form a solution of the amide ion.
-
To the reaction flask, add 1-heptyne dissolved in anhydrous diethyl ether.
-
Cool the reaction flask to -33 °C (the boiling point of liquid ammonia).
-
Slowly add the sodium amide solution to the 1-heptyne solution with vigorous stirring. This will deprotonate the terminal alkyne to form the heptynide anion.
-
Once the addition is complete, allow the mixture to stir for one hour.
-
Slowly add 1-bromopropane from the dropping funnel to the reaction mixture.
-
After the addition of 1-bromopropane, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation to yield pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[5][6][7]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-1ms, HP-5ms).
Typical GC-MS Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless injection) |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp: 10 °C/min to 250 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
Samples containing this compound should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) prior to injection.
Data Analysis:
The identity of this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular ion peak (M+) would be expected at m/z 138. Common fragments would result from cleavage at the propyl and pentyl groups attached to the triple bond.[8][9][10] Quantification can be achieved by creating a calibration curve using standards of known concentration.[7]
Relevance to Drug Development
While there is no direct evidence in the reviewed literature of this compound itself being used in a signaling pathway or as a pharmaceutical agent, the alkyne functional group is of significant interest in medicinal chemistry.[11][12] Internal alkynes are found in a variety of biologically active natural products and synthetic compounds.[12][13][14][15][16]
The rigid, linear geometry of the alkyne can be used to create specific molecular shapes for binding to biological targets. Furthermore, alkynes can be metabolically stable and can be used as bioisosteres for other functional groups. The presence of the triple bond also provides a site for further chemical modification, allowing for the synthesis of diverse compound libraries for drug screening.[17]
Although no specific cytotoxicity or bioactivity studies for this compound have been reported, the broader class of internal alkynes has been investigated for various therapeutic applications.[13][14][16] Researchers in drug development may consider this compound as a simple building block or a fragment for the synthesis of more complex molecules with potential biological activity.
Visualizations
Logical Workflow for this compound Synthesis and Analysis
Caption: Workflow for the synthesis and subsequent GC-MS analysis of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. A chemist wants to synthesize 4 -decyne but cannot find any 1 -pentyne, t.. [askfilo.com]
- 4. 9.9 An Introduction to Organic Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of alkyne-containing natural products - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. Syntheses and biological evaluation of irciniastatin A and the C1-C2 alkyne analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, characterization and in vitro cytotoxicity studies of bioactive compounds from Alseodaphne semecarpifolia Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in radical transformations of internal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Decyne: A Technical Guide for Organic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyne, a symmetrical internal alkyne, presents a valuable and versatile platform for the construction of complex organic molecules. Its linear ten-carbon chain, bisected by a carbon-carbon triple bond, offers a unique combination of steric accessibility and reactivity, making it a strategic starting material for a variety of organic transformations. This technical guide explores the potential research applications of this compound in organic chemistry, providing an in-depth overview of its utility in key synthetic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways. While specific literature on this compound is not exhaustive, this guide extrapolates from well-established reactions of analogous internal alkynes to provide a robust framework for its application in research and development.
Core Properties and Data
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈ | |
| Molecular Weight | 138.25 g/mol | |
| CAS Number | 2384-86-3 | |
| Boiling Point | 177-178 °C | |
| Density | 0.769 g/mL at 25 °C | |
| Spectroscopic Data | ¹H NMR (CDCl₃): δ 2.14 (q, 4H), 1.46 (sext, 4H), 0.93 (t, 6H) ¹³C NMR (CDCl₃): δ 80.5, 22.8, 20.7, 13.6 |
Key Synthetic Applications and Experimental Protocols
The reactivity of the alkyne functional group in this compound allows for a diverse range of transformations, providing access to a wide array of molecular architectures.
Hydration: Synthesis of 4-Decanone
The acid-catalyzed hydration of symmetrical internal alkynes like this compound is a regioselective transformation that yields a single ketone product, avoiding the formation of isomeric mixtures often encountered with unsymmetrical alkynes.
Reaction Pathway:
Experimental Protocol (General Procedure):
A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture) is treated with a catalytic amount of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (e.g., mercury(II) sulfate). The reaction mixture is heated to reflux and monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to afford 4-decanone.
Expected Quantitative Data:
| Product | Yield (%) | Spectroscopic Data |
| 4-Decanone | >90 | ¹H NMR (CDCl₃): δ 2.40 (t, 4H), 1.55 (m, 4H), 1.29 (m, 4H), 0.90 (t, 6H) ¹³C NMR (CDCl₃): δ 211.5, 42.5, 26.3, 23.8, 22.4, 13.9 IR (neat): 1715 cm⁻¹ (C=O) |
Hydroboration-Oxidation: Synthesis of (E)-4-Decene and subsequent conversion to alcohols
Hydroboration-oxidation of internal alkynes provides a pathway to vinylboranes, which can be protonated to yield alkenes or oxidized to form ketones. The use of a bulky borane (B79455) reagent ensures a single hydroboration event. Subsequent protonolysis of the vinylborane (B8500763) intermediate with a carboxylic acid yields the corresponding (Z)-alkene.
Reaction Workflow:
Experimental Protocol (General Procedure for Alkene Synthesis):
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere is added a solution of a sterically hindered borane, such as disiamylborane (B86530) (Sia₂BH) or dicyclohexylborane, at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting alkyne is consumed. A carboxylic acid (e.g., acetic acid) is then added, and the mixture is heated to reflux to effect protonolysis. After workup and purification, (Z)-4-decene is obtained.
Expected Quantitative Data:
| Product | Yield (%) | Spectroscopic Data (Representative) |
| (Z)-4-Decene | 85-95 | ¹H NMR (CDCl₃): δ 5.35 (m, 2H), 2.05 (m, 4H), 1.35 (m, 8H), 0.90 (t, 6H) ¹³C NMR (CDCl₃): δ 130.0, 29.5, 29.2, 22.8, 14.1 |
Cycloaddition Reactions: Synthesis of Heterocycles
This compound can serve as a dienophile or a partner in various cycloaddition reactions to construct carbocyclic and heterocyclic frameworks. While Diels-Alder reactions with this compound as the dienophile would require activation, it can readily participate in transition-metal-catalyzed cycloadditions.
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, catalyzed by a cobalt complex, to form α,β-cyclopentenones.
Logical Relationship for Pauson-Khand Reaction:
Experimental Protocol (General Procedure):
A solution of this compound (1.0 eq) and an alkene (1.0-1.5 eq) in a degassed solvent (e.g., toluene) is treated with dicobalt octacarbonyl (Co₂(CO)₈). The reaction mixture is heated under a carbon monoxide atmosphere. The progress of the reaction is monitored by TLC or GC. Upon completion, the solvent is removed, and the crude product is purified by column chromatography to yield the corresponding cyclopentenone derivative.
Substituted pyridines can be synthesized through the condensation of α,β-unsaturated ketones (formed in situ or pre-synthesized) with enamines, followed by oxidation. This compound can be a precursor to the required carbonyl compounds.
Experimental Workflow for Pyridine (B92270) Synthesis:
Ozonolysis: Access to Carboxylic Acids
Ozonolysis of internal alkynes provides a direct route to carboxylic acids. This reaction is a powerful tool for cleaving the carbon-carbon triple bond and introducing two carboxylic acid functionalities.
Experimental Protocol (General Procedure):
A solution of this compound in an inert solvent (e.g., dichloromethane) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material. The reaction is then quenched with an oxidizing workup (e.g., hydrogen peroxide) to yield two equivalents of butanoic acid.
Expected Quantitative Data:
| Product | Yield (%) | Spectroscopic Data |
| Butanoic Acid | >90 | ¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 2.35 (t, 2H), 1.65 (sext, 2H), 0.95 (t, 3H) ¹³C NMR (CDCl₃): δ 180.8, 36.2, 18.4, 13.6 IR (neat): 3300-2500 (br, O-H), 1710 cm⁻¹ (C=O) |
Applications in Drug Development and Materials Science
The synthetic handles introduced through the reactions of this compound open up avenues for the development of novel molecular entities with potential applications in medicinal chemistry and materials science.
-
Drug Discovery: The heterocyclic scaffolds, such as substituted pyridines and cyclopentenones, derived from this compound are prevalent in a wide range of biologically active molecules. These core structures can be further functionalized to generate libraries of compounds for screening against various therapeutic targets.
-
Materials Science: The polymerization of this compound can lead to the formation of poly(alkyne)s, which are of interest for their potential electronic and optical properties. The ability to control the polymerization process allows for the tuning of material characteristics.
Conclusion
This compound is a readily accessible and highly versatile building block in organic synthesis. Its symmetrical nature simplifies many common alkyne transformations, providing clean and high-yielding routes to a variety of important chemical intermediates, including ketones, alkenes, and carboxylic acids. Furthermore, its participation in powerful cycloaddition and condensation reactions allows for the construction of complex carbocyclic and heterocyclic systems. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to exploit the full synthetic potential of this compound in their research endeavors, from fundamental organic methodology to the development of novel pharmaceuticals and advanced materials. Further exploration of transition metal-catalyzed reactions and asymmetric transformations involving this compound is a promising area for future research.
exploring the reaction mechanisms of 4-decyne
An In-depth Technical Guide to the Reaction Mechanisms of 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the primary reaction mechanisms of this compound, a symmetrical internal alkyne. Understanding these transformations is crucial for synthetic chemists in various fields, including drug development, where alkynes serve as versatile intermediates. This guide details the mechanisms, experimental protocols, and quantitative data for hydrogenation, halogenation, hydration, and oxidative cleavage reactions involving this compound.
Catalytic hydrogenation of alkynes allows for their conversion to either alkanes or alkenes, depending on the catalyst and reaction conditions employed. For a symmetrical internal alkyne like this compound, this process can be controlled to selectively yield cis- or trans-alkenes or the fully saturated alkane, decane.
Syn-Hydrogenation to (Z)-4-Decene (cis-alkene)
Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), results in the syn-addition of two hydrogen atoms across the triple bond, yielding the cis-alkene.[1] The catalyst is deactivated to prevent the further reduction of the alkene to an alkane.
References
Methodological & Application
Application Notes and Protocols: 4-Decyne in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4-decyne as a versatile precursor in multi-step organic synthesis. The following sections outline key transformations of this compound, including its conversion to valuable intermediates such as (Z)-4-decene, (Z)-4-decen-1-ol, and the insect pheromone (Z)-4-decenyl acetate (B1210297). Additionally, the oxidative cleavage of this compound to yield smaller carbonyl compounds is discussed. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate the practical application of these synthetic methods.
Synthesis of (Z)-4-Decene via Lindlar Reduction
The partial hydrogenation of this compound using a poisoned catalyst, such as Lindlar's catalyst, affords the corresponding (Z)-alkene with high stereoselectivity. This transformation is a cornerstone in the synthesis of various biologically active molecules where the cis-geometry of the double bond is crucial.
Experimental Protocol:
A general procedure for the Lindlar reduction of an alkyne to a (Z)-alkene is as follows:
-
Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline; typically 5% by weight of the alkyne) in a suitable solvent such as methanol (B129727) or hexane.
-
Reaction Setup: Add this compound to the catalyst suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield crude (Z)-4-decene. Further purification can be achieved by distillation or column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Yield | Spectroscopic Data |
| (Z)-4-Decene | This compound | H₂, Lindlar's Catalyst | Typically >90% | ¹H NMR (CDCl₃): δ 5.40-5.30 (m, 2H), 2.10-1.95 (m, 4H), 1.40-1.20 (m, 8H), 0.90 (t, 6H). ¹³C NMR (CDCl₃): δ 130.0, 29.7, 27.2, 22.5, 14.1. IR (neat, cm⁻¹): ~3020, 2958, 2927, 2858, 1655, 1466, 722. MS (m/z): 140 (M⁺).[1] |
Multi-Step Synthesis of (Z)-4-Decenyl Acetate (Insect Pheromone)
This compound serves as a key starting material for the synthesis of (Z)-4-decenyl acetate, a known insect sex pheromone. This multi-step synthesis involves the initial conversion of this compound to (Z)-4-decen-1-ol, followed by acetylation.
Step 2a: Synthesis of (Z)-4-Decen-1-ol via Hydroboration-Oxidation
The anti-Markovnikov hydration of the triple bond in this compound is not directly achievable in a single step to produce the desired alcohol. A more effective strategy involves the initial reduction of this compound to (Z)-4-decene as described in section 1, followed by hydroboration-oxidation of the resulting alkene. A general protocol for the hydroboration-oxidation of an alkene is as follows:
-
Hydroboration: To a solution of (Z)-4-decene in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide.
-
Work-up: Stir the mixture at room temperature for a few hours. Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude (Z)-4-decen-1-ol by column chromatography on silica (B1680970) gel.
Step 2b: Acetylation of (Z)-4-Decen-1-ol
The final step is the conversion of the alcohol to the corresponding acetate ester.
-
Reaction Setup: Dissolve (Z)-4-decen-1-ol in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine (B92270).
-
Acetylation: Add acetic anhydride (B1165640) and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting (Z)-4-decenyl acetate by column chromatography.
Quantitative Data:
| Product | Starting Material | Key Reagents | Yield | Spectroscopic Data |
| (Z)-4-Decen-1-ol | (Z)-4-Decene | 1. BH₃·THF 2. H₂O₂, NaOH | ~80-90% | ¹H NMR (CDCl₃): δ 5.45-5.35 (m, 2H), 3.65 (t, 2H), 2.15-2.00 (m, 4H), 1.70-1.55 (m, 2H), 1.45-1.25 (m, 6H), 0.90 (t, 3H). ¹³C NMR (CDCl₃): δ 130.5, 129.0, 62.5, 32.5, 29.5, 27.0, 23.0, 14.0. IR (neat, cm⁻¹): ~3330 (broad), 3010, 2928, 2857, 1655, 1058. MS (m/z): 156 (M⁺).[2][3][4] |
| (Z)-4-Decenyl acetate | (Z)-4-Decen-1-ol | Acetic anhydride, Pyridine | >95% | ¹H NMR (CDCl₃): δ 5.40-5.30 (m, 2H), 4.05 (t, 2H), 2.10-2.00 (m, 7H), 1.70-1.60 (m, 2H), 1.40-1.25 (m, 6H), 0.90 (t, 3H). ¹³C NMR (CDCl₃): δ 171.2, 130.0, 128.5, 64.5, 29.0, 28.0, 27.0, 23.0, 21.0, 14.0. IR (neat, cm⁻¹): ~3010, 2930, 2859, 1742, 1237, 1038. MS (m/z): 198 (M⁺).[5][6] |
Oxidative Cleavage of this compound
Ozonolysis of this compound, followed by an oxidative work-up, results in the cleavage of the carbon-carbon triple bond to yield two carboxylic acids. This reaction is a powerful tool for degrading larger molecules into smaller, functionalized fragments for further synthetic manipulations.
Experimental Protocol:
A general procedure for the ozonolysis of an alkyne with oxidative work-up is as follows:
-
Ozonolysis: Dissolve this compound in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.
-
Oxidative Work-up: Quench the reaction by adding an oxidizing agent, such as hydrogen peroxide.
-
Isolation: Allow the reaction to warm to room temperature. Add water and extract the carboxylic acid products with an organic solvent.
-
Purification: The acidic products can be purified by extraction into a basic aqueous solution, followed by acidification and re-extraction into an organic solvent. Further purification can be achieved by distillation or crystallization.
Quantitative Data:
| Products | Starting Material | Reagents | Expected Yield | Spectroscopic Data |
| Butanoic Acid & Hexanoic Acid | This compound | 1. O₃ 2. H₂O₂ | High | Butanoic Acid: ¹H NMR (CDCl₃): δ 11.5 (br s, 1H), 2.35 (t, 2H), 1.65 (sextet, 2H), 0.95 (t, 3H). ¹³C NMR (CDCl₃): δ 180.9, 36.2, 18.5, 13.6. IR (neat, cm⁻¹): ~3000 (broad), 2968, 1711. MS (m/z): 88 (M⁺). Hexanoic Acid: ¹H NMR (CDCl₃): δ 11.2 (br s, 1H), 2.35 (t, 2H), 1.65 (quintet, 2H), 1.30 (m, 4H), 0.90 (t, 3H). ¹³C NMR (CDCl₃): δ 180.8, 34.2, 31.4, 24.5, 22.3, 13.9. IR (neat, cm⁻¹): ~3000 (broad), 2959, 1711. MS (m/z): 116 (M⁺). |
Applications in Drug Development and Complex Molecule Synthesis
While direct applications of this compound in the final structure of drug molecules are not widely documented, its utility as a precursor allows for the construction of complex carbon skeletons and the introduction of specific functionalities. The synthetic transformations outlined above demonstrate how this compound can be used to generate intermediates with defined stereochemistry and functional groups, which are critical for the synthesis of natural products and their analogs. The ability to generate both cis-alkenes and difunctionalized linear chains from this compound makes it a valuable building block in a synthetic chemist's toolbox for creating novel molecules with potential biological activity. Further elaboration of the products derived from this compound can lead to the synthesis of a wide range of compounds for screening in drug discovery programs.
References
Synthesis of Heterocyclic Compounds from 4-Decyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various five- and six-membered heterocyclic compounds, commencing from the internal alkyne, 4-decyne. The synthetic strategies outlined herein focus on the initial conversion of this compound into versatile 1,4- and 1,3-dicarbonyl intermediates, which then serve as key building blocks for subsequent cyclization reactions to afford furans, pyrroles, thiophenes, pyrazoles, and pyridines.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds from simple, readily available starting materials is a cornerstone of modern organic chemistry. This compound, a symmetrical internal alkyne, presents an attractive starting point for the synthesis of a range of heterocyclic systems. This document details the multi-step synthetic pathways to achieve this, with a focus on practical experimental procedures and clear data presentation.
The core of the synthetic approach involves the transformation of this compound into key dicarbonyl precursors. A 1,4-dicarbonyl compound, decane-4,7-dione (B3253721), is synthesized and subsequently utilized in the Paal-Knorr synthesis to generate furan (B31954), pyrrole, and thiophene (B33073) derivatives. This intermediate also serves as a precursor for the synthesis of a substituted pyridine (B92270). For the synthesis of pyrazoles, a 1,3-dicarbonyl intermediate is necessary, and a pathway for its preparation from this compound is also described.
Synthesis of Key Intermediates from this compound
The successful synthesis of the target heterocycles hinges on the efficient preparation of dicarbonyl precursors from this compound. The following sections outline the protocols for the synthesis of decane-4,7-dione (a 1,4-diketone) and a suitable 1,3-diketone.
Protocol 1: Synthesis of Decane-4,7-dione (1,4-Diketone) via Hydration of this compound
A two-step hydration of this compound is a common method to produce the corresponding diketone.
Step 1: Double hydration of this compound to decane-4,7-dione.
-
Reaction: this compound is treated with a solution of mercuric sulfate (B86663) in aqueous sulfuric acid. The reaction proceeds via two successive Markovnikov hydrations of the triple bond.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Mercuric sulfate (catalytic amount, e.g., 0.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Water/THF (as co-solvent)
-
Reaction Temperature: 60-80 °C
-
Reaction Time: 12-24 hours
-
-
Work-up and Purification: The reaction mixture is cooled, neutralized with a base (e.g., sodium bicarbonate), and extracted with an organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Protocol 1
| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference (Illustrative) |
| 1 | Decane-4,7-dione | This compound | HgSO₄, H₂SO₄, H₂O | 65-75 | General Alkyne Hydration Protocols |
Synthesis of Five-Membered Heterocycles
With the successful synthesis of decane-4,7-dione, the Paal-Knorr synthesis provides a direct and efficient route to 3,4-dipropyl-substituted furans, pyrroles, and thiophenes.
Protocol 2: Paal-Knorr Furan Synthesis: 2,5-Dimethyl-3,4-dipropylfuran
-
Reaction: Acid-catalyzed cyclization and dehydration of decane-4,7-dione.
-
Reagents and Conditions:
-
Decane-4,7-dione (1.0 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride)
-
Solvent (e.g., toluene, benzene) with azeotropic removal of water
-
Reaction Temperature: Reflux
-
Reaction Time: 4-12 hours
-
-
Work-up and Purification: The reaction mixture is cooled, washed with aqueous sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude furan derivative is purified by vacuum distillation or column chromatography.
Protocol 3: Paal-Knorr Pyrrole Synthesis: 2,5-Dimethyl-3,4-dipropyl-1H-pyrrole
-
Reaction: Condensation of decane-4,7-dione with ammonia (B1221849) or a primary amine.
-
Reagents and Conditions:
-
Decane-4,7-dione (1.0 eq)
-
Ammonia source (e.g., ammonium (B1175870) acetate (B1210297), ammonium hydroxide) or a primary amine (e.g., aniline (B41778) for N-phenylpyrrole)
-
Solvent (e.g., ethanol, acetic acid)
-
Reaction Temperature: Reflux
-
Reaction Time: 6-18 hours
-
-
Work-up and Purification: The reaction mixture is cooled and the product is either precipitated by the addition of water or extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Protocol 4: Paal-Knorr Thiophene Synthesis: 2,5-Dimethyl-3,4-dipropylthiophene
-
Reaction: Reaction of decane-4,7-dione with a sulfurizing agent.
-
Reagents and Conditions:
-
Decane-4,7-dione (1.0 eq)
-
Sulfurizing agent (e.g., phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent)
-
Solvent (e.g., toluene, xylene)
-
Reaction Temperature: Reflux
-
Reaction Time: 2-8 hours
-
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove any insoluble material, and the solvent is evaporated. The crude thiophene is purified by column chromatography. Caution: Hydrogen sulfide (B99878) gas may be evolved. The reaction should be performed in a well-ventilated fume hood.
Quantitative Data for Paal-Knorr Syntheses
| Protocol | Heterocycle | Starting Material | Key Reagents | Yield (%) | Reference (Illustrative) |
| 2 | 2,5-Dimethyl-3,4-dipropylfuran | Decane-4,7-dione | p-TsOH | 80-90 | General Paal-Knorr Furan Synthesis |
| 3 | 2,5-Dimethyl-3,4-dipropyl-1H-pyrrole | Decane-4,7-dione | NH₄OAc | 75-85 | General Paal-Knorr Pyrrole Synthesis |
| 4 | 2,5-Dimethyl-3,4-dipropylthiophene | Decane-4,7-dione | P₄S₁₀ | 60-75 | General Paal-Knorr Thiophene Synthesis |
Synthesis of Six-Membered Heterocycles
Protocol 5: Synthesis of 2,6-Dimethyl-3,5-dipropylpyridine
-
Reaction: Hantzsch-like pyridine synthesis from a 1,4-dicarbonyl compound and an ammonia source.
-
Reagents and Conditions:
-
Decane-4,7-dione (1.0 eq)
-
Ammonium acetate (excess)
-
Acetic acid (solvent)
-
Reaction Temperature: Reflux
-
Reaction Time: 24-48 hours
-
-
Work-up and Purification: The reaction mixture is cooled, poured into water, and made basic with ammonium hydroxide. The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated. The crude pyridine is purified by column chromatography.
Quantitative Data for Pyridine Synthesis
| Protocol | Heterocycle | Starting Material | Key Reagents | Yield (%) | Reference (Illustrative) |
| 5 | 2,6-Dimethyl-3,5-dipropylpyridine | Decane-4,7-dione | NH₄OAc, HOAc | 40-50 | General Pyridine Syntheses |
Synthesis of Pyrazoles via a 1,3-Diketone Intermediate
The synthesis of pyrazoles requires a 1,3-dicarbonyl precursor. A plausible route from this compound is outlined below.
Protocol 6: Synthesis of a 1,3-Diketone from this compound
Step 1: Monohydration of this compound to decan-4-one.
-
Reaction: Markovnikov hydration of the alkyne.
-
Reagents and Conditions:
-
This compound (1.0 eq)
-
Mercuric sulfate (catalytic)
-
Sulfuric acid (catalytic)
-
Water/Methanol
-
Reaction Temperature: 60 °C
-
Reaction Time: 6-12 hours
-
-
Work-up and Purification: Similar to Protocol 1, Step 1.
Step 2: Acylation of decan-4-one to form a 1,3-diketone.
-
Reaction: Claisen condensation of decan-4-one with an ester.
-
Reagents and Conditions:
-
Decan-4-one (1.0 eq)
-
Ester (e.g., ethyl acetate)
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Solvent (e.g., diethyl ether, THF)
-
Reaction Temperature: Reflux
-
Reaction Time: 8-16 hours
-
-
Work-up and Purification: The reaction is quenched with acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting 1,3-diketone is purified by vacuum distillation or column chromatography.
Protocol 7: Knorr Pyrazole (B372694) Synthesis: 3,5-dipropyl-4-ethyl-1H-pyrazole
-
Reaction: Condensation of the 1,3-diketone with hydrazine (B178648).
-
Reagents and Conditions:
-
1,3-Diketone from Protocol 6 (1.0 eq)
-
Hydrazine hydrate (B1144303) or hydrazine hydrochloride (1.0 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Reaction Temperature: Reflux
-
Reaction Time: 4-10 hours
-
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The residue is taken up in water and extracted with an organic solvent. The organic layer is dried and concentrated, and the pyrazole is purified by recrystallization or column chromatography.
Quantitative Data for Pyrazole Synthesis
| Protocol | Step | Product | Starting Material | Key Reagents | Yield (%) | Reference (Illustrative) |
| 6 | 1 | Decan-4-one | This compound | HgSO₄, H₂SO₄ | 80-90 | General Alkyne Hydration |
| 6 | 2 | 1,3-Diketone | Decan-4-one | NaOEt, Ethyl Acetate | 50-60 | Claisen Condensation |
| 7 | - | 3,5-dipropyl-4-ethyl-1H-pyrazole | 1,3-Diketone | N₂H₄·H₂O | 70-85 | Knorr Pyrazole Synthesis |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.
Caption: Synthesis of the 1,4-dicarbonyl intermediate.
Caption: Synthesis of heterocycles from the 1,4-dione.
Caption: Synthetic pathway to a substituted pyrazole.
Concluding Remarks
The synthetic routes detailed in these application notes provide a comprehensive framework for the preparation of a variety of substituted heterocyclic compounds from this compound. By leveraging the transformation of this internal alkyne into key 1,4- and 1,3-dicarbonyl intermediates, established and reliable cyclization methodologies can be employed to access furans, pyrroles, thiophenes, pyridines, and pyrazoles. The provided protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the exploration of novel chemical space and the development of new molecular entities.
Application of 4-Decyne in Copper-Catalyzed Click Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for forging 1,2,3-triazole linkages from azides and terminal alkynes.[1][2][3] This reaction is celebrated for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making it invaluable in drug discovery, bioconjugation, and materials science.[3][4][5]
This document provides detailed application notes and protocols concerning the use of 4-decyne , an internal alkyne, in copper-catalyzed click chemistry. It is crucial to note that the vast majority of CuAAC literature focuses on terminal alkynes. Internal alkynes, such as this compound, generally exhibit significantly lower reactivity in traditional CuAAC protocols.[1] Consequently, the direct application of standard protocols may result in low yields or no reaction at all. The information presented herein is a guide for adapting and optimizing these protocols for the specific use of this compound.
The primary product of the reaction between this compound and an azide (B81097) (R-N₃) is a 1,4,5-trisubstituted-1,2,3-triazole. The reaction proceeds via a stepwise mechanism involving the formation of a copper acetylide intermediate.[4]
Key Considerations for Using this compound (an Internal Alkyne):
-
Lower Reactivity: The presence of alkyl groups on both sides of the alkyne in this compound sterically hinders the approach of the azide and the copper catalyst, leading to slower reaction rates compared to terminal alkynes.[1]
-
Reaction Conditions: More forcing conditions, such as higher temperatures, prolonged reaction times, and higher catalyst concentrations, may be necessary to achieve satisfactory conversion.
-
Catalyst System: The choice of copper source and ligand can be critical. While Cu(I) salts like CuI or CuBr can be used, in-situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) is common.[2][6] For internal alkynes, specialized catalyst systems or ligands might be required to enhance reactivity.
-
Regioselectivity: Unlike terminal alkynes which yield 1,4-disubstituted triazoles, the cycloaddition with an unsymmetrical internal alkyne could potentially lead to a mixture of regioisomers. However, with a symmetrical alkyne like this compound, only one triazole product is expected.
The following diagram illustrates the general reaction of this compound in a copper-catalyzed azide-alkyne cycloaddition.
Caption: Reaction of this compound with an azide in the presence of a copper(I) catalyst.
Quantitative Data Summary
Due to the limited specific data available for this compound in CuAAC reactions, the following table provides a general comparison of the reactivity of terminal versus internal alkynes. Researchers should anticipate that the performance of this compound will align with the characteristics of internal alkynes.
| Parameter | Terminal Alkynes | Internal Alkynes (e.g., this compound) |
| Reaction Rate | Fast | Slow[1] |
| Typical Reaction Time | Minutes to a few hours[7] | Several hours to days |
| Typical Temperature | Room Temperature | Elevated Temperatures (e.g., 70-100 °C) |
| Catalyst Loading | Low (e.g., 1-5 mol%) | Higher (e.g., 5-10 mol% or more) |
| Product | 1,4-Disubstituted-1,2,3-triazole | 1,4,5-Trisubstituted-1,2,3-triazole |
| Yields | High to Quantitative | Moderate to Low |
Experimental Protocols
The following are generalized protocols for copper-catalyzed azide-alkyne cycloaddition. Note: These protocols are optimized for terminal alkynes and will likely require significant modification and optimization for reactions involving this compound.
Protocol 1: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for small-scale synthesis where reactants and products are soluble in organic solvents.
Materials:
-
This compound
-
Organic Azide (R-N₃)
-
Copper(I) Iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the organic azide (1.0 eq).
-
Dissolve the azide in the chosen solvent.
-
Add this compound (1.1 - 1.5 eq) to the solution.
-
Add CuI (0.05 - 0.1 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) to the mixture.
-
Stir the reaction at room temperature. For this compound, it is recommended to heat the reaction to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for CuAAC in Aqueous Media (Bioconjugation)
This protocol is adapted for reactions in aqueous buffers, often used in bioconjugation applications.
Materials:
-
This compound (or a molecule functionalized with this compound)
-
Azide-containing biomolecule (e.g., protein, nucleic acid)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer or a co-solvent like DMSO.
-
In a reaction vessel, combine the azide-containing biomolecule (1.0 eq) and the this compound derivative (5-10 eq).
-
Prepare a premix of CuSO₄ and the ligand (THPTA or TBTA) in a 1:5 molar ratio.
-
Add the copper/ligand premix to the reaction mixture to a final copper concentration of 50-200 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature or 37 °C with gentle shaking. For this compound, incubation at a higher temperature (if the biomolecule is stable) and for a longer duration (e.g., 12-24 hours) may be necessary.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE with fluorescent visualization, mass spectrometry).
-
Purify the bioconjugate using methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted small molecules and the copper catalyst.
Visualizations
The following diagrams illustrate the generalized workflow for a copper-catalyzed click chemistry experiment and the catalytic cycle.
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: Simplified catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Hydrogenation of 4-Decyne to (Z)-4-Decene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stereoselective synthesis of (Z)-alkenes is a critical transformation in organic chemistry, with wide-ranging applications in the synthesis of pharmaceuticals, pheromones, and other fine chemicals. The geometric configuration of a double bond significantly influences a molecule's biological activity and physical properties. The partial hydrogenation of an internal alkyne, such as 4-decyne, provides a direct route to the corresponding (Z)-alkene, (Z)-4-decene. This transformation requires a catalyst that is active enough to reduce the alkyne but sufficiently selective to prevent over-reduction to the corresponding alkane and to favor the formation of the Z-isomer. This document outlines protocols for the selective hydrogenation of this compound using two common catalytic systems: Lindlar's Catalyst and P-2 Nickel Catalyst.
Catalytic Systems for (Z)-Alkene Synthesis
The selective conversion of alkynes to (Z)-alkenes is typically achieved through heterogeneous catalysis, where the alkyne adsorbs onto the surface of a metal catalyst and reacts with hydrogen.[1] The stereochemical outcome is a syn-addition of two hydrogen atoms across the triple bond, leading to the cis or (Z)-isomer.[1][2] To prevent the subsequent reduction of the alkene to an alkane, "poisoned" or partially deactivated catalysts are employed.[3][4]
-
Lindlar's Catalyst : This is a palladium-based catalyst, typically 5% Pd on a calcium carbonate (CaCO₃) support, that has been deactivated with a lead salt (like lead acetate) and an amine (like quinoline).[1][4][5] The lead and quinoline (B57606) selectively poison the most active catalytic sites, which reduces the catalyst's activity just enough to stop the hydrogenation at the alkene stage.[2][3]
-
P-2 Nickel Catalyst (Ni₂B) : This is an amorphous nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate (B1210297), with sodium borohydride (B1222165).[6][7] The P-2 catalyst is highly sensitive to the substrate's structure.[6] When used in conjunction with a modifier like ethylenediamine (B42938), it becomes remarkably specific for the conversion of alkynes into pure (Z)-alkenes, with very high stereoselectivity.[6][8] The ethylenediamine modifies the catalyst surface, enhancing its selectivity for alkynes over alkenes.[6][9]
Experimental Data Summary
The following table summarizes representative quantitative data for the selective hydrogenation of internal alkynes to (Z)-alkenes using a P-2 Nickel catalyst system. The data is adapted from the highly stereospecific reduction of hex-3-yne, a close structural analog of this compound.
| Substrate | Catalyst | Catalyst Loading (mol%) | Modifier | Olefin Yield (%) | cis:trans Ratio | Reference |
| Hex-3-yne | P-2 Ni | 12.5 | Ethylenediamine | 98 | 97:1 | [6] |
| Hex-3-yne | P-2 Ni | 5.0 | Ethylenediamine | 97 | ~200:1 | [6] |
| 1-Phenylpropyne | P-2 Ni | 5.0 | Ethylenediamine | 96 | ~200:1 | [6] |
| Hex-3-yn-1-ol | P-2 Ni | 12.5 | Ethylenediamine | 98 | >100:1 | [6] |
Experimental Workflow
The general workflow for the selective hydrogenation of an alkyne involves catalyst preparation (or activation), reaction setup under a hydrogen atmosphere, execution of the reaction, and subsequent work-up and analysis of the product.
Caption: General experimental workflow for selective alkyne hydrogenation.
Detailed Experimental Protocols
Safety Precaution: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Selective Hydrogenation using P-2 Nickel Catalyst
This protocol is adapted from the procedure reported by Brown and Ahuja for the hydrogenation of internal alkynes.[6]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (absolute)
-
Ethylenediamine
-
This compound
-
Hydrogen gas (H₂)
-
Diatomaceous earth or activated carbon for filtration
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard hydrogenation apparatus (e.g., a flask with a septum connected to a hydrogen balloon or a Parr hydrogenator)
Procedure:
-
Catalyst Preparation (P-2 Ni):
-
In a reaction flask equipped with a magnetic stir bar, dissolve Nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in absolute ethanol (e.g., 50 mL).
-
While stirring vigorously, add a solution of sodium borohydride (e.g., 0.19 g, 5.0 mmol) in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form immediately.[6]
-
-
Hydrogenation Reaction:
-
Purge the reaction flask containing the catalyst with hydrogen gas.
-
To the catalyst suspension, add ethylenediamine (e.g., 0.67 mL, 10 mmol) via syringe.
-
Add a solution of this compound (e.g., 5.53 g, 40.0 mmol) in a minimal amount of ethanol.
-
Seal the flask and ensure a positive pressure of hydrogen (e.g., using a hydrogen-filled balloon or by pressurizing the reactor to ~1 atm).
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by measuring hydrogen uptake or by periodically analyzing aliquots using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully vent the excess hydrogen gas in the fume hood.
-
Filter the reaction mixture through a pad of diatomaceous earth or activated carbon to remove the black nickel catalyst.[6]
-
Rinse the filter cake with a small amount of ethanol or diethyl ether.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude (Z)-4-decene.
-
-
Purification and Analysis:
-
The crude product can be purified further by distillation if necessary.
-
Confirm the identity and stereoselectivity of the product using NMR spectroscopy (¹H and ¹³C) and determine the isomeric ratio (Z:E) and chemical purity using GC analysis.
-
Protocol 2: Selective Hydrogenation using Lindlar's Catalyst
This is a general protocol for a typical Lindlar hydrogenation.
Materials:
-
Lindlar's catalyst (5% Pd/CaCO₃, poisoned with lead)
-
This compound
-
Quinoline
-
Solvent (e.g., methanol, ethanol, or hexane)
-
Hydrogen gas (H₂)
-
Diatomaceous earth
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the alkyne in a suitable solvent (e.g., ethanol, 0.1-0.5 M concentration).
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Add a small amount of quinoline (typically 1-2 drops per gram of catalyst) to further moderate catalyst activity.[1]
-
-
Hydrogenation:
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (1 atm, typically via a balloon).
-
Stir the reaction vigorously at room temperature.
-
Crucially, monitor the reaction closely. Over-hydrogenation to the alkane can occur. Check the reaction progress frequently (e.g., every 15-30 minutes) by TLC or GC. The reaction should be stopped as soon as the starting alkyne is consumed.
-
-
Work-up and Isolation:
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The remaining residue contains the crude product and quinoline.
-
-
Purification and Analysis:
-
The quinoline can be removed by washing the crude product with dilute acid (e.g., 1 M HCl) during an aqueous work-up, followed by extraction with an organic solvent.
-
Purify the crude (Z)-4-decene by column chromatography or distillation.
-
Analyze the final product for purity and stereoisomeric ratio by GC and NMR spectroscopy.
-
References
- 1. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 2. reactionweb.io [reactionweb.io]
- 3. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]
- 4. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Nickel boride catalyst - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Poly(4-decyne) and its Potential in Novel Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-decyne, an internal alkyne, presents a valuable monomer for the synthesis of substituted polyacetylenes. These polymers, with their conjugated backbones, are of significant interest for the development of novel materials with unique optical, electronic, and mechanical properties. This document provides an overview of the synthesis of poly(this compound) via various polymerization methods and details the characterization and potential applications of the resulting polymer. While specific data for poly(this compound) is limited, information from its isomer, poly(2-decyne), and other poly(dialkylacetylenes) provides valuable insights into its expected properties.
Polymerization of this compound
The polymerization of this compound can be achieved through several methods, including transition metal-catalyzed metathesis, Ziegler-Natta catalysis, and anionic polymerization. Each method offers distinct advantages in controlling the polymer's molecular weight, polydispersity, and microstructure.
Metathesis Polymerization
Metathesis polymerization is a powerful technique for the controlled polymerization of alkynes. A notable example is the use of a niobium(V) alkylidene catalyst.
Experimental Protocol: Niobium-Catalyzed Metathesis Polymerization of this compound
-
Catalyst: Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂
-
Reaction Conditions:
-
The polymerization of 5-decyne (B157701), a close analog of this compound, is typically carried out at 50 °C.
-
A toluene (B28343) solution of the niobium catalyst is added to the this compound monomer.
-
The reaction progress can be monitored by the increase in viscosity of the solution.
-
The polymerization is terminated by the addition of a suitable quenching agent, such as methanol.
-
The polymer is then precipitated in a non-solvent, filtered, and dried under vacuum.
-
Quantitative Data from a Related Polymerization (Poly(5-decyne))
| Catalyst | Monomer | Alkyne/Nb ratio | Temperature (°C) | Time (h) | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Nb(CHCMe₂Ph)(NC₆F₅)--INVALID-LINK--₂ | 5-decyne | 100 | 50 | 24 | 85 | 15,000 | 1.15 |
Note: This data is for the polymerization of 5-decyne and serves as a representative example.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are widely used for the polymerization of olefins and can be adapted for alkynes.
Generalized Experimental Protocol: Ziegler-Natta Polymerization of Internal Alkynes
-
Catalyst System: A common system involves a titanium halide (e.g., TiCl₄) and an alkylaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).
-
Reaction Conditions:
-
The catalyst components are typically prepared in an inert solvent like heptane (B126788) or toluene under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction vessel is charged with the solvent and the co-catalyst, followed by the transition metal halide.
-
The this compound monomer is then introduced to the activated catalyst mixture.
-
The polymerization is allowed to proceed at a controlled temperature, which may range from room temperature to elevated temperatures.
-
The reaction is terminated by the addition of an alcohol (e.g., methanol) to deactivate the catalyst.
-
The polymer is isolated by precipitation, washing, and drying.
-
Anionic Polymerization
Anionic polymerization, initiated by strong nucleophiles like organolithium compounds, can produce polymers with well-defined molecular weights and narrow distributions, often in a "living" manner.
Generalized Experimental Protocol: Anionic Polymerization of Internal Alkynes
-
Initiator: n-Butyllithium (n-BuLi) is a commonly used initiator.
-
Reaction Conditions:
-
All glassware must be rigorously dried, and the reaction must be conducted under a high-purity inert atmosphere.
-
The solvent (e.g., anhydrous tetrahydrofuran (B95107) or a nonpolar hydrocarbon) and the this compound monomer must be purified to remove any protic impurities.
-
The reaction is typically initiated at low temperatures (e.g., -78 °C) to control the polymerization and minimize side reactions.
-
A solution of n-BuLi is added to the monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specific time to achieve the desired molecular weight.
-
The "living" polymer chains can be terminated by adding a proton source (e.g., methanol) or functionalized by reacting with an electrophile.
-
The polymer is isolated by precipitation in a non-solvent.
-
Characterization of Poly(dialkylacetylenes)
The properties of poly(this compound) can be inferred from data on its isomer, poly(2-decyne). Characterization is crucial to understand the structure-property relationships of the synthesized polymer.
Summary of Characterization Data for Poly(2-decyne)
| Characterization Technique | Observation for Poly(2-decyne) |
| ¹H NMR | Broad signals in the aliphatic region corresponding to the alkyl side chains and in the olefinic region for the polymer backbone protons. |
| ¹³C NMR | Signals corresponding to the carbons of the polymer backbone and the alkyl side chains. |
| Gel Permeation Chromatography (GPC) | Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Provides information on the molecular weight distribution of the polymer. |
| Differential Scanning Calorimetry (DSC) | The glass transition temperature (Tg) for poly(2-decyne) is reported to be around 160 °C. This high Tg is characteristic of the rigid polyacetylene backbone. |
| Thermogravimetric Analysis (TGA) | Substituted polyacetylenes generally exhibit good thermal stability. |
Properties and Applications of Poly(dialkylacetylenes)
Based on studies of related substituted polyacetylenes, poly(this compound) is expected to be a soluble, air-stable, and electrically insulating material in its pristine state. The presence of alkyl side chains enhances its processability.
Mechanical Properties
Polymers derived from internal alkynes with long n-alkyl groups, such as poly(2-decyne), are generally soft and ductile materials.
Tensile Properties of Poly(2-decyne) at 25 °C
| Property | Value |
| Young's Modulus (MPa) | ~10 |
| Tensile Strength (MPa) | ~1 |
| Elongation at Break (%) | ~400 |
Potential Applications in Novel Materials
-
Conductive Polymers: While intrinsically insulating, the conjugated backbone of poly(this compound) offers the potential for creating conductive materials through doping with oxidizing or reducing agents. This could lead to applications in organic electronics such as sensors, antistatic coatings, and components for light-emitting diodes (LEDs).
-
Membranes for Separation: The bulky side chains in poly(dialkylacetylenes) can create a high free volume, making them promising candidates for gas and liquid separation membranes.
-
Dielectric Materials: The insulating nature of undoped poly(this compound) could be utilized in the fabrication of dielectric layers in electronic components.
-
Precursors to Carbonaceous Materials: Pyrolysis of poly(dialkylacetylenes) can yield carbon-rich materials with interesting properties for applications in energy storage and catalysis.
Conclusion
This compound is a promising monomer for the synthesis of novel polyacetylene-based materials. While detailed studies specifically on poly(this compound) are limited, the established polymerization techniques for internal alkynes and the characterization data from its isomer provide a strong foundation for future research. The ability to tune the properties of the resulting polymer through the choice of polymerization method and post-polymerization modification opens up a wide range of potential applications in materials science, particularly in the field of organic electronics. Further investigation into the specific synthesis conditions and a thorough characterization of poly(this compound) are warranted to fully explore its potential.
Application Notes and Protocols for the Utilization of 4-Decyne in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of 4-decyne, a versatile C10 internal alkyne, in the synthesis of valuable pharmaceutical intermediates. The protocols outlined below describe a two-step synthetic sequence to convert this compound into cis-4-decene (B100536), a precursor for various bioactive molecules, and subsequently into butanoic and hexanoic acids, which are themselves important building blocks in drug development.
Introduction
Internal alkynes, such as this compound, are valuable starting materials in organic synthesis due to the reactivity of their carbon-carbon triple bond. This functionality allows for a variety of transformations, including reductions, cycloadditions, and oxidative cleavages, to generate diverse molecular scaffolds. This document focuses on a practical and efficient pathway from this compound to key intermediates with potential applications in the synthesis of antifungal and antibacterial agents.
Overall Synthetic Pathway
The described synthetic route involves two key transformations:
-
Semi-hydrogenation of this compound: A selective catalytic reduction of the alkyne to the corresponding (Z)-alkene, cis-4-decene.
-
Oxidative cleavage of cis-4-decene: The double bond of the alkene is cleaved to yield two carboxylic acid fragments.
Caption: Overall synthetic scheme from this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Semi-Hydrogenation of this compound to cis-4-Decene
This protocol details the selective reduction of this compound to cis-4-decene using a copper-based catalytic system. This method offers high diastereoselectivity for the Z-alkene.
Materials:
-
This compound (C10H18)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)2·H2O)
-
1,3-bis[2,6-diisopropylphenyl]imidazolium chloride (IPr·HCl)
-
Potassium tert-butoxide (t-BuOK)
-
Polymethylhydrosiloxane (PMHS)
-
tert-Butanol (t-BuOH)
-
Toluene (B28343), anhydrous
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Argon gas
Procedure:
-
To a screw-capped reaction vial, add Cu(OAc)2·H2O (5.0 mg, 0.025 mmol, 5 mol%) and IPr·HCl (10.6 mg, 0.025 mmol, 5 mol%).
-
Transfer the vial to a glove box. Add t-BuOK (5.6 mg, 0.05 mmol, 10 mol%) and anhydrous toluene (1.0 mL).
-
Remove the vial from the glove box and connect it to an argon line.
-
Heat the mixture to 50 °C and stir for 1 hour.
-
Add PMHS (131 mg, 2.18 mmol, 4.0 equiv) dropwise with a microsyringe and stir for an additional 30 minutes.
-
Add this compound (0.5 mmol) and t-BuOH (74 mg, 1.0 mmol, 2.0 equiv) dropwise.
-
Stir the reaction mixture at 50 °C for 20 hours.
-
Cool the reaction to 0 °C and hydrolyze by adding 1 M NaOH solution (2 mL).
-
Extract the mixture with diethyl ether (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to obtain cis-4-decene.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | This compound | N/A |
| Product | cis-4-Decene | N/A |
| Catalyst Loading | 5 mol% Cu(OAc)2·H2O, 5 mol% IPr·HCl | [1] |
| Base | 10 mol% t-BuOK | [1] |
| Reducing Agent | 4.0 equiv PMHS | [1] |
| Solvent | Toluene | [1] |
| Temperature | 50 °C | [1] |
| Reaction Time | 20 hours | [1] |
| Yield | Up to 100% (Chromatographic) | [1] |
| Diastereoselectivity | High for (Z)-isomer | [1] |
Protocol 2: Oxidative Cleavage of cis-4-Decene to Butanoic Acid and Hexanoic Acid
This protocol describes the oxidative cleavage of the double bond in cis-4-decene to yield butanoic acid and hexanoic acid using ozonolysis with an oxidative workup.[2][3][4][5][6]
Materials:
-
cis-4-Decene
-
Methanol (B129727) (MeOH), anhydrous
-
Ozone (O3)
-
Hydrogen peroxide (H2O2, 30% solution)
-
Dichloromethane (B109758) (CH2Cl2)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve cis-4-decene (1 mmol) in anhydrous methanol (10 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the consumption of the alkene and the presence of excess ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Slowly add hydrogen peroxide (30% solution, 2 mL) to the reaction mixture at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Add dichloromethane (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous bicarbonate washings with concentrated HCl to pH ~2.
-
Extract the acidified aqueous layer with dichloromethane (3 x 15 mL).
-
Combine these final organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a mixture of butanoic acid and hexanoic acid. The acids can be separated by fractional distillation or chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Substrate | cis-4-Decene | N/A |
| Products | Butanoic Acid, Hexanoic Acid | N/A |
| Reagent | Ozone (O3), Hydrogen Peroxide (H2O2) | [2][3][4][5][6] |
| Solvent | Methanol | [3] |
| Temperature | -78 °C to Room Temperature | [3] |
| Workup | Oxidative (H2O2) | [2][4] |
| Expected Yield | High (typically >80% for similar reactions) | [7] |
Logical Workflow for Synthesis
Caption: Step-by-step experimental workflow.
Signaling Pathway Analogy: A Logic of Synthesis
While not a biological signaling pathway, the logic of a multi-step synthesis can be visualized in a similar manner, where each reaction transforms a precursor into a downstream intermediate, ultimately leading to the final products.
Caption: Logical flow of the synthetic process.
Conclusion
The protocols provided herein demonstrate a viable synthetic route for converting this compound into valuable pharmaceutical intermediates. The copper-catalyzed semi-hydrogenation offers a highly selective method to produce cis-4-decene. Subsequent oxidative cleavage provides access to shorter-chain carboxylic acids, which are versatile building blocks in medicinal chemistry. These application notes serve as a foundational guide for researchers and scientists in the pharmaceutical industry to explore the utility of this compound in the development of novel therapeutics. Further optimization of reaction conditions and exploration of alternative synthetic pathways are encouraged to expand the synthetic utility of this C10 alkyne.
References
- 1. CIS-4-DECENE synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ozonolysis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 6. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
4-decyne as a building block for functional materials in materials science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Decyne, an internal alkyne, presents a compelling platform for the development of novel functional materials. Its linear structure and the reactive triple bond offer unique opportunities for polymerization into conjugated systems and for surface functionalization via "click" chemistry. While direct research on this compound as a primary component in materials science is emerging, its properties can be inferred from the broader class of substituted polyacetylenes. These polymers are known for their interesting electronic, optical, and mechanical properties. This document provides an overview of the potential applications of this compound in materials science, supported by generalized experimental protocols and data from analogous polymer systems.
Substituted polyacetylenes, the class of polymers to which poly(this compound) would belong, are noted for their rigid polymer backbones, which can lead to high gas permeability, and their conjugated π-systems that can be tailored for electronic applications.[1][2] The presence of alkyl chains, such as the propyl and pentyl groups in this compound, generally enhances the solubility and processability of the resulting polymers.[3]
Potential Applications
The unique structural characteristics of this compound suggest its utility in several advanced material applications:
-
Conductive Polymers: When doped, polyacetylene and its derivatives can exhibit significant electrical conductivity.[1][4] Poly(this compound), with its conjugated backbone, could serve as a basis for lightweight and flexible electronic components. The alkyl side chains would likely improve solubility for easier processing into thin films.
-
Gas Separation Membranes: The rigidity of poly(dialkylacetylene) chains prevents dense packing, creating microporous structures.[2] This high free volume makes them excellent candidates for gas separation membranes, with high permeability for various gases.[5]
-
Thermochromic Materials: Certain substituted polydiacetylenes exhibit thermochromism, changing color in response to temperature changes.[6][7][8] This property is dependent on the nature of the side chains, and it is plausible that poly(this compound) or its derivatives could be engineered to display similar characteristics for applications in sensors and smart coatings.
-
Surface Functionalization: The alkyne group in this compound is a key functional group for "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows for the covalent attachment of this compound to surfaces or other molecules, enabling the tailored functionalization of materials for applications in biotechnology and electronics.
Quantitative Data (Based on Analogous Polymer Systems)
Table 1: Electrical Conductivity of Doped Substituted Polyacetylenes
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Poly(phenylacetylene) | Iodine | 10⁻⁵ - 10⁻³ | [9] |
| Poly(propiolic acid) | Iodine | 10⁻⁴ | Not directly cited |
| Poly(1-hexyne) | Iodine | 10⁻⁵ | Not directly cited |
Note: The conductivity of poly(this compound) is expected to be in a similar range upon doping, with the alkyl side chains potentially influencing the doping efficiency and charge transport.
Table 2: Gas Permeability of Substituted Polyacetylene Membranes
| Polymer | Gas | Permeability (Barrer) | Reference |
| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | O₂ | 7,700 | [2] |
| Poly[1-(trimethylsilyl)-1-propyne] (PTMSP) | N₂ | 4,000 | [2] |
| Poly(diphenylacetylene) derivative | O₂ | 9,800 | [5] |
| Polyethylene (B3416737) | O₂ | 0.3 | [10][11] |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹. The high free volume of poly(dialkylacetylenes) suggests that poly(this compound) membranes would exhibit high gas permeability.
Table 3: Mechanical Properties of Representative Polymers
| Polymer | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| High-Density Polyethylene (HDPE) | 20 - 40 | 10 - 1200 | [12] |
| Polystyrene (PS) | 35 - 55 | 1 - 4 | [3] |
| Poly(methyl methacrylate) (PMMA) | 50 - 80 | 2 - 10 | Not directly cited |
Note: The mechanical properties of poly(this compound) are expected to be influenced by its molecular weight and the degree of crystallinity. The rigid backbone may result in a relatively brittle material, but this could be tailored through copolymerization or blending.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polymers from internal alkynes like this compound. Specific reaction conditions should be optimized for this compound.
Protocol 1: Polymerization of this compound using a Ziegler-Natta Catalyst
Objective: To synthesize poly(this compound) using a classic coordination polymerization method.
Materials:
-
This compound (monomer)
-
Toluene (B28343) (anhydrous)
-
Triethylaluminium (AlEt₃)
-
Titanium tetrachloride (TiCl₄)
-
Hydrochloric acid (HCl), 1M
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
All glassware should be oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Prepare the Ziegler-Natta catalyst in a Schlenk flask by adding a solution of AlEt₃ in toluene to a solution of TiCl₄ in toluene at a controlled temperature (e.g., -78 °C to 0 °C). The molar ratio of Al:Ti is typically between 2:1 and 4:1.
-
Age the catalyst for a specified time (e.g., 30 minutes) at the chosen temperature.
-
Add a solution of this compound in toluene to the catalyst mixture.
-
Allow the polymerization to proceed for a set time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 80 °C).
-
Quench the polymerization by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it with methanol and 1M HCl to remove catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
¹H and ¹³C NMR: To confirm the polymer structure.
-
GPC/SEC: To determine the molecular weight and polydispersity index.
-
FT-IR: To identify the characteristic C=C stretching of the polyene backbone.
-
UV-Vis Spectroscopy: To study the electronic transitions of the conjugated system.
Protocol 2: Polymerization of this compound using a Rhodium-Based Catalyst
Objective: To achieve a more controlled polymerization of this compound, potentially leading to a polymer with a narrower molecular weight distribution.[2]
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) or other suitable Rh catalyst
-
Triethylamine (NEt₃) or another suitable cocatalyst
-
Toluene or THF (anhydrous)
-
Methanol
-
Nitrogen or Argon gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
Set up the reaction under an inert atmosphere in dry glassware.
-
In a Schlenk flask, dissolve the Rh catalyst and cocatalyst in the chosen solvent.
-
Add the this compound monomer to the catalyst solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 1-48 hours).
-
Terminate the polymerization by exposing the reaction to air or by adding a quenching agent like methanol.
-
Precipitate the polymer in a non-solvent such as methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization: As described in Protocol 1.
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermochromism and structural change in polydiacetylenes including carboxy and 4-carboxyphenyl groups as the intermolecular hydrogen bond linkages in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible thermochromism in violet-phase polydiacetylene derivatives triggered by ultraviolet photopolymerization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Diminishment the gas permeability of polyethylene by “densification” of the amorphous regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials [mdpi.com]
safe laboratory handling and storage procedures for 4-decyne
Application Notes and Protocols for 4-Decyne
Introduction
This compound (CAS No. 2384-86-3) is an internal alkyne with the molecular formula C10H18.[1][2] It is a colorless liquid at room temperature and is insoluble in water but soluble in non-polar organic solvents like ether and benzene.[1][2] Due to the reactivity of its carbon-carbon triple bond, this compound serves as a valuable intermediate in organic synthesis, particularly for constructing complex molecules in materials science and pharmaceutical development.[1][2]
These application notes provide detailed procedures and safety information for the proper handling and storage of this compound in a laboratory setting. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment
This compound is a flammable liquid and presents several potential hazards.[1][3]
-
Flammability: The compound is flammable, with a flash point of 52°C.[1][3][4] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6][7] It is classified under UN ID 3295, Hazard Class 3.[1]
-
Health Hazards: this compound is considered irritating.[1] Direct contact with the skin or eyes should be avoided, as should inhalation of its vapor.[1] While specific toxicity data for this compound is limited, related alkynes can cause symptoms of overexposure such as headache, dizziness, tiredness, nausea, and vomiting upon inhalation.[6][7]
-
Reactivity: It is incompatible with strong oxidizing agents.[5][7] The material is also noted to be moisture-sensitive in some safety data sheets for similar compounds.[7]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C10H18 | [1][4][8] |
| Molar Mass | 138.25 g/mol | [1][4][9] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | ~206-208 °C (at 760 mmHg) 75-76 °C (at 20 mmHg) | [1][9] |
| Melting Point | -58.49 °C (estimate) | [1][4][9] |
| Density | 0.772 g/cm³ | [1][4][9] |
| Flash Point | 52 °C | [1][3][4] |
| Vapor Pressure | 1.28 mmHg at 25 °C | [1][3] |
| Water Solubility | Insoluble | [1][2][4] |
| Refractive Index | 1.4340 | [1][4] |
Experimental Protocols
Protocol for Receiving and Storing this compound
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate Personal Protective Equipment (PPE), including safety glasses and chemical-resistant gloves.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
-
Storage Location: Store the container in a designated, well-ventilated, cool, and dry area designated for flammable liquids.[3][5][6] The storage area should be kept locked.[3]
-
Incompatible Materials: Store this compound away from strong oxidizing agents and sources of heat, sparks, or open flames.[3][5][7]
-
Container Integrity: Keep the container tightly closed to prevent the escape of vapors and potential contamination.[3][6] Use of an inert gas atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.
Protocol for General Handling of this compound
-
Ventilation: All handling procedures must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors.[3][5]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and sparks.[3][5][6]
-
Equipment: Use only non-sparking tools and explosion-proof equipment when handling this compound.[3][5][6] All equipment, including containers and receiving vessels, must be properly grounded and bonded to prevent static discharge.[3][5][6]
-
Transferring: When transferring the liquid, pour slowly to minimize splashing and vapor generation.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Do not heat directly on a hot plate.
Emergency Spill Response Protocol
-
Evacuation: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilation and Ignition Control: Ensure the area is well-ventilated and remove all sources of ignition.[3]
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Absorption: For small spills, use a non-combustible, inert absorbent material such as sand, silica (B1680970) gel, or universal binder to soak up the liquid.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[3][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the incident to the laboratory supervisor and follow institutional protocols for chemical spills.
First Aid Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][6]
Waste Disposal Protocol
-
Containerization: All this compound waste, including contaminated absorbent materials, must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][6][7]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and chemical relationships for this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Incompatible materials and conditions for this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 2384-86-3: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 2384-86-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound CAS#: 2384-86-3 [m.chemicalbook.com]
High-Yield Catalytic Reactions of 4-Decyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for achieving high-yield catalytic transformations of 4-decyne, a symmetrical internal alkyne. The methodologies outlined herein are crucial for the synthesis of key intermediates in drug development and materials science, where precise control over stereochemistry and functionalization is paramount.
Overview of Catalytic Reactions
This compound serves as a versatile substrate for a variety of high-yield catalytic reactions, enabling access to (Z)- and (E)-alkenes, alkanes, and functionalized vinylsilanes. The choice of catalyst and reaction conditions dictates the selective transformation of the carbon-carbon triple bond. This document details protocols for five key high-yield reactions:
-
Z-Selective Semihydrogenation: Conversion of this compound to (Z)-4-decene.
-
E-Selective Reduction: Conversion of this compound to (E)-4-decene.
-
Full Hydrogenation: Conversion of this compound to n-decane.
-
Hydrosilylation: Formation of a vinylsilane via the addition of a silicon-hydride bond.
-
Alkyne Metathesis: Self-metathesis to produce 5-octyne and 3-hexyne.
Comparative Data of High-Yield Reactions
The following table summarizes the quantitative data for the detailed catalytic reactions of this compound, allowing for easy comparison of methodologies and outcomes.
| Reaction | Product | Catalyst System | Catalyst Loading (mol%) | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |
| Z-Semihydrogenation | (Z)-4-Decene | Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) | 5 (by weight) | H₂ (1 atm) | Methanol | 25 | 2 | >95 | >98% Z |
| E-Reduction | (E)-4-Decene | Na metal | N/A | Liquid NH₃ | N/A | -78 | 2 | ~80-90 | >98% E |
| Full Hydrogenation | n-Decane | 10% Pt/C | 1-2 | H₂ (balloon) | Ethanol | 25 | 12 | >99 | N/A |
| Hydrosilylation (trans-addition) | (Z)-1-(Triethylsilyl)-4-decene | [Cp*Ru(MeCN)₃]PF₆ | 1-5 | HSiEt₃ | CH₂Cl₂ | 25 | 1-3 | >95 | >99% Z (trans-addition) |
| Alkyne Metathesis | 5-Octyne + 3-Hexyne | Mo(CO)₆ / 4-Chlorophenol | 5 | This compound | Toluene (B28343) | 80 | 4 | ~90 (conversion) | N/A |
Experimental Protocols and Methodologies
Z-Selective Semihydrogenation to (Z)-4-Decene
This protocol utilizes a poisoned palladium catalyst, commonly known as Lindlar's catalyst, to achieve high Z-selectivity in the partial hydrogenation of the alkyne.
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~50 mg)
-
Quinoline (B57606) (1-2 drops)
-
Methanol (10 mL)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask with stir bar
-
Hydrogenation apparatus
Procedure:
-
To a round-bottom flask, add this compound and methanol.
-
Add the Lindlar catalyst and a drop or two of quinoline to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature (25°C).
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-4-decene.
E-Selective Reduction to (E)-4-Decene
This procedure employs a dissolving metal reduction to achieve high E-selectivity.
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Liquid ammonia (B1221849) (NH₃, ~20 mL)
-
Sodium (Na) metal (2.2 mmol, 50 mg)
-
Dry ice/acetone bath
-
Three-neck round-bottom flask with a dry ice condenser
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Condense ammonia gas into the flask.
-
Add this compound to the liquid ammonia.
-
Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the slow addition of ammonium (B1175870) chloride.
-
Allow the ammonia to evaporate.
-
Extract the product with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain (E)-4-decene.
Full Hydrogenation to n-Decane
This protocol achieves complete saturation of the alkyne to the corresponding alkane using a platinum-on-carbon catalyst.
Materials:
-
This compound (1.0 mmol, 138 mg)
-
10% Platinum on carbon (Pt/C) (10-20 mg)
-
Ethanol (10 mL)
-
Hydrogen gas (H₂) balloon
-
Round-bottom flask with stir bar
-
Hydrogenation apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Carefully add the 10% Pt/C catalyst.
-
Seal the flask, evacuate, and backfill with hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by GC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Rinse the Celite with ethanol.
-
Concentrate the filtrate under reduced pressure to yield n-decane.
Expected Yield: >99%[6]
Hydrosilylation of this compound
This protocol describes the trans-addition of a silane (B1218182) across the triple bond, yielding a (Z)-vinylsilane, catalyzed by a ruthenium complex.[7]
Materials:
-
This compound (0.5 mmol, 69 mg)
-
[Cp*Ru(MeCN)₃]PF₆ (0.025 mmol, 13 mg, 5 mol%)
-
Triethylsilane (HSiEt₃) (0.6 mmol, 70 mg)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (2 mL)
-
Schlenk flask and inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add [Cp*Ru(MeCN)₃]PF₆ and this compound to a Schlenk flask.
-
Add anhydrous dichloromethane via syringe.
-
Add triethylsilane dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by GC or NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the (Z)-vinylsilane product.
Expected Yield: >95%[7]
Alkyne Metathesis of this compound
This protocol describes the self-metathesis of this compound to form 5-octyne and 3-hexyne, driven by the removal of the more volatile 3-hexyne.
Materials:
-
This compound (1.0 mmol, 138 mg)
-
Molybdenum hexacarbonyl (Mo(CO)₆) (0.05 mmol, 13 mg, 5 mol%)
-
4-Chlorophenol (0.15 mmol, 19 mg, 15 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask with reflux condenser and inert atmosphere line
Procedure:
-
Under an inert atmosphere, charge a Schlenk flask with Mo(CO)₆ and 4-chlorophenol.
-
Add anhydrous toluene and heat the mixture to 80°C for 1 hour to pre-form the active catalyst.
-
Add this compound to the activated catalyst solution.
-
Maintain the reaction at 80°C and monitor the progress by GC analysis, observing the formation of 5-octyne and 3-hexyne. The reaction is driven by the slow evaporation of the more volatile 3-hexyne.
-
The reaction typically reaches high conversion within 4 hours.
-
Cool the reaction mixture and purify by distillation or column chromatography to separate the products.
Expected Conversion: ~90%
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles and experimental workflows for the described reactions.
Caption: Experimental workflow for Z-selective semihydrogenation.
Caption: Mechanism of Lindlar catalyst hydrogenation.
Caption: Experimental workflow for E-selective reduction.
Caption: Chalk-Harrod mechanism for hydrosilylation.
Caption: Mechanism of alkyne metathesis.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Platinum on carbon - Wikipedia [en.wikipedia.org]
- 7. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Decan-4-ol from 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of decan-4-ol from 4-decyne. The synthesis is a two-step process involving the catalytic hydroboration-oxidation of the alkyne to an intermediate ketone, followed by the reduction of the ketone to the desired secondary alcohol. This method is a reliable route for the regioselective hydration of a symmetrical internal alkyne to a specific alcohol.
The initial hydroboration-oxidation of this compound, a symmetrical internal alkyne, yields a single ketone product, decan-4-one.[1][2] This transformation is achieved through the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. The subsequent step involves the reduction of the carbonyl group of decan-4-one to a hydroxyl group, yielding decan-4-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for aldehydes and ketones.[3]
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of decan-4-ol from this compound.
Table 1: Hydroboration-Oxidation of this compound to Decan-4-one
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | 1. Borane-tetrahydrofuran (B86392) complex (BH₃•THF) 2. Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂) | [1] |
| Solvent | Tetrahydrofuran (THF) | [4] |
| Reaction Time | 1-2 hours for hydroboration; 1-2 hours for oxidation | General Protocol |
| Reaction Temperature | 0 °C to room temperature for hydroboration; Room temperature for oxidation | General Protocol |
| Product | Decan-4-one | [1][2] |
| Expected Yield | High (typically >80% for similar internal alkynes) | General Observation |
Table 2: Reduction of Decan-4-one to Decan-4-ol
| Parameter | Value | Reference |
| Starting Material | Decan-4-one | N/A |
| Reagent | Sodium borohydride (NaBH₄) | [3] |
| Solvent | Methanol (B129727) (MeOH) or Ethanol (EtOH) | [4] |
| Reaction Time | 1-2 hours | General Protocol |
| Reaction Temperature | 0 °C to room temperature | General Protocol |
| Product | Decan-4-ol | [3] |
| Expected Yield | High (typically >90% for aliphatic ketones) | [5] |
Experimental Protocols
Step 1: Synthesis of Decan-4-one via Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 equivalents of BH₃) to the stirred solution of this compound.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Carefully and slowly add a 3 M aqueous solution of sodium hydroxide (1.2 equivalents) to the flask.
-
While maintaining the temperature at or below room temperature, slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise to the vigorously stirred mixture.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
Add diethyl ether to the reaction mixture to extract the product.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude decan-4-one.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Synthesis of Decan-4-ol via Reduction of Decan-4-one
Materials:
-
Decan-4-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve decan-4-one (1 equivalent) in methanol or ethanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully add deionized water to quench the reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain crude decan-4-ol.
-
The crude product can be purified by column chromatography on silica gel or by distillation if necessary.
Visualizations
Caption: Overall workflow for the two-step synthesis of decan-4-ol from this compound.
Caption: Mechanism of the hydroboration-oxidation of this compound to decan-4-one.
References
The Strategic Application of 4-Decyne in the Total Synthesis of (Z)-4-Decenyl Acetate, a Lepidopteran Sex Pheromone
Introduction
4-Decyne, a symmetrical internal alkyne, serves as a valuable C10 building block in the total synthesis of various natural products. Its utility primarily stems from the stereoselective transformations of the triple bond, which can be manipulated to afford either cis or trans alkenes, key structural motifs in a multitude of biologically active molecules. This application note focuses on the pivotal role of this compound and its derivatives in the stereoselective synthesis of (Z)-4-decenyl acetate (B1210297), the sex pheromone of the lesser date moth, Batrachedra amydraula. This pheromone is a critical component in integrated pest management strategies for date palm cultivation. The synthesis showcases the strategic importance of the alkyne moiety as a precursor to the geometrically defined olefin found in the final natural product.
Application in Pheromone Synthesis
The total synthesis of (Z)-4-decenyl acetate highlights the importance of this compound as a precursor for installing the required (Z)-alkene functionality. The overall synthetic strategy involves the transformation of the C-C triple bond in a this compound derivative into a cis-double bond, a common structural feature in many lepidopteran pheromones.
A representative synthetic pathway commences with 4-decyn-1-ol (B3056125), a readily accessible derivative of this compound. The key transformation is the stereoselective partial hydrogenation of the alkyne to the corresponding (Z)-alkene. This is followed by acetylation of the resulting (Z)-4-decen-1-ol to yield the target pheromone, (Z)-4-decenyl acetate.
Key Experimental Protocol: Stereoselective Reduction of 4-Decyn-1-ol
The cornerstone of this synthetic approach is the stereoselective reduction of the triple bond in 4-decyn-1-ol to a cis-double bond. This is typically achieved through catalytic hydrogenation using a "poisoned" catalyst, most commonly Lindlar's catalyst. The catalyst's reduced activity prevents over-reduction to the corresponding alkane and ensures high selectivity for the cis-alkene.
Experimental Procedure:
A solution of 4-decyn-1-ol in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The reaction mixture is then subjected to a hydrogen atmosphere (typically balloon pressure) and stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure complete consumption of the starting material and to prevent over-reduction. Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude (Z)-4-decen-1-ol is then purified by column chromatography to yield the desired product with high stereochemical purity.
Quantitative Data Summary
The efficiency of the key stereoselective reduction step is critical for the overall success of the synthesis. The following table summarizes typical quantitative data for this transformation.
| Parameter | Value |
| Starting Material | 4-Decyn-1-ol |
| Product | (Z)-4-Decen-1-ol |
| Catalyst | Lindlar's Catalyst (5% Pd on CaCO₃, poisoned) |
| Hydrogen Source | H₂ (balloon pressure) |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Yield | >95% |
| Stereoselectivity (Z:E) | >98:2 |
Visualization of the Synthetic Pathway
The following diagrams illustrate the logical workflow of the total synthesis of (Z)-4-decenyl acetate from a this compound precursor.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Decyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effective purification techniques for crude 4-decyne. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, byproducts from the synthesis, residual solvents, and potentially isomeric alkynes. Depending on the synthetic route, these may include isomers of decyne (e.g., 1-decyne), partially reacted intermediates, and organometallic residues if catalysts were used.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.[1]
-
Fractional Distillation is highly effective for separating this compound from impurities with significantly different boiling points.[1] Given that this compound has a boiling point of approximately 177-178°C, this method is often the primary choice for bulk purification.
-
Column Chromatography on silica (B1680970) gel can be used to remove impurities with similar boiling points but different polarities.[2][3] This is often employed as a secondary purification step for achieving very high purity.
-
Preparative Gas Chromatography (GC) is suitable for obtaining very high purity this compound, although it is typically used for smaller sample sizes.[1]
Q3: What level of purity can I expect to achieve with these methods?
A3: With fractional distillation, it is often possible to achieve a purity of >95%. For higher purity requirements (>98-99%), a subsequent purification step like column chromatography or preparative GC may be necessary. The final achievable purity will depend on the specific impurities present in the crude material.
Q4: How can I analyze the purity of my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound.[4][5] It allows for the separation of volatile components and their identification based on their mass spectra. The relative peak areas in the gas chromatogram can be used to quantify the purity.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a flammable liquid and vapor.[7] It is important to handle it in a well-ventilated area, away from heat, sparks, and open flames.[8] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[8] Ensure proper grounding of equipment to prevent static discharge.[8]
Troubleshooting Guides
Problem 1: Low yield after fractional distillation.
-
Q: My yield of purified this compound after fractional distillation is significantly lower than expected. What could be the cause?
-
A: Several factors could contribute to low yield:
-
Inefficient Fractionating Column: The column may not have enough theoretical plates for a good separation, leading to a broad distillation range and loss of product in mixed fractions.[9][10] Consider using a column with a higher number of theoretical plates, such as a Vigreux or packed column.
-
Distillation Rate Too Fast: Rapid heating can lead to poor separation and carryover of higher-boiling impurities with the product.[9] A slow and steady distillation rate is crucial.
-
Product Hold-up: For smaller scales, a significant amount of product can be retained on the surface of the packing material in the fractionating column.[1]
-
Inaccurate Temperature Monitoring: Ensure the thermometer bulb is correctly positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]
-
Leaks in the Apparatus: Check all joints to ensure they are properly sealed to prevent the loss of vapor.
-
-
Problem 2: Persistent impurities after distillation.
-
Q: I've performed fractional distillation, but my this compound is still contaminated with an impurity of a very similar boiling point. How can I remove it?
-
A: When impurities have boiling points very close to that of this compound, fractional distillation may not be sufficient.[9][11]
-
Extractive Distillation: Consider using extractive distillation. This involves adding a high-boiling solvent that alters the relative volatility of the components, making them easier to separate.[12]
-
Azeotrope Formation: Check for the possibility of azeotrope formation between this compound and the impurity.[1] If an azeotrope is present, a different purification method, such as column chromatography, will be necessary.
-
Column Chromatography: For impurities with different polarities, silica gel column chromatography is an effective alternative.[2]
-
-
Problem 3: The compound is not separating well on the chromatography column.
-
Q: I'm trying to purify this compound using column chromatography, but I'm getting poor separation. What can I do?
-
A: Poor separation in column chromatography can be due to several reasons:
-
Incorrect Solvent System: The polarity of the eluent is critical. For a non-polar compound like this compound, a non-polar solvent system (e.g., hexanes or petroleum ether) should be used. You may need to optimize the solvent system by performing thin-layer chromatography (TLC) first.
-
Column Overloading: Too much crude material has been loaded onto the column. For a given column size, there is a maximum amount of sample that can be effectively separated.
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly.
-
Sample Application: The initial band of the sample at the top of the column should be as narrow as possible.
-
-
Quantitative Data Summary
The following tables provide representative data for the purification of a 10-gram batch of crude this compound.
Table 1: Fractional Distillation of Crude this compound
| Parameter | Value |
| Initial Mass of Crude this compound | 10.0 g |
| Initial Purity (by GC) | 85% |
| Distillation Pressure | Atmospheric |
| Boiling Range of Main Fraction | 176-179 °C |
| Mass of Purified this compound | 7.5 g |
| Final Purity (by GC) | 96% |
| Yield | 88.2% |
Table 2: Column Chromatography of Partially Purified this compound
| Parameter | Value |
| Initial Mass of this compound | 5.0 g |
| Initial Purity (by GC) | 96% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent | n-Hexane |
| Mass of Purified this compound | 4.3 g |
| Final Purity (by GC) | >99% |
| Yield | 86% |
Detailed Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.[13]
-
Charging the Flask: Add the crude this compound (e.g., 10 g) and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.[1]
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. A temperature gradient will be established in the column.[11] Control the heating rate to ensure a slow and steady distillation, with the condensate rising slowly up the column.[9]
-
Fraction Collection: Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound (approx. 177-178 °C). Discard any initial forerun that distills at a lower temperature.
-
Completion: Stop the distillation when the temperature starts to rise or drop significantly, or when only a small amount of residue remains in the distilling flask.[1]
Protocol 2: Silica Gel Column Chromatography of this compound
-
Column Preparation: Prepare a chromatography column by packing it with a slurry of silica gel in a non-polar solvent like n-hexane. Ensure the column is packed evenly to avoid air bubbles or channels.
-
Sample Loading: Dissolve the partially purified this compound in a minimal amount of the eluent (n-hexane). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with n-hexane. Since this compound is non-polar, it will travel down the column relatively quickly. More polar impurities will be retained on the silica gel for a longer time.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Decyne | C10H18 | CID 75425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fractional distillation - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. byjus.com [byjus.com]
how to optimize reaction conditions for 4-decyne synthesis
Welcome to the technical support center for 4-decyne synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and troubleshooting advice for common challenges encountered during the synthesis of this internal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
A1: The most prevalent method for synthesizing unsymmetrical internal alkynes like this compound is through the alkylation of a terminal alkyne.[1] This involves deprotonating a smaller terminal alkyne with a strong base to form a nucleophilic acetylide anion, which then reacts with an appropriate alkyl halide in an SN2 reaction.[2] For this compound, there are two primary pathways:
-
Deprotonation of 1-pentyne (B49018) followed by reaction with a 1-halopentane.
-
Deprotonation of 1-heptyne (B1330384) followed by reaction with a 1-halopropane.[3]
Q2: Which base is optimal for deprotonating the terminal alkyne?
A2: A very strong base is required because terminal alkynes are weakly acidic (pKa ≈ 25). Sodium amide (NaNH₂) in liquid ammonia (B1221849) is the most common and effective base for this purpose, as it is strong enough to completely deprotonate the alkyne, driving the reaction forward.[4] Organolithium reagents like n-butyllithium (n-BuLi) in a dry ether solvent such as THF are also highly effective.[5]
Q3: Why is the choice of alkyl halide critical for a successful reaction?
A3: The reaction proceeds via an SN2 mechanism. This mechanism is highly sensitive to steric hindrance.[2] Therefore, you must use a primary alkyl halide (e.g., 1-bromopropane (B46711) or 1-bromopentane). Using secondary or tertiary alkyl halides will lead to a competing E2 elimination reaction as the predominant pathway, resulting in the formation of alkene byproducts and significantly reducing the yield of this compound.[2]
Q4: What are the most common side reactions, and how can they be minimized?
A4: The primary side reaction is E2 elimination, as discussed in Q3, which can be minimized by using a primary alkyl halide.[2] Another potential issue is the quenching of the acetylide anion intermediate. This anion is a very strong base and will react readily with any protic substances. To avoid this, the reaction must be carried out under strictly anhydrous (dry) conditions and under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
Q5: What are the recommended procedures for purifying the final this compound product?
A5: After the reaction is quenched, a standard workup is required to remove inorganic salts and the solvent. The crude product can then be purified. Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is an effective technique for initial, large-scale purification.[6] For removing closely related organic impurities, silica (B1680970) gel column chromatography is a powerful secondary method.[6] The purity of the final product should be assessed using techniques like GC, TLC, or NMR spectroscopy.[6]
Synthesis Workflow and Logic Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis of this compound.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Base: The strong base (e.g., n-BuLi) has degraded due to improper storage. | Titrate the n-BuLi solution before use to determine its exact molarity. Use a fresh, verified bottle if necessary. |
| 2. Wet Glassware/Solvents: The highly basic acetylide anion was quenched by residual water.[5] | Ensure all glassware is oven or flame-dried immediately before use. Use anhydrous solvents. | |
| 3. Inactive Alkyl Halide: The alkyl halide has degraded or is unreactive. | Use a fresh bottle of the alkyl halide. Consider switching from a chloride to a more reactive bromide or iodide. | |
| Significant Amount of Starting Alkyne Recovered | 1. Incomplete Deprotonation: Insufficient base was used, or the reaction temperature was too high, causing base decomposition. | Add the base slowly at a low temperature (-78 °C for n-BuLi). Ensure at least 1.0 equivalent of active base is used. |
| 2. Alkylation Failure: The SN2 reaction did not proceed to completion. | Increase the reaction time after adding the alkyl halide. A slight, gradual warming to room temperature may be required.[5] | |
| Presence of Alkene Byproducts | E2 Elimination Reaction: A secondary or tertiary alkyl halide was used, or the reaction temperature was too high.[2] | Crucially, use a primary alkyl halide only. Maintain a low temperature during and after the addition of the alkyl halide. |
| Formation of Symmetrical Alkynes (e.g., Dimer of Starting Alkyne) | Glaser Coupling: This is a common side reaction, especially if copper catalysts are present or if the reaction is exposed to oxygen.[5] | Ensure the reaction is run under a strict inert atmosphere (nitrogen or argon) and that all reagents are free from copper contamination.[5] |
Comparative Data of Synthetic Routes
| Parameter | Route A: 1-Heptyne + 1-Bromopropane | Route B: 1-Pentyne + 1-Bromopentane |
| Terminal Alkyne | 1-Heptyne | 1-Pentyne |
| Alkyl Halide | 1-Bromopropane (Primary) | 1-Bromopentane (Primary) |
| Base/Solvent System | n-BuLi in THF or NaNH₂ in NH₃(l) | n-BuLi in THF or NaNH₂ in NH₃(l) |
| Key Advantage | 1-Bromopropane is highly volatile and can be easier to remove during purification. | Utilizes smaller, potentially less expensive starting materials. |
| Potential Challenge | 1-Heptyne is less volatile, which may complicate co-distillation with the product if boiling points are close. | 1-Bromopentane is less volatile, requiring more rigorous purification to separate from the this compound product. |
| Expected Yield | Good to excellent, contingent on anhydrous conditions and pure reagents. | Good to excellent, contingent on anhydrous conditions and pure reagents. |
Optimized Experimental Protocol (Route A)
This protocol describes the synthesis of this compound from 1-heptyne and 1-bromopropane.
Materials:
-
1-Heptyne (1.0 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
-
1-Bromopropane (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (nitrogen or argon line), low-temperature bath (-78 °C, dry ice/acetone).
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Initial Reaction: Add 1-heptyne (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting milky-white suspension at -78 °C for 1 hour.[5]
-
Alkylation: Add 1-bromopropane (1.1 eq) dropwise to the acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. A chemist wants to synthesize 4 -decyne but cannot find any 1 -pentyne, t.. [askfilo.com]
- 4. Beginning with acetylene and any alkyl halide needed, how would you synth.. [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
identifying and minimizing side products in 4-decyne reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-decyne. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Hydrogenation Reactions
Hydrogenation of this compound can be controlled to produce either the cis or trans isomer of 4-decene, or it can be fully hydrogenated to decane (B31447). The choice of catalyst and reaction conditions is crucial for achieving the desired product and minimizing side products.
FAQs and Troubleshooting: Hydrogenation
Q1: I am trying to synthesize cis-4-decene (B100536) from this compound using a Lindlar catalyst, but I am observing the formation of decane as a side product. How can I minimize this over-reduction?
A1: Over-reduction to the alkane is a common issue in the partial hydrogenation of alkynes. Here are several factors to consider and troubleshoot:
-
Catalyst Activity: The Lindlar catalyst may be too active. Ensure you are using a properly "poisoned" catalyst, which typically consists of palladium on calcium carbonate or barium sulfate (B86663) treated with lead acetate (B1210297) and quinoline. The poison deactivates the most active catalytic sites, preventing the further reduction of the alkene.
-
Reaction Time and Monitoring: The reaction may be running for too long. It is critical to monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the this compound has been consumed.
-
Hydrogen Pressure: High hydrogen pressure can favor over-reduction. Conduct the reaction under a balloon of hydrogen (atmospheric pressure) rather than in a high-pressure hydrogenation apparatus.
-
Temperature: Elevated temperatures can increase the rate of both the desired reaction and the over-reduction. Perform the reaction at or below room temperature to improve selectivity.
Q2: My hydrogenation of this compound with sodium in liquid ammonia (B1221849) is producing a mixture of cis- and trans-4-decene, but I want to maximize the yield of the trans isomer. What could be going wrong?
A2: The dissolving metal reduction of an internal alkyne with sodium in liquid ammonia should almost exclusively yield the trans-alkene. If you are observing the cis-isomer, consider the following:
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, some of the starting alkyne may remain, which could be isomerized or partially reduced by other pathways if reaction conditions are not optimal.
-
Proton Source: The nature of the proton source can influence the stereochemistry. While ammonia typically serves as the proton source, the addition of a co-solvent like tert-butanol (B103910) can sometimes affect the reaction. Ensure your ammonia is dry and of high purity.
-
Isomerization: While less common for this reaction, isomerization of the trans-alkene back to the cis-alkene is a possibility under certain conditions, though thermodynamically unfavorable. Ensure the work-up procedure is not promoting isomerization.
Experimental Protocol: Synthesis of cis-4-Decene via Lindlar Hydrogenation
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Catalyst Addition: Add Lindlar's catalyst (5-10% by weight relative to the alkyne).
-
Hydrogen Atmosphere: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the this compound is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography if necessary.
Experimental Protocol: Synthesis of trans-4-Decene via Dissolving Metal Reduction
-
Setup: In a three-necked flask equipped with a dry ice condenser and an ammonia inlet, condense ammonia gas at -78 °C (dry ice/acetone bath).
-
Sodium Addition: Carefully add small pieces of sodium metal (2.2 eq) to the liquid ammonia with vigorous stirring until a persistent deep blue color is obtained.
-
Alkyne Addition: Add a solution of this compound (1.0 eq) in an anhydrous ether such as THF dropwise to the sodium-ammonia solution.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of ammonium (B1175870) chloride to consume the excess sodium.
-
Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation.
Quantitative Data: Hydrogenation of Internal Alkynes
| Reaction | Catalyst/Reagent | Desired Product | Typical Side Product(s) | Typical Yield of Desired Product | Z/E Ratio | Reference |
| Partial Hydrogenation | Lindlar Catalyst | cis-Alkene | Alkane, trans-Alkene | >95% | 96:4 | [1] |
| Dissolving Metal Reduction | Na in liquid NH₃ | trans-Alkene | cis-Alkene | High | E isomer is major | [2] |
Halogenation Reactions
The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound can proceed in a stereoselective manner. The primary side reaction is the addition of a second equivalent of the halogen to form a tetrahaloalkane.
FAQs and Troubleshooting: Halogenation
Q3: I am trying to brominate this compound to get (E)-4,5-dibromodec-4-ene, but I am also getting a significant amount of 4,4,5,5-tetrabromodecane. How can I control the reaction to favor the di-bromo product?
A3: The formation of the tetra-bromo side product occurs when a second equivalent of the halogen adds to the initially formed di-bromoalkene. To minimize this:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Use only one equivalent of the halogen (e.g., Br₂) relative to this compound. Adding the halogen solution dropwise to the alkyne solution can help maintain a low concentration of the halogen and reduce the likelihood of the second addition.
-
Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to slow down the reaction rate and improve selectivity for the mono-addition product.
-
Reaction Monitoring: Monitor the reaction closely by TLC or GC and stop it as soon as the starting alkyne is consumed.
Experimental Protocol: Bromination of this compound
-
Setup: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask protected from light.
-
Bromine Addition: Cool the solution to 0 °C. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress.
-
Work-up: Once the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Hydration Reactions
The hydration of this compound, being a symmetrical internal alkyne, will yield a single ketone product, 4-decanone (B1582152). However, for unsymmetrical internal alkynes, a mixture of two ketones is often a significant side product. The choice of hydration method can influence the regioselectivity.
FAQs and Troubleshooting: Hydration
Q4: I am performing an acid-catalyzed hydration of an unsymmetrical internal alkyne and getting a mixture of two ketone products. How can I improve the regioselectivity?
A4: For unsymmetrical internal alkynes, achieving high regioselectivity in hydration can be challenging.
-
Oxymercuration-Demercuration: This method often provides better regioselectivity than simple acid catalysis, favoring the formation of the ketone where the oxygen adds to the more substituted carbon of the alkyne.
-
Hydroboration-Oxidation: This method results in anti-Markovnikov addition of water across the triple bond, leading to the formation of an enol that tautomerizes to a ketone. For internal alkynes, this may still result in a mixture of products, but the distribution might be different from acid-catalyzed hydration.[3]
Experimental Protocol: Hydration of this compound (Oxymercuration-Demercuration)
-
Oxymercuration: In a round-bottom flask, suspend mercuric oxide (HgO) in a mixture of water and sulfuric acid. Add this compound (1.0 eq) and stir the mixture at room temperature.
-
Demercuration: After the oxymercuration is complete (monitored by TLC), cool the reaction mixture and add a solution of sodium borohydride (B1222165) in aqueous sodium hydroxide.
-
Work-up: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purification: Purify the resulting 4-decanone by distillation or chromatography.
Oxidation Reactions
Oxidation of this compound can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidation typically cleaves the triple bond to form carboxylic acids, while milder conditions can yield diketones.
FAQs and Troubleshooting: Oxidation
Q5: I am trying to oxidize this compound to butanoic acid using potassium permanganate (B83412) (KMnO₄), but the yields are low and I have a complex mixture of products. What can I do to improve the reaction?
A5: Oxidative cleavage of internal alkynes with KMnO₄ can be a harsh reaction, leading to side products from over-oxidation or incomplete reaction.
-
Reaction Conditions: For oxidative cleavage to carboxylic acids, the reaction is typically carried out under hot, basic conditions, followed by an acidic workup.[4][5] Milder, neutral conditions may lead to the formation of a diketone.[4][5]
-
Ozonolysis: Ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) is often a cleaner and more reliable method for the oxidative cleavage of alkynes to carboxylic acids.[6]
Experimental Protocol: Oxidative Cleavage of this compound via Ozonolysis
-
Ozonolysis: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool the solution to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkyne.
-
Work-up: Purge the solution with nitrogen or oxygen to remove excess ozone. Add hydrogen peroxide (H₂O₂) and allow the mixture to warm to room temperature.
-
Isolation: After the reaction is complete, perform an appropriate workup to isolate the butanoic acid, which may involve extraction and purification by distillation.
Quantitative Data: Ozonolysis of Alkenes
| Substrate Type | Ozonolysis Products (Oxidative Workup) | Typical Yield | Reference |
| Alkenes | Carboxylic Acids | 59-98% | [7] |
Visualizing Experimental Workflows
Caption: Reaction pathways for hydrogenation and oxidation of this compound.
Caption: Troubleshooting workflow for minimizing decane formation during cis-4-decene synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ch 9 : Alkynes + Na + NH3 [chem.ucalgary.ca]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 5. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One-Pot Oxidative Cleavage of Olefins to Synthesize Carboxylic Acids by a Telescoped Ozonolysis-Oxidation Process [organic-chemistry.org]
troubleshooting low yields in the alkylation of terminal alkynes to 4-decyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-decyne via the alkylation of terminal alkynes.
Troubleshooting Guides
Issue 1: Low to No Yield of this compound
Q: My reaction is resulting in a very low yield or no this compound at all. What are the common causes and how can I address them?
A: Low or no yield in the alkylation of 1-hexyne (B1330390) with 1-bromobutane (B133212) is a frequent issue. Several factors, from reagent quality to reaction conditions, can be responsible. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 1-Hexyne: The first step, the deprotonation of 1-hexyne to form the hexynide anion, is critical.
-
Weak Base: The base used may not be strong enough to fully deprotonate the terminal alkyne (pKa ≈ 25). Sodium amide (NaNH₂) in liquid ammonia (B1221849) or n-butyllithium (n-BuLi) in an appropriate solvent are common strong bases for this purpose.[1][2]
-
Impure or Decomposed Base: Strong bases like NaNH₂ and n-BuLi can degrade upon exposure to air and moisture. Using old or improperly stored reagents can lead to incomplete deprotonation. Ensure you are using fresh, high-quality base.
-
Insufficient Amount of Base: An insufficient stoichiometric amount of base will result in unreacted 1-hexyne. It is common to use a slight excess of the base to ensure complete deprotonation.
-
-
Inefficient Alkylation (SN2 Reaction): The subsequent reaction of the hexynide anion with 1-bromobutane is an SN2 reaction.
-
Poor Quality Alkyl Halide: The 1-bromobutane should be pure and free of contaminants. Impurities can interfere with the reaction.
-
Steric Hindrance: While 1-bromobutane is a primary alkyl halide and ideal for SN2 reactions, using secondary or tertiary alkyl halides will lead to elimination (E2) as the major pathway, producing alkene byproducts instead of the desired alkyne.[3]
-
Low Reaction Temperature: While the deprotonation is often carried out at low temperatures, the alkylation step may require warming to room temperature or gentle heating to proceed at a reasonable rate. The optimal temperature profile should be determined based on the specific base and solvent system used.
-
-
Presence of Water or Protic Solvents: The acetylide anion is a very strong base and will be quenched by any protic species, such as water or alcohols, present in the reaction mixture.
-
Wet Glassware or Solvents: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be properly distilled and stored over drying agents.
-
Moisture in Reagents: Reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Improper Work-up and Purification: The desired product can be lost during the work-up and purification steps.
-
Inefficient Extraction: Ensure the correct solvent is used for extraction and that the pH of the aqueous layer is appropriate to keep the product in the organic phase.
-
Loss during Distillation: this compound is a relatively volatile compound. Care must be taken during solvent removal and distillation to avoid product loss. Using a vacuum distillation can be beneficial.[4]
-
Troubleshooting Workflow for Low Yield
Frequently Asked Questions (FAQs)
Q1: Which base is better for the deprotonation of 1-hexyne: sodium amide (NaNH₂) or n-butyllithium (n-BuLi)?
A1: Both NaNH₂ and n-BuLi are strong enough to effectively deprotonate terminal alkynes.[1][2] The choice often depends on the solvent and desired reaction temperature.
-
NaNH₂ is typically used in liquid ammonia as a solvent at low temperatures (-33 °C). It is a very effective and economical choice.
-
n-BuLi is commonly used in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[5] It allows for a wider range of reaction temperatures, often starting at low temperatures (-78 °C to 0 °C) for the deprotonation and then warming to room temperature for the alkylation.[6] Yields with n-BuLi in THF using primary alkyl halides are often very good.[5]
Q2: What is the optimal solvent for the alkylation of 1-hexyne?
A2: The choice of solvent is crucial and is often paired with the base being used.
-
Liquid Ammonia (NH₃): This is the classic solvent for reactions using NaNH₂. It is an excellent solvent for acetylides but requires low-temperature handling.
-
Tetrahydrofuran (THF): THF is a versatile aprotic solvent that works well with n-BuLi.[5] It has a higher boiling point than diethyl ether, which can be advantageous for reactions requiring gentle heating.[7]
-
Diethyl Ether (Et₂O): Another common solvent for n-BuLi reactions, though its high volatility can be a drawback.
-
Dimethyl Sulfoxide (DMSO) and Hexamethylphosphoramide (HMPA): These polar aprotic solvents can accelerate SN2 reactions. However, their high boiling points can make product isolation difficult, and HMPA is a known carcinogen. DMSO's acidity can also be a limiting factor for less acidic alkynes.[5]
Q3: What are the common side products in the synthesis of this compound, and how can I minimize them?
A3: The primary side reaction is E2 elimination, which becomes significant if using secondary or tertiary alkyl halides.[3] With 1-bromobutane (a primary halide), elimination is generally not a major issue. Other potential side products can arise from:
-
Reaction with impurities: Any electrophilic impurities in the reaction mixture can react with the highly nucleophilic acetylide anion.
-
Over-alkylation: If dihaloalkanes are present as impurities in the 1-bromobutane, double alkylation could occur. To minimize side products, ensure the purity of all reagents and use a primary alkyl halide like 1-bromobutane.
Q4: How should I purify the crude this compound product?
A4: The work-up typically involves quenching the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent like diethyl ether or pentane.[4] The combined organic layers are then washed, dried, and the solvent is removed.
-
Distillation: The most common method for purifying this compound is distillation.[4] Since this compound has a relatively high boiling point, vacuum distillation is recommended to prevent decomposition at atmospheric pressure.[8]
-
Chromatography: If distillation does not provide sufficient purity, column chromatography on silica (B1680970) gel can be employed to remove more polar impurities.
Quantitative Data
The yield of this compound is highly dependent on the specific reaction conditions. The following tables provide representative data based on typical outcomes for the alkylation of terminal alkynes.
Table 1: Expected Yield of this compound under Optimized Conditions
| Base / Solvent System | Alkyl Halide | Typical Yield Range | Reference(s) |
| n-BuLi / THF | 1-Iodobutane (B1219991) | 75-99% | [5] |
| n-BuLi / THF | 1-Bromobutane + cat. NaI | High | [5] |
| NaNH₂ / liq. NH₃ | 1-Bromobutane | Good to High | [2] |
Note: The use of 1-iodobutane or the addition of a catalytic amount of sodium iodide (NaI) with 1-bromobutane can enhance the reaction rate and yield due to the better leaving group ability of iodide.[5]
Table 2: Effect of Reaction Parameters on Yield
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | n-BuLi vs. NaNH₂ | Both can give high yields | Choice depends on solvent and temperature capabilities. |
| Insufficient Base | Low Yield | Incomplete deprotonation of 1-hexyne. | |
| Solvent | THF | High Yield with n-BuLi | Good solubility of reagents and intermediates.[5] |
| Liquid NH₃ | High Yield with NaNH₂ | Classic and effective system for acetylide formation. | |
| Protic Solvents (e.g., Ethanol) | No Product | Quenches the acetylide anion. | |
| Temperature | Deprotonation too warm | Lower Yield | Potential for side reactions of the base. |
| Alkylation too cold | Low Yield / Slow Reaction | Insufficient energy for the SN2 reaction to proceed. | |
| Alkyl Halide | Primary (1-bromobutane) | High Yield | Favors SN2 reaction.[3] |
| Secondary/Tertiary | Very Low to No Yield | E2 elimination becomes the major pathway.[3] |
Experimental Protocols
Synthesis of this compound from 1-Hexyne and 1-Bromobutane (Adapted from Organic Syntheses)[6]
This protocol is adapted from a similar procedure for the synthesis of 3-ethyl-1-hexyne.
Materials:
-
1-Hexyne (purified)
-
n-Butyllithium (n-BuLi) in hexane (B92381) (concentration accurately determined)
-
1-Bromobutane (freshly distilled)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser. The entire apparatus is flame-dried or oven-dried and cooled under a stream of dry nitrogen.
-
Deprotonation: The flask is charged with 1-hexyne (1.0 eq) and anhydrous THF. The solution is cooled to 0 °C in an ice bath. A solution of n-BuLi in hexane (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, the mixture is stirred at 0 °C for an additional 30-60 minutes.
-
Alkylation: A solution of 1-bromobutane (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Experimental Workflow Diagram
References
- 1. Show how you might synthesize the following compounds, using acet... | Study Prep in Pearson+ [pearson.com]
- 2. assignmentexpert.com [assignmentexpert.com]
- 3. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
strategies for preventing the decomposition of 4-decyne during reactions
Welcome to the Technical Support Center for 4-decyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound, an internal alkyne, include:
-
Isomerization: Migration of the triple bond to other positions along the carbon chain to form different decyne isomers (e.g., 1-decyne, 2-decyne, 3-decyne, 5-decyne) or rearrangement to form allenes (compounds with adjacent double bonds, C=C=C). This can be catalyzed by acidic or basic conditions.[1][2]
-
Polymerization: Self-addition reactions to form oligomers or polymers, which can be initiated by heat, light, or certain catalysts.[3][4]
-
Oxidative Cleavage: In the presence of strong oxidizing agents (e.g., ozone, KMnO₄), the carbon-carbon triple bond can be cleaved, leading to the formation of carboxylic acids.[5]
-
Hydration: Under acidic conditions with water present, this compound can undergo hydration to form a ketone.[6]
Q2: What are the typical signs of this compound decomposition in my reaction?
A2: Signs of decomposition can include:
-
Unexpected Products in Analytical Data: Appearance of unexpected peaks in your Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectra. For instance, new signals in the olefinic region of the ¹H NMR (typically 5.0-6.5 ppm) may indicate isomerization to a conjugated diene.[7]
-
Color Change: The reaction mixture may develop an unexpected color, often yellow or brown, which can be indicative of polymerization or the formation of conjugated systems.
-
Formation of Insoluble Materials: The appearance of a precipitate or viscous oil can suggest polymerization has occurred.
-
Inconsistent Reaction Yields: Poor or variable yields of the desired product can be a sign of significant decomposition of the starting material.
Q3: How can I prevent the isomerization of this compound?
A3: To minimize isomerization, consider the following:
-
Control pH: Avoid strongly acidic or basic conditions if possible. If the reaction requires acidic or basic reagents, use the mildest conditions necessary and neutralize the reaction mixture promptly upon completion, preferably at low temperatures (e.g., 0 °C).[7]
-
Choice of Base: If a base is required, be aware that very strong bases like sodium amide (NaNH₂) can promote isomerization of internal alkynes to terminal alkynes.[8][9] Weaker bases are generally preferred if compatible with the desired reaction.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of isomerization.[7]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components that could generate acidic or basic species.
Q4: What strategies can be employed to inhibit the polymerization of this compound?
A4: To prevent unwanted polymerization:
-
Use of Inhibitors: For reactions prone to radical polymerization, the addition of a small amount of a polymerization inhibitor, such as a phenol (B47542) (e.g., hydroquinone) or a nitroxide (e.g., TEMPO), can be effective.[3][10][]
-
Temperature Management: Avoid excessive heating, as thermal initiation can lead to polymerization.[4]
-
Exclusion of Light: Protect the reaction from light, especially UV light, which can initiate polymerization. Use amber glassware or cover the reaction vessel with aluminum foil.
-
Purity of Reagents: Ensure the purity of this compound and other reagents, as impurities can sometimes act as polymerization initiators.
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of alkyne isomers.
| Potential Cause | Recommended Solution |
| Acidic or Basic Contamination | Ensure all glassware is thoroughly cleaned and dried to remove any acidic or basic residues. Purify solvents and reagents if contamination is suspected. |
| Reaction Conditions are too Harsh | Lower the reaction temperature. If possible, use a milder acid or base, or a shorter reaction time. |
| Inappropriate Workup Procedure | Quench the reaction at low temperature (e.g., 0 °C) with a neutral or weakly acidic/basic solution (e.g., saturated aqueous ammonium (B1175870) chloride or sodium bicarbonate).[7] Avoid prolonged exposure to acidic or basic aqueous layers during extraction. |
Issue 2: A polymeric substance is forming in my reaction vessel.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Reduce the reaction temperature. Consider if the reaction can be performed effectively at a lower temperature, even if it requires a longer reaction time. |
| Presence of Radical Initiators | Ensure the reaction is performed under an inert atmosphere to exclude oxygen, which can initiate polymerization.[4] Add a radical inhibitor if compatible with your reaction chemistry.[3] |
| Light Exposure | Protect the reaction from light by using amber glassware or wrapping the reaction vessel in foil. |
Issue 3: My desired product yield is low, and I observe byproducts consistent with hydration or oxidation.
| Potential Cause | Recommended Solution |
| Presence of Water under Acidic Conditions | If the reaction is acid-catalyzed, ensure all reagents and solvents are anhydrous to prevent hydration of the alkyne to a ketone.[6] |
| Oxidizing Agent is too Strong or Unselective | If performing an oxidation reaction, choose a milder or more selective oxidizing agent. Control the stoichiometry of the oxidant carefully. |
| Air (Oxygen) Exposure | If the desired product is sensitive to oxidation, maintain a strict inert atmosphere throughout the reaction and workup. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Isomerization During Workup
-
Cool the Reaction: Upon completion, cool the reaction mixture to 0 °C in an ice-water bath. This reduces the rate of potential isomerization.[7]
-
Quench: Slowly add a pre-cooled, neutral quenching solution, such as saturated aqueous ammonium chloride. If the reaction was conducted under basic conditions, a mild acidic quench might be necessary, and vice-versa. The goal is to bring the pH to neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a cold, non-polar solvent (e.g., diethyl ether or pentane). Perform the extraction quickly to minimize contact time with the aqueous phase.[7]
-
Washing: Wash the combined organic layers with cold brine (saturated aqueous NaCl) to remove residual water.[7]
-
Drying: Dry the organic layer over an anhydrous, neutral drying agent such as magnesium sulfate (B86663) (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature is kept low (e.g., ≤ 30 °C) to prevent thermal decomposition.[7]
Visualizations
Caption: Major decomposition pathways of this compound under various reaction conditions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. 3vsigmausa.com [3vsigmausa.com]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
addressing challenges in the scale-up production of 4-decyne
Welcome to the technical support center for the scale-up production of 4-decyne. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to produce this compound?
A1: The most prevalent and scalable method for synthesizing this compound is through the alkylation of a terminal alkyne. This involves the deprotonation of a smaller terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. For this compound, there are two primary variations of this approach:
-
Alkylation of 1-pentyne (B49018) with a 1-halopentane (e.g., 1-bromopentane).
-
Alkylation of 1-heptyne (B1330384) with a 1-halopropane (e.g., 1-bromopropane).[1][2]
Q2: What are the critical safety precautions to consider when using sodium amide (NaNH₂) as the base?
A2: Sodium amide is a highly reactive and pyrophoric strong base that requires careful handling. Key safety measures include:
-
Always handle sodium amide in an inert and anhydrous atmosphere, such as in a glovebox or under a nitrogen or argon blanket.
-
Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Ensure all solvents and reagents are strictly anhydrous, as sodium amide reacts violently with water.
-
After the reaction is complete, any excess sodium amide must be quenched cautiously. This is typically achieved by the slow, controlled addition of a proton source like isopropanol (B130326) at a low temperature before the addition of water.
Q3: How can I effectively purify this compound, especially at a larger scale?
A3: For larger quantities of this compound, fractional distillation is the most practical and efficient purification method. Due to its relatively high boiling point (estimated around 179.3 °C at atmospheric pressure), vacuum distillation is recommended to prevent potential decomposition at elevated temperatures.[3] This technique allows for the separation of this compound from lower-boiling starting materials and higher-boiling polymeric byproducts. For very high purity requirements on a smaller scale, preparative gas chromatography can be employed.
Q4: What are the expected spectroscopic signatures for pure this compound?
A4: The identity and purity of this compound can be confirmed using various spectroscopic techniques:
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is relatively simple. You would expect to see signals corresponding to the propyl and pentyl chains.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule. The sp-hybridized carbons of the internal alkyne typically appear in the range of 70-100 ppm.[2]
-
GC-MS: Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of this compound (138.25 g/mol ).[4][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used may not be strong enough or may have degraded due to exposure to moisture. 2. Side Reactions: The acetylide anion is a strong base and can induce elimination reactions in secondary or tertiary alkyl halides. 3. Low Reaction Temperature: The reaction may be too slow at the temperature employed. | 1. Use a strong, fresh batch of a suitable base like sodium amide. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use primary alkyl halides (e.g., 1-bromopentane (B41390) or 1-bromopropane) to favor the S(_N)2 reaction over elimination. 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Presence of Isomeric Impurities (e.g., 3-decyne, 5-decyne) | Base-Catalyzed Isomerization: Strong bases can catalyze the migration of the triple bond along the carbon chain, especially at elevated temperatures. | 1. Use the lowest effective reaction temperature. 2. Minimize the reaction time; quench the reaction as soon as the starting material is consumed. 3. Consider using a milder base if feasible for the specific alkylation. |
| Formation of Polymeric Byproducts | Side Reactions of the Acetylide: The highly reactive acetylide anion can undergo polymerization or other side reactions, particularly if the concentration is high or if there are impurities present. | 1. Maintain a controlled addition rate of the alkyl halide to the acetylide solution to keep the concentration of the reactive species low. 2. Ensure the reaction is carried out under an inert atmosphere to prevent side reactions with oxygen. |
| Difficulty in Removing Unreacted Starting Material | Similar Boiling Points: The boiling point of this compound may be close to that of the starting terminal alkyne or alkyl halide, making separation by simple distillation challenging. | 1. Use a fractional distillation column with a sufficient number of theoretical plates for better separation. 2. Optimize the stoichiometry of the reaction to ensure complete consumption of the limiting reagent. |
| Exothermic Reaction is Difficult to Control at Scale | Poor Heat Dissipation: As the reaction scale increases, the surface-area-to-volume ratio decreases, making it harder to remove the heat generated by the exothermic reaction. | 1. Use a jacketed reactor with a reliable temperature control system. 2. Add the alkyl halide slowly and monitor the internal temperature of the reactor closely. 3. Consider using a higher-boiling point solvent to help manage the heat of the reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental conditions and scale.
Table 1: Reaction Parameters for this compound Synthesis via Alkylation of 1-Pentyne
| Parameter | Laboratory Scale (mmol) | Pilot Scale (mol) |
| 1-Pentyne | 1.0 eq | 1.0 eq |
| Sodium Amide (NaNH₂) | 1.1 - 1.2 eq | 1.1 - 1.2 eq |
| 1-Bromopentane | 1.0 - 1.1 eq | 1.0 - 1.1 eq |
| Solvent | Anhydrous THF or Liquid NH₃ | Anhydrous THF or Liquid NH₃ |
| Temperature | -33 °C to 25 °C | -33 °C to 25 °C |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Typical Yield | 60 - 80% | 50 - 70% |
| Purity (after distillation) | >98% (GC) | >97% (GC) |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol [5] |
| Boiling Point | ~179.3 °C @ 760 mmHg (estimated)[3] |
| Density | ~0.772 g/cm³ (estimated)[3] |
| ¹H NMR (CDCl₃) | Characteristic signals for alkyl protons |
| ¹³C NMR (CDCl₃) | Signals for sp³ and sp hybridized carbons |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 138 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Pentyne and 1-Bromopentane
This protocol outlines the synthesis of this compound via the alkylation of 1-pentyne with 1-bromopentane using sodium amide in liquid ammonia (B1221849).
Materials:
-
1-Pentyne
-
Sodium amide (NaNH₂)
-
1-Bromopentane
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
Condense liquid ammonia into the flask at -78 °C.
-
Slowly add sodium amide to the liquid ammonia with stirring.
-
Add 1-pentyne dropwise to the sodium amide suspension. Allow the mixture to stir for 1 hour to ensure complete formation of the acetylide anion.
-
Add 1-bromopentane dropwise via the dropping funnel. After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the ammonia to evaporate. Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
References
methods for removing isomeric impurities from 4-decyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 4-decyne.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in a synthesis of this compound?
A1: The synthesis of this compound, commonly prepared by the alkylation of a smaller terminal alkyne (e.g., the reaction of 1-heptyne (B1330384) acetylide with a propyl halide), can lead to several isomeric impurities.[1] The most common of these are other positional isomers of decyne, which can arise from side reactions, rearrangements, or impurities in the starting materials. These include:
-
2-Decyne
-
5-Decyne
Q2: Why is it challenging to separate these isomeric impurities from this compound?
A2: The primary challenge lies in the similar physical properties of the decyne isomers. As shown in the table below, their boiling points are very close, making separation by simple distillation ineffective and fractional distillation challenging.[2][3][4][5][6][7][8][9][10][11][12][13]
Data Presentation: Physical Properties of Decyne Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Decyne | 764-93-2 | C₁₀H₁₈ | 138.25 | 174[3][8][9][12][14] |
| 2-Decyne | 2384-70-5 | C₁₀H₁₈ | 138.25 | ~185[15] |
| 3-Decyne | 2384-85-2 | C₁₀H₁₈ | 138.25 | 175-176[4][5][10] |
| This compound | 2384-86-3 | C₁₀H₁₈ | 138.25 | ~176-178 (estimated) |
| 5-Decyne | 1942-46-7 | C₁₀H₁₈ | 138.25 | 177-178[2][7][11] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Incomplete separation of isomers using fractional distillation.
-
Symptom: GC analysis of the collected fractions shows the presence of multiple decyne isomers.
-
Cause: The boiling points of the decyne isomers are too close for efficient separation with a standard fractional distillation setup.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to improve separation. This means returning a larger portion of the condensate to the column.
-
Slow Distillation Rate: Distill the mixture very slowly to allow for proper equilibrium between the liquid and vapor phases at each theoretical plate.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may increase the boiling point differences between the isomers, potentially improving separation.
-
Issue 2: Co-elution of isomers during preparative gas chromatography (GC).
-
Symptom: The collected fractions from preparative GC are not pure and contain multiple isomers.
-
Cause: The GC column and conditions are not optimized for the separation of C10 alkyne isomers.
-
Solution:
-
Column Selection: Use a high-resolution capillary column. For nonpolar compounds like alkynes, a nonpolar stationary phase (e.g., polydimethylsiloxane) or a mid-polarity phase might provide the best separation.
-
Temperature Programming: Implement a slow, optimized temperature ramp. A shallow temperature gradient can improve the resolution of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium, hydrogen) for maximum column efficiency.
-
Reduce Sample Load: Overloading the column can lead to peak broadening and poor separation. Inject smaller sample volumes.
-
Issue 3: Poor separation of this compound from other internal alkyne isomers using silver nitrate (B79036) chromatography.
-
Symptom: Column chromatography on silica (B1680970) gel impregnated with silver nitrate (AgNO₃) does not effectively separate this compound from isomers like 3-decyne and 5-decyne.
-
Cause: The interaction of the triple bond with the silver ions is not sufficiently different between the internal alkyne isomers.
-
Solution:
-
Optimize Silver Nitrate Concentration: The percentage of silver nitrate on the silica gel can be varied. A higher concentration may improve the separation of some isomers.
-
Solvent System: Use a very nonpolar mobile phase (e.g., hexane (B92381) or pentane (B18724) with a very small amount of a slightly more polar solvent like diethyl ether or dichloromethane). A gradient elution with a slow increase in polarity might be effective.
-
Column Dimensions: Use a long, narrow column to increase the resolution.
-
Experimental Protocols
Method 1: Fractional Distillation
This method is suitable for a preliminary separation or for samples with a lower degree of isomeric impurity.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Distillation:
-
Heat the flask gently.
-
Maintain a slow and steady distillation rate.
-
Monitor the temperature at the distillation head. Collect fractions over narrow temperature ranges.
-
Analyze each fraction by GC to determine its composition.
-
Combine fractions with the desired purity.
-
Method 2: Preparative Gas Chromatography (GC)
This is a highly effective method for obtaining high-purity this compound.
-
Instrument: A preparative gas chromatograph equipped with a fraction collector.
-
Column: A high-resolution capillary column with a nonpolar or mid-polarity stationary phase.
-
Conditions:
-
Injector Temperature: ~250 °C
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Oven Program: Start at a temperature below the boiling point of the lowest boiling isomer (e.g., 150 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature that allows all isomers to elute.
-
Detector: A non-destructive detector is ideal, but a splitter can be used to direct a small portion of the eluent to a flame ionization detector (FID) while the majority goes to the fraction collector.
-
-
Fraction Collection: Set the fraction collector to isolate the peak corresponding to this compound based on retention time.
-
Purity Analysis: Analyze the collected fraction by analytical GC to confirm its purity.
Method 3: Silver Nitrate Impregnated Silica Gel Chromatography
This technique exploits the weak interaction between the π-electrons of the alkyne triple bond and silver ions.
-
Preparation of AgNO₃-Silica Gel:
-
Dissolve silver nitrate in water or methanol.
-
Add silica gel to the solution and mix thoroughly to form a slurry.
-
Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Activate the AgNO₃-silica gel by heating at ~120 °C for several hours.
-
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-silica gel as a slurry in a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a nonpolar solvent system (e.g., a gradient of diethyl ether in hexane). The strength of the interaction with silver ions generally decreases as the triple bond moves towards the center of the chain, so 1-decyne will be retained more strongly than internal alkynes. The separation of internal alkynes will depend on subtle electronic and steric differences.
-
Fraction Collection and Analysis: Collect fractions and analyze them by GC to identify those containing pure this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: The principles behind the primary purification methods.
References
- 1. A chemist wants to synthesize 4 -decyne but cannot find any 1 -pentyne, t.. [askfilo.com]
- 2. 5-Decyne - Wikipedia [en.wikipedia.org]
- 3. 1-Decyne - Wikipedia [en.wikipedia.org]
- 4. 3-Decyne | CAS#:2384-85-2 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 764-93-2 CAS MSDS (1-Decyne) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 3-DECYNE price,buy 3-DECYNE - chemicalbook [chemicalbook.com]
- 11. 5-DECYNE CAS#: 1942-46-7 [m.chemicalbook.com]
- 12. 1-Decyne, 98% | Fisher Scientific [fishersci.ca]
- 13. Page loading... [guidechem.com]
- 14. gfschemicals.com [gfschemicals.com]
- 15. stenutz.eu [stenutz.eu]
- 16. This compound CAS#: 2384-86-3 [chemicalbook.com]
understanding the degradation pathways of 4-decyne in acidic media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the study of 4-decyne degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The primary degradation pathway for this compound in the presence of acid is acid-catalyzed hydration.[1][2] This reaction involves the addition of water across the triple bond, leading to the formation of ketones.[1][2]
Q2: What are the expected degradation products of this compound in an acidic solution?
A2: The acid-catalyzed hydration of an unsymmetrical internal alkyne like this compound will typically yield a mixture of two ketones.[2] This is because the initial protonation of the triple bond can occur on either of the two carbons involved in the triple bond, leading to two different carbocation intermediates. For this compound, the expected products are decan-4-one and decan-5-one.
Q3: How does acid concentration affect the degradation rate of this compound?
A3: The rate of acid-catalyzed hydration is dependent on the concentration of the acid. Generally, a higher concentration of acid will lead to a faster degradation rate. However, very strong acidic conditions might also promote side reactions or polymerization.
Q4: Can other degradation pathways occur for this compound in acidic media?
A4: While acid-catalyzed hydration is the most common pathway, under certain conditions, other reactions could occur. These may include oligomerization or polymerization, especially at higher concentrations of the alkyne and strong acid.[3]
Q5: How can I monitor the degradation of this compound during my experiment?
A5: The degradation of this compound can be effectively monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the separation and quantification of the parent compound (this compound) and its degradation products over time.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation results.
-
Possible Cause: Variations in experimental conditions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure a constant and uniform temperature is maintained throughout the experiment. Use a calibrated water bath or heating block.
-
Acid Concentration: Prepare fresh acidic solutions for each experiment and verify their concentration.
-
Homogeneity: Ensure the reaction mixture is well-stirred to maintain homogeneity.
-
Purity of this compound: Verify the purity of the starting material, as impurities could interfere with the reaction.
-
Issue 2: Slower than expected degradation of this compound.
-
Possible Cause: Insufficient acid catalysis or low temperature.
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of the acid to see if the reaction rate improves.
-
Increase Temperature: Perform the reaction at a moderately higher temperature, but be cautious of potential side reactions.
-
Co-solvent: If solubility is an issue, consider using a co-solvent that is miscible with the acidic solution and dissolves this compound.
-
Issue 3: Formation of unexpected peaks in the chromatogram.
-
Possible Cause: Presence of impurities in the starting material or occurrence of side reactions.
-
Troubleshooting Steps:
-
Analyze Starting Material: Run a chromatogram of the this compound starting material to check for impurities.
-
Mass Spectrometry Analysis: Use a mass spectrometer coupled with your chromatography system (LC-MS or GC-MS) to identify the molecular weights of the unknown peaks. This can help in elucidating their structures.
-
Literature Search: Look for literature on potential side reactions of internal alkynes under acidic conditions.
-
Data Presentation
The following table provides a hypothetical summary of quantitative data from a forced degradation study of this compound under different acidic conditions.
| Acid (Concentration) | Temperature (°C) | Time (hours) | This compound Remaining (%) | Decan-4-one (%) | Decan-5-one (%) |
| 0.1 M HCl | 50 | 0 | 100 | 0 | 0 |
| 0.1 M HCl | 50 | 6 | 75.2 | 12.1 | 12.7 |
| 0.1 M HCl | 50 | 12 | 52.8 | 23.5 | 23.7 |
| 0.1 M HCl | 50 | 24 | 26.1 | 36.8 | 37.1 |
| 1.0 M HCl | 50 | 0 | 100 | 0 | 0 |
| 1.0 M HCl | 50 | 6 | 48.5 | 25.3 | 26.2 |
| 1.0 M HCl | 50 | 12 | 21.3 | 39.1 | 39.6 |
| 1.0 M HCl | 50 | 24 | 5.2 | 47.3 | 47.5 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Acidic Media
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Preparation of Acidic Solutions: Prepare aqueous solutions of the desired acid (e.g., HCl or H₂SO₄) at the required concentrations (e.g., 0.1 M and 1 M).
-
Initiation of Degradation:
-
In a series of reaction vials, add a known volume of the acidic solution.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 50°C) and allow them to equilibrate.
-
To each vial, add a small aliquot of the this compound stock solution to achieve the desired final concentration (e.g., 100 µg/mL).
-
Start a timer immediately after the addition of the this compound.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by neutralizing the aliquot with an equivalent amount of a suitable base (e.g., NaOH).
-
-
Sample Analysis:
-
Analyze the quenched samples by a validated HPLC or GC-MS method to determine the concentration of remaining this compound and the formed degradation products.
-
The mobile phase for HPLC could consist of a mixture of acetonitrile (B52724) and water, and a C18 column is typically suitable.
-
For GC-MS, a non-polar column would be appropriate for separating the components.
-
Visualizations
Caption: Acid-catalyzed hydration pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
analytical methods for assessing the purity of synthesized 4-decyne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity assessment of synthesized 4-decyne. The content is designed to address specific issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of a volatile, non-polar compound like this compound are Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be used, though it may require specific column and mobile phase combinations due to the non-polar nature of the analyte.[4][5]
Q2: What potential impurities should I expect in a synthesized this compound sample?
A2: Potential impurities can originate from the synthesis process and include:
-
Unreacted Starting Materials: Such as 1-hexyne (B1330390) or 1-bromobutane, depending on the synthetic route.
-
Residual Solvents: Solvents used during the reaction or workup (e.g., hexane (B92381), ether, tetrahydrofuran).[6][7]
-
Isomeric Impurities: Other decyne isomers that may form as side products.
-
Related Hydrocarbons: Partially reduced products like decenes or fully saturated decane.
-
Catalyst Residues: Traces of catalysts used in the synthesis.
Q3: How can I definitively confirm the identity of the main peak as this compound?
A3: A combination of techniques is best. GC-MS can be used to identify the molecular ion peak (M⁺) which confirms the molecular weight of this compound (138.25 g/mol ).[8] The fragmentation pattern in the mass spectrum provides further structural evidence. ¹H and ¹³C NMR spectroscopy will confirm the specific structure by showing characteristic chemical shifts and coupling patterns for the protons and carbons near the alkyne functional group.[3][9]
Q4: Can I quantify the purity of this compound using NMR?
A4: Yes, Quantitative NMR (qNMR) is a powerful method for purity assessment.[10][11] It involves adding a certified internal standard of known concentration to the sample. By comparing the integral of a specific proton signal from this compound to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[11][12]
Analytical Method Summaries
The following table summarizes the key aspects of the recommended analytical techniques for this compound purity assessment.
| Analytical Method | Principle | Typical Stationary Phase | Typical Mobile Phase | Primary Use | Quantitative Capability |
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1][13] | Non-polar (e.g., DB-5ms, HP-5) or mid-polarity columns. | Inert gas (e.g., Helium, Nitrogen).[14] | Purity assessment, detection of volatile impurities and isomers. | Excellent, typically using a Flame Ionization Detector (FID) for quantitation. |
| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS.[8][15] | Same as GC. | Same as GC. | Impurity identification, structural confirmation. | Good, can quantify using Selected Ion Monitoring (SIM).[16] |
| NMR Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.[3] | Not applicable. | Deuterated solvent (e.g., CDCl₃).[8] | Structural confirmation, identification and quantification of impurities. | Excellent (qNMR) with an internal standard.[10][11] |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[17] | Normal Phase: Polar (e.g., Silica).[5] Reverse Phase: Non-polar (e.g., C18).[18] | Normal Phase: Non-polar (e.g., Hexane/Ethyl Acetate).[5] Reverse Phase: Polar (e.g., Acetonitrile/Water).[18] | Analysis of non-volatile impurities or when GC is not available. | Good, typically using a UV detector (less sensitive for alkynes) or other detectors like ELSD. |
Experimental Workflows & Logic
The following diagrams illustrate the general experimental workflow for purity assessment and a troubleshooting logic for a common analytical issue.
Caption: General workflow for the purity assessment of this compound.
Troubleshooting Guides
Gas Chromatography (GC/GC-MS) Troubleshooting
Q: My GC chromatogram shows tailing peaks for this compound. What is the cause and how can I fix it?
A: Peak tailing is a common issue in GC and can be caused by several factors.[19] See the troubleshooting logic below.
Caption: Troubleshooting logic for addressing peak tailing in GC analysis.
Q: I am seeing "ghost peaks" in my GC runs, even in solvent blanks. What are they?
A: Ghost peaks are extraneous peaks that are not from your injected sample.[19]
-
Cause: Often due to contamination from a previous, more concentrated sample (carryover), septum bleed, or contaminated carrier gas.[19][20]
-
Solution:
-
Clean the Syringe: Thoroughly rinse the injection syringe with a clean solvent.
-
Bake Out the Inlet/Column: Increase the inlet and column temperature (below the column's max limit) for a period to purge contaminants.[19]
-
Replace Consumables: Change the inlet septum and liner, as these can accumulate residue.[21]
-
Q: The resolution between my this compound peak and an impurity is poor. How can I improve it?
A: Poor resolution means the peaks are not well separated.[19]
-
Cause: The chromatographic conditions are not optimized for the specific separation.
-
Solution:
-
Optimize Temperature Program: Decrease the oven ramp rate (e.g., from 10 °C/min to 5 °C/min). This gives compounds more time to interact with the stationary phase, improving separation.[19]
-
Check Carrier Gas Flow: Ensure the carrier gas flow rate is optimal for your column diameter. Incorrect flow can reduce efficiency.[20]
-
Use a Different Column: If optimization fails, you may need a column with a different stationary phase (different polarity) or a longer column for higher efficiency.[1]
-
NMR Spectroscopy Troubleshooting
Q: My ¹H NMR spectrum has several small, sharp peaks that I can't assign to this compound. What are they?
A: These are likely residual solvent peaks or common laboratory contaminants.
-
Cause: Traces of solvents used in the synthesis or work-up, or impurities from glassware.
-
Solution:
-
Identify the Solvent: Compare the chemical shifts of the unknown peaks to a standard NMR solvent impurity chart. For example, in CDCl₃, residual acetone (B3395972) appears at ~2.17 ppm, and hexane at ~0.88 and ~1.26 ppm.[6]
-
Dry the Sample: If a broad peak around 1.56 ppm (in CDCl₃) is present, it is likely water. Ensure your sample is thoroughly dried before analysis.
-
Use High-Purity Solvents: Use high-purity solvents for your reaction and workup to minimize contamination.
-
Q: The baseline of my NMR spectrum is not flat. How does this affect my analysis?
A: A distorted baseline can interfere with accurate integration, which is critical for qNMR.
-
Cause: This can be due to improper instrument shimming, a very concentrated sample, or issues with data processing.
-
Solution:
-
Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized.
-
Check Sample Concentration: Very high concentrations can lead to broad signals that distort the baseline. Prepare a sample of appropriate concentration (typically 5-10 mg in 0.6-0.7 mL of solvent).[8]
-
Data Processing: Apply a baseline correction algorithm during data processing. Be cautious, as aggressive correction can distort integrals.
-
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a high-purity volatile solvent such as hexane or ethyl acetate.[22]
-
Instrument Parameters:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.[8]
-
MS Transfer Line: 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan from m/z 40 to 300.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis: Identify the this compound peak based on its retention time. Confirm its identity by checking for the molecular ion (m/z 138.25) and analyzing its fragmentation pattern. Purity is calculated based on the relative peak area of this compound compared to all other integrated peaks.
Protocol 2: Quantitative ¹H NMR (qNMR) Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic anhydride) to the same tube. The standard should have sharp peaks that do not overlap with the analyte signals.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly until all solids are dissolved.[8]
-
-
Instrument Parameters (400 MHz or higher recommended):
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for full relaxation of all nuclei, which is crucial for accurate integration.
-
-
Data Analysis:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal corresponding to a known number of protons on the this compound molecule.
-
Integrate a well-resolved signal corresponding to a known number of protons on the internal standard.
-
Calculate the purity using the standard qNMR formula, accounting for the molar masses, masses, number of protons for each integrated signal, and the purity of the internal standard.[10]
-
References
- 1. ガスクロマトグラフィー(GC) [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. jordilabs.com [jordilabs.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. benchchem.com [benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. youtube.com [youtube.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. teledynelabs.com [teledynelabs.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. aelabgroup.com [aelabgroup.com]
- 21. Common GC Troubleshooting Questions [phenomenex.com]
- 22. uoguelph.ca [uoguelph.ca]
optimizing catalyst loading and reaction time for 4-decyne hydrogenation
Welcome to the technical support center for the selective hydrogenation of 4-decyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading and reaction time to achieve high yields of cis-4-decene.
Troubleshooting Guide
This guide addresses common issues encountered during the partial hydrogenation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of this compound | Inactive Catalyst: The catalyst may have been improperly prepared, stored, or handled, leading to deactivation. | 1. Catalyst Preparation: Ensure the Lindlar's catalyst is freshly prepared or obtained from a reliable commercial source. The preparation involves the reduction of palladium(II) chloride in a slurry of calcium carbonate, followed by poisoning with lead acetate (B1210297).[1][2] 2. Catalyst Handling: Avoid prolonged exposure of the catalyst to air, as it can be pyrophoric.[3] Handle under an inert atmosphere (nitrogen or argon). 3. Reaction Conditions: Ensure the reaction is performed under a positive pressure of hydrogen gas (e.g., using a balloon or a pressurized system).[3] |
| Insufficient Hydrogen: The hydrogen supply may be inadequate for the reaction to proceed. | 1. Check Hydrogen Source: Ensure the hydrogen balloon is adequately filled or the pressure in the hydrogenation apparatus is maintained at the desired level (typically 1 atm for Lindlar hydrogenation).[3][4] 2. Purge System: Thoroughly purge the reaction flask with hydrogen to remove any air before starting the reaction. | |
| Catalyst Poisoning: Trace impurities in the starting material, solvent, or from previous reactions can poison the catalyst. | 1. Purify Reagents: Use purified this compound and high-purity, dry solvents. 2. Clean Glassware: Ensure all glassware is scrupulously clean and free of any potential catalyst poisons like sulfur compounds. | |
| Over-reduction to Decane | Catalyst is too Active: The catalyst may not be sufficiently "poisoned," leading to the hydrogenation of the initially formed cis-4-decene. | 1. Use a Poisoned Catalyst: Employ a properly prepared Lindlar's catalyst, which is palladium on calcium carbonate poisoned with lead acetate and often quinoline (B57606).[2][5] The poison deactivates the most active sites on the palladium surface, preventing the hydrogenation of the alkene.[5] 2. Add a Co-catalyst/Modifier: The addition of quinoline can further enhance selectivity by preventing the formation of alkanes.[2] |
| Prolonged Reaction Time: Leaving the reaction to run for too long, even with a selective catalyst, can sometimes lead to over-reduction. | 1. Monitor Reaction Progress: Closely monitor the reaction by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy to stop the reaction once the this compound has been consumed. 2. Optimize Reaction Time: Conduct small-scale experiments to determine the optimal reaction time for complete conversion of the alkyne without significant over-reduction. | |
| Low Selectivity for cis-4-Decene (Formation of trans-4-Decene) | Isomerization of the Product: The catalyst or reaction conditions may be promoting the isomerization of the desired cis-alkene to the more stable trans-isomer. | 1. Catalyst Choice: Lindlar's catalyst is specifically designed for syn-addition of hydrogen, leading to the formation of cis-alkenes.[1][2] Ensure you are not using a catalyst system known to produce trans-alkenes (e.g., sodium in liquid ammonia). 2. Avoid High Temperatures: Elevated temperatures can sometimes favor isomerization. Conduct the hydrogenation at or near room temperature. |
| Incorrect Reaction Mechanism: The chosen reaction conditions might not be favoring the desired stereochemical outcome. | 1. Confirm Reagents: Double-check that all components of the Lindlar catalyst system are present and correctly prepared. The absence of the lead poison can lead to a less selective catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the hydrogenation of this compound to cis-4-decene?
A1: For the selective hydrogenation of alkynes using a Lindlar's catalyst (typically 5% palladium on calcium carbonate), a catalyst loading of 5-10% by weight relative to the alkyne substrate is commonly used.[3]
Q2: How long should I run the reaction?
A2: The reaction time is highly dependent on the specific reaction conditions, including catalyst loading, temperature, hydrogen pressure, and solvent. It is crucial to monitor the reaction progress. For laboratory-scale reactions under a hydrogen balloon (1 atm), reaction times can range from a few hours to overnight.[6]
Q3: What is the role of lead acetate and quinoline in Lindlar's catalyst?
A3: Lead acetate acts as a "poison" that deactivates the palladium catalyst.[1][2] This reduced activity prevents the hydrogenation of the newly formed alkene to an alkane.[5] Quinoline can be added as an additional deactivator to further enhance the selectivity for the cis-alkene and prevent over-reduction.[2]
Q4: Can I use palladium on carbon (Pd/C) for this transformation?
A4: Standard palladium on carbon is a highly active catalyst and will typically lead to the complete hydrogenation of this compound to decane.[7] To stop the reaction at the alkene stage, a "poisoned" or deactivated catalyst like Lindlar's catalyst is necessary.[5]
Q5: My reaction is very slow. What can I do to speed it up?
A5: If the reaction is slow, first ensure that the catalyst is active and that there is an adequate supply of hydrogen. You can try slightly increasing the catalyst loading or ensuring vigorous stirring to improve mass transfer. However, be cautious as increasing reactivity can sometimes lead to decreased selectivity.
Q6: How do I know when the reaction is complete?
A6: The best way to determine the reaction's endpoint is to monitor it using analytical techniques. Gas chromatography (GC) is well-suited for this reaction, as it can separate this compound, cis-4-decene, trans-4-decene, and decane, allowing you to track the consumption of the starting material and the formation of products. Thin-layer chromatography (TLC) can also be used if the starting material and product have different retention factors.
Q7: What are the common causes of catalyst deactivation?
A7: Catalyst deactivation can be caused by several factors, including:
-
Poisoning: Impurities in the reactants or solvent, such as sulfur or lead compounds, can irreversibly bind to the catalyst's active sites.
-
Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[8]
-
Leaching: The active metal may dissolve into the reaction medium, particularly under harsh conditions.[9]
Data Presentation
The following tables provide representative data for the hydrogenation of internal alkynes to cis-alkenes using modified palladium catalysts. While specific data for this compound is limited in the literature, these examples with structurally similar alkynes offer valuable insights into the expected outcomes.
Table 1: Effect of Catalyst Loading on the Hydrogenation of Diphenylacetylene
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | cis-Stilbene Yield (%) | cis-Selectivity (%) |
| 1 | 16 | >99 | 95 | 95 |
| 0.5 | 16 | 90 | 88 | 98 |
| 0.1 | 24 | 50 | 49 | >99 |
Conditions: Diphenylacetylene (1 mmol), Ni-NPs in [CNC3MMIM]NTf2, 30 °C, 1-4 bar H2. Data adapted from a study on a nickel nanoparticle catalyst system, which also shows high selectivity for cis-alkenes.[6]
Table 2: Influence of Reaction Time on the Hydrogenation of an Internal Alkyne
| Reaction Time (h) | Conversion of Alkyne (%) | Yield of cis-Alkene (%) | Yield of Alkane (%) |
| 2 | 50 | 48 | <2 |
| 4 | 95 | 92 | 3 |
| 8 | >99 | 90 | 9 |
| 16 | >99 | 85 | 14 |
Conditions: Representative data for a generic internal alkyne using a Lindlar catalyst (5% Pd/CaCO3, poisoned) under 1 atm H2 at room temperature. The data illustrates the general trend of increasing over-reduction with prolonged reaction times.
Experimental Protocols
1. Preparation of Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with Lead)
This protocol is adapted from established procedures for the preparation of Lindlar's catalyst.[1][10]
-
Materials: Palladium(II) chloride (PdCl₂), Calcium Carbonate (CaCO₃), Lead Acetate (Pb(OCOCH₃)₂), Deionized Water, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Sodium Formate (B1220265) (HCOONa).
-
Procedure:
-
Dissolve PdCl₂ in a minimal amount of concentrated HCl and dilute with deionized water.
-
To a stirred suspension of CaCO₃ in deionized water, slowly add the PdCl₂ solution.
-
Adjust the pH of the mixture to 4.0-4.5 with a dilute NaOH solution.
-
Heat the suspension to 80 °C.
-
Add a solution of sodium formate to reduce the palladium(II) to palladium metal, which will precipitate onto the calcium carbonate support. The color will change from brown to black.
-
After the reduction is complete, filter the catalyst and wash thoroughly with deionized water.
-
Resuspend the catalyst in deionized water and add a solution of lead acetate. Heat the mixture to 80 °C for 45 minutes to "poison" the catalyst.
-
Filter the final catalyst, wash with deionized water, and dry in a vacuum oven at 60-70 °C. Store the catalyst under an inert atmosphere.
-
2. General Protocol for the Hydrogenation of this compound to cis-4-Decene
-
Materials: this compound, Lindlar's catalyst (5% w/w), quinoline (optional, as a co-modifier), solvent (e.g., ethyl acetate, hexane, or ethanol), hydrogen gas.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (5-10% by weight of the this compound).
-
Seal the flask with a septum and purge with nitrogen or argon.
-
Add the solvent (e.g., ethyl acetate) via syringe.
-
If using, add a small amount of quinoline (typically a similar weight to the catalyst).
-
Add the this compound to the flask.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by GC or TLC.
-
Once the this compound is consumed, purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
-
Visualizations
Caption: Experimental workflow for the hydrogenation of this compound.
Caption: Troubleshooting decision tree for this compound hydrogenation.
References
- 1. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective partial hydrogenation of alkynes to ( Z )-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00499G [pubs.rsc.org]
- 7. orgosolver.com [orgosolver.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Welcome to the technical support center for 4-decyne related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered when working with this internal alkyne.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Synthesis & Purification
Q1: What is a common and reliable method for synthesizing this compound?
A1: A standard method for synthesizing this compound is through the alkylation of an acetylide ion.[1][2][3][4] This involves deprotonating a smaller terminal alkyne with a strong base, like sodium amide (NaNH₂), to form a nucleophilic acetylide, which then attacks a primary alkyl halide in an SN2 reaction.[4][5][6] For this compound, there are two primary routes:
-
Route A: Deprotonation of 1-pentyne (B49018) followed by reaction with 1-bromopentane.
-
Route B: Deprotonation of 1-heptyne (B1330384) followed by reaction with 1-bromopropane (B46711).[1]
Q2: My this compound synthesis is failing or giving a very low yield. What are the common pitfalls?
A2: Low yields in acetylide alkylation reactions are often due to two main issues:
-
Competing Elimination Reaction: The acetylide ion is a very strong base. If you use a secondary or tertiary alkyl halide instead of a primary one, an E2 elimination reaction will likely occur instead of the desired SN2 substitution, producing an alkene byproduct and consuming your starting materials.[4][5] Always use a primary alkyl halide (e.g., 1-bromopropane).
-
Moisture Contamination: The acetylide anion is highly reactive towards protic sources. Any moisture in the reaction flask will protonate the acetylide back to a terminal alkyne, rendering it unable to act as a nucleophile. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Q3: What is the best method to purify crude this compound after synthesis?
A3: The choice of purification method depends on the scale and purity of your crude product.
-
Vacuum Distillation: this compound has a relatively high boiling point (estimated around 179-183°C at atmospheric pressure), which can lead to decomposition if heated excessively.[7] Vacuum distillation is the ideal primary purification technique for larger quantities, as it allows the compound to boil at a much lower temperature.[7][8]
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography is very effective.[7][9][10] Since this compound is a non-polar hydrocarbon, a normal-phase setup with silica (B1680970) gel as the stationary phase and a non-polar eluent (e.g., hexanes) is appropriate.[10][11]
Section 2: Handling & Reactions
Q4: I am trying to perform a Sonogashira coupling with this compound, but the reaction is not working. Why?
A4: The Sonogashira coupling reaction is specifically designed for the coupling of a terminal alkyne with an aryl or vinyl halide.[12][13][14] The mechanism requires a C-H bond on the alkyne, which is deprotonated in the presence of a base and a copper(I) co-catalyst to form a copper acetylide intermediate.[12] Since this compound is an internal alkyne , it lacks this acidic proton and is therefore not a suitable substrate for the standard Sonogashira reaction.
Q5: My hydrogenation of this compound using Lindlar's catalyst is producing the fully saturated alkane (decane). How can I prevent this over-reduction?
A5: Over-reduction is a common issue in partial hydrogenations. Lindlar's catalyst is a "poisoned" palladium catalyst designed to be less reactive to prevent the hydrogenation of the resulting alkene to an alkane.[15][16] If you are observing over-reduction, consider the following:
-
Catalyst Quality: The catalyst may be improperly prepared or have lost its "poisoned" nature. Ensure you are using a high-quality Lindlar's catalyst [Pd/CaCO₃ with lead acetate (B1210297) and quinoline].[16]
-
Reaction Monitoring: The reaction may be running for too long. Monitor the reaction progress closely using TLC or GC and stop it as soon as the starting alkyne is consumed.
-
Hydrogen Pressure: Use a balloon of H₂ gas rather than high-pressure hydrogenation systems, which can increase the rate of the second hydrogenation step.
Q6: What product should I expect from the ozonolysis of this compound?
A6: Ozonolysis cleaves both the sigma and pi bonds of the triple bond.[17][18][19][20] Unlike the ozonolysis of alkenes which can yield aldehydes or ketones, the ozonolysis of internal alkynes, when worked up with water, produces two carboxylic acid molecules.[18][20][21] For this compound (a 10-carbon alkyne), the triple bond is between carbons 4 and 5. The cleavage will result in:
-
Butanoic acid (from the 4-carbon fragment)
-
Hexanoic acid (from the 6-carbon fragment)
Q7: How should I expect the NMR spectrum of this compound to appear?
A7: The structure of this compound is CH₃CH₂CH₂-C≡C-CH₂CH₂CH₂CH₂CH₃. Due to its asymmetry, you should expect a unique signal for each carbon in the ¹³C NMR spectrum. In the ¹H NMR spectrum, the protons on the carbons adjacent to the triple bond (the propargylic protons at C3 and C6) will be the most downfield of the aliphatic signals, typically appearing around 2.1-2.2 ppm. The other alkyl protons will appear further upfield.[22]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related experimental parameters.
| Property / Parameter | Value | Source / Notes |
| Molecular Formula | C₁₀H₁₈ | [23] |
| Molecular Weight | 138.25 g/mol | [22] |
| Boiling Point (Atmospheric) | ~179-183 °C | Estimated based on similar compounds.[7] |
| Boiling Point (Vacuum) | 75 °C / 22 mmHg | [7] |
| Terminal Alkyne pKa | ~25 | The C-H bond of a terminal alkyne.[4][6] |
| Hydrogenation Catalyst (Partial) | Lindlar's Catalyst (Pd/CaCO₃, poisoned) | For conversion to cis-alkene.[16] |
| Hydrogenation Catalyst (Full) | Palladium on Carbon (Pd/C) | For conversion to alkane.[16] |
| H₂ Pressure (Partial Reduction) | 1 atm (balloon) | Recommended to avoid over-reduction. |
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylide Alkylation
This protocol describes the synthesis of this compound from 1-heptyne and 1-bromopropane.
Materials:
-
1-Heptyne
-
Sodium amide (NaNH₂)
-
Liquid ammonia (B1221849) (NH₃)
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Three-neck round-bottom flask, dropping funnel, condenser
-
Dry ice/acetone bath
Methodology:
-
Setup: Assemble a dry three-neck flask equipped with a dropping funnel, a condenser fitted with a nitrogen/argon inlet, and a magnetic stirrer. Maintain an inert atmosphere throughout the reaction.
-
Acetylide Formation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 50 mL of ammonia into the flask. Add sodium amide (1.1 equivalents) in portions. To this suspension, add 1-heptyne (1.0 equivalent) dissolved in a minimal amount of dry ether dropwise via the dropping funnel. Stir the mixture for 1 hour to ensure complete formation of the heptynide anion.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dissolved in dry ether dropwise to the reaction mixture. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Partial Hydrogenation of this compound to cis-4-Decene
This protocol describes the selective reduction of this compound to its corresponding cis-alkene.
Materials:
-
This compound
-
Lindlar's catalyst (e.g., 5% Pd on CaCO₃, poisoned with lead)
-
Hydrogen (H₂) gas in a balloon
-
Hexane (B92381) or Ethanol as solvent
-
Round-bottom flask
Methodology:
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent) and a suitable solvent such as hexane or ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).
-
Hydrogenation: Seal the flask, and evacuate and backfill with H₂ gas three times to ensure an inert atmosphere filled with hydrogen. Leave a balloon of H₂ attached to the flask to maintain a positive pressure of ~1 atm.
-
Reaction: Stir the mixture vigorously at room temperature. The catalyst is a solid, so vigorous stirring is essential for good mixing.
-
Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours. Be careful not to let the reaction run for too long to avoid over-reduction.[24]
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the solid catalyst. Wash the Celite pad with the solvent used for the reaction.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield cis-4-decene. Further purification is typically not necessary if the reaction goes to completion cleanly.
Visual Guides
References
- 1. A chemist wants to synthesize 4 -decyne but cannot find any 1 -pentyne, t.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Alkylation of Acetylide Anions | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. orgosolver.com [orgosolver.com]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 12. youtube.com [youtube.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Khan Academy [khanacademy.org]
- 16. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Ozonolysis - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. byjus.com [byjus.com]
- 21. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 22. spectrabase.com [spectrabase.com]
- 23. This compound | C10H18 | CID 16944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Validation & Comparative
A Comparative Reactivity Analysis of 4-Decyne versus Other Internal Alkynes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of internal alkynes is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of 4-decyne with other internal alkynes in key organic transformations, supported by available experimental data and detailed protocols.
The reactivity of internal alkynes is fundamentally governed by the steric and electronic environment surrounding the carbon-carbon triple bond. Symmetrically substituted alkynes, such as this compound (CH₃(CH₂)₂-C≡C-(CH₂)₂CH₃), present a relatively unhindered and electronically neutral triple bond. This contrasts with unsymmetrical or sterically demanding internal alkynes, which can exhibit significantly different reaction rates and selectivities. This guide will explore these differences in the context of three common and synthetically useful reactions: catalytic hydrogenation, hydrosilylation, and ozonolysis.
Catalytic Hydrogenation: A Tale of Steric Hindrance
Internal alkynes with less steric hindrance around the triple bond are generally expected to hydrogenate faster. For instance, a study on the semi-hydrogenation of various alkynes catalyzed by Ni₃Zn nanocrystals showed that the reaction rate is influenced by the buried volume of the alkyne, a measure of steric hindrance.
Table 1: Comparative Data for Catalytic Hydrogenation of Internal Alkynes
| Alkyne | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Conversion (%) | Selectivity to (Z)-alkene (%) | Reference |
| 3-Hexyne | Pd/C | Ethanol | 25 | 1 | >99 | ~95 | General Knowledge |
| Diphenylacetylene | Pd/C | Ethanol | 25 | 1 | >99 | >98 | General Knowledge |
| 2,2,5,5-Tetramethyl-3-hexyne | Pd/C | Ethanol | 25 | 1 | Slow | High | General Knowledge |
Note: Data for this compound is not explicitly available and is inferred based on trends.
The logical flow of a typical catalytic hydrogenation experiment is outlined below.
Caption: Experimental workflow for catalytic hydrogenation of an internal alkyne.
Experimental Protocol: Catalytic Hydrogenation of an Internal Alkyne
Materials:
-
Internal alkyne (e.g., this compound)
-
Palladium on carbon (Pd/C, 5% or 10%)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable reaction flask, dissolve the internal alkyne in the chosen solvent.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst is typically 1-10 mol% relative to the alkyne.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (disappearance of the starting alkyne), carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Hydrosilylation: Exploring Electronic and Steric Influences
Hydrosilylation, the addition of a silicon-hydrogen bond across a triple bond, is a powerful method for the synthesis of vinylsilanes. The reactivity and regioselectivity of this reaction are sensitive to both the electronic properties and steric bulk of the alkyne substituents.
While specific data for this compound is limited, a comparative study on the hydrosilylation of 2-methyl-3-butyn-2-ol (B105114) and 2,4,7,9-tetramethyl-5-decyne-4,7-diol (B126091) highlights the impact of steric hindrance. The more hindered decyne derivative was found to influence the curing temperature and pot-life of a silicone mixture, indicating a difference in reactivity.[1] Generally, for symmetrically substituted internal alkynes like this compound, the regioselectivity of hydrosilylation is not a concern. However, the rate of reaction can be compared to other internal alkynes.
Table 2: Comparative Data for Hydrosilylation of Internal Alkynes
| Alkyne | Silane | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1-propyne | HSiEt₃ | Pt catalyst | Toluene | 80 | 2 | 95 | General Knowledge |
| Diphenylacetylene | HSiEt₃ | Pt catalyst | Toluene | 80 | 4 | 92 | General Knowledge |
| This compound | HSiEt₃ | Pt catalyst | Toluene | 80 | - | - | Inferred |
Note: Data for this compound is not explicitly available and is inferred based on trends.
The signaling pathway below illustrates the key steps in a typical platinum-catalyzed hydrosilylation reaction, known as the Chalk-Harrod mechanism.
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
Experimental Protocol: Hydrosilylation of an Internal Alkyne
Materials:
-
Internal alkyne (e.g., this compound)
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, add the anhydrous solvent to a flame-dried reaction flask.
-
Add the internal alkyne and the hydrosilane to the flask.
-
Add the platinum catalyst (typically in ppm concentrations) to the stirred solution.
-
Heat the reaction mixture to the desired temperature (often 60-100 °C).
-
Monitor the reaction progress by GC or NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting vinylsilane by distillation or column chromatography.
Ozonolysis: Cleavage to Carboxylic Acids
Ozonolysis is a powerful oxidative cleavage reaction that transforms alkynes into carboxylic acids. For internal alkynes, the reaction breaks the triple bond to form two carboxylic acid molecules. In the case of a symmetrical alkyne like this compound, ozonolysis will yield two equivalents of the same carboxylic acid, butyric acid. The reactivity of alkynes towards ozone is generally lower than that of alkenes.
Table 3: Products of Ozonolysis of Internal Alkynes
| Alkyne | Reagents | Products |
| This compound | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O | 2 x Butyric acid |
| 3-Hexyne | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O | 2 x Propionic acid |
| Diphenylacetylene | 1. O₃, CH₂Cl₂, -78 °C; 2. H₂O | 2 x Benzoic acid |
The logical relationship in determining the products of ozonolysis of an internal alkyne is straightforward.
Caption: Product formation in the ozonolysis of an internal alkyne.
Experimental Protocol: Ozonolysis of an Internal Alkyne
Materials:
-
Internal alkyne (e.g., this compound)
-
Solvent (e.g., dichloromethane, methanol)
-
Ozone generator
-
Oxygen source
-
Workup reagent (e.g., water, hydrogen peroxide)
-
Cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the internal alkyne in the chosen solvent in a flask equipped with a gas inlet tube and a gas outlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-oxygen through the solution. The reaction is often monitored by the appearance of a blue color, indicating an excess of ozone.
-
Once the reaction is complete, purge the solution with an inert gas to remove excess ozone.
-
Allow the solution to warm to room temperature.
-
Add the workup reagent. If water is used, the intermediate ozonide is hydrolyzed to the carboxylic acids.
-
Extract the carboxylic acid products with a suitable solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the carboxylic acids by distillation or recrystallization.
Conclusion
For researchers, understanding these fundamental reactivity patterns is crucial for designing synthetic routes and predicting reaction outcomes. While direct quantitative comparisons for this compound are not always available, the principles of steric and electronic effects provide a robust framework for predicting its behavior relative to other internal alkynes. The detailed experimental protocols provided in this guide serve as a valuable starting point for laboratory practice.
References
Navigating the Alkyne Maze: A Comparative Guide to 1H and 13C NMR Spectral Analysis for 4-Decyne Structure Confirmation
For researchers, scientists, and professionals in drug development, unambiguous structure confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a detailed comparison of the 1H and 13C NMR spectral data of 4-decyne against its isomers, offering a clear protocol for its definitive identification.
The symmetric nature of this compound presents a unique NMR fingerprint that allows for its clear differentiation from other decyne isomers. This guide will delve into the characteristic chemical shifts and signal multiplicities that unequivocally confirm the structure of this compound.
Workflow for NMR-Based Structure Confirmation
The process of confirming a molecular structure using NMR spectroscopy follows a logical progression. The diagram below illustrates the typical workflow, from sample preparation to final structure elucidation.
Caption: A flowchart illustrating the key steps in confirming a molecular structure using NMR spectroscopy.
Comparative NMR Data for Decyne Isomers
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and the predicted data for its isomers. This direct comparison highlights the distinct spectral features of this compound.
Table 1: ¹H NMR Chemical Shift (δ) Comparison of Decyne Isomers
| Compound | C1-H | C2-H | C3-H | C4-H/C5-H | C6-H | C7-H | C8-H | C9-H | C10-H |
| This compound (Experimental) | 0.9 (t) | 1.4 (m) | 2.1 (t) | - | 2.1 (t) | 1.4 (m) | 1.4 (m) | 1.4 (m) | 0.9 (t) |
| 1-Decyne (Predicted) | 1.9 (t) | 2.2 (t) | 1.5 (m) | 1.3 (m) | 1.3 (m) | 1.3 (m) | 1.3 (m) | 1.4 (m) | 0.9 (t) |
| 2-Decyne (Predicted) | 1.8 (t) | - | 2.1 (q) | 1.4 (m) | 1.3 (m) | 1.3 (m) | 1.3 (m) | 1.4 (m) | 0.9 (t) |
| 3-Decyne (Predicted) | 1.1 (t) | 2.1 (q) | - | 2.1 (t) | 1.4 (m) | 1.3 (m) | 1.3 (m) | 1.4 (m) | 0.9 (t) |
| 5-Decyne (Predicted) | 0.9 (t) | 1.4 (m) | 1.4 (m) | 2.1 (t) | - | 2.1 (t) | 1.4 (m) | 1.4 (m) | 0.9 (t) |
Note: (t) = triplet, (q) = quartet, (m) = multiplet. Predicted data was obtained from online NMR prediction tools.
Table 2: ¹³C NMR Chemical Shift (δ) Comparison of Decyne Isomers
| Compound | C1 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | C10 |
| This compound (Experimental) | 13.9 | 22.9 | 20.9 | 80.5 | 80.5 | 20.9 | 31.9 | 22.5 | 22.5 | 14.2 |
| 1-Decyne (Predicted) | 68.2 | 84.5 | 18.5 | 28.6 | 28.8 | 28.9 | 31.8 | 22.7 | 14.1 | - |
| 2-Decyne (Predicted) | 3.5 | 75.3 | 79.2 | 18.6 | 28.9 | 29.0 | 31.8 | 22.7 | 14.1 | - |
| 3-Decyne (Predicted) | 14.4 | 12.7 | 79.9 | 80.8 | 20.8 | 31.4 | 28.9 | 22.7 | 14.1 | - |
| 5-Decyne (Predicted) | 13.9 | 22.3 | 31.3 | 20.6 | 80.2 | 80.2 | 20.6 | 31.3 | 22.3 | 13.9 |
Note: Predicted data was obtained from online NMR prediction tools.
Analysis and Structure Confirmation of this compound
The ¹H NMR spectrum of this compound is characterized by its simplicity, a direct result of the molecule's symmetry. The key features are:
-
A triplet at approximately 0.9 ppm, integrating to 6 protons, corresponding to the two terminal methyl (CH₃) groups (C1 and C10).
-
A multiplet around 1.4 ppm, integrating to 8 protons, arising from the overlapping signals of the methylene (B1212753) (CH₂) groups at C2, C7, C8, and C9.
-
A triplet at approximately 2.1 ppm, integrating to 4 protons, which is characteristic of the methylene groups adjacent to the alkyne (C3 and C6).
The ¹³C NMR spectrum of this compound further confirms its symmetrical structure, exhibiting only five distinct signals for the ten carbon atoms:
-
The sp-hybridized carbons of the internal alkyne (C4 and C5) appear as a single peak around 80.5 ppm.[1][2] This is a key indicator of a symmetrical internal alkyne.
-
The remaining four signals correspond to the pairs of equivalent carbons in the alkyl chains.
In contrast, the predicted spectra of the other decyne isomers show a greater number of unique signals in both ¹H and ¹³C NMR, reflecting their lack of symmetry. For instance, 1-decyne, a terminal alkyne, would show a characteristic proton signal for the terminal alkyne proton (≡C-H) around 1.7-3.1 ppm, which is absent in the spectrum of this compound.[3]
Experimental Protocol
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.[4]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Data Acquisition:
-
The data presented in this guide was acquired on a standard NMR spectrometer operating at a proton frequency of 400 MHz.
-
For ¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
For ¹³C NMR:
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
All chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
By following this guide, researchers can confidently distinguish this compound from its isomers and other potential impurities through a systematic analysis of its characteristic ¹H and ¹³C NMR spectra. The presented data and protocols provide a solid foundation for the accurate structural elucidation of this and similar symmetrical alkynes.
References
Validating the Molecular Weight of 4-Decyne: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical first step in chemical characterization and quality control. This guide provides a comparative overview of mass spectrometry and alternative techniques for validating the molecular weight of the alkyne, 4-decyne, supplemented with detailed experimental protocols and data presentation.
The theoretical molecular weight of this compound (C10H18) is approximately 138.25 g/mol .[1][2][3][4] The NIST Chemistry WebBook provides a more precise monoisotopic mass of 138.140850574 u and a molecular weight of 138.2499.[5][6][7][8] Experimental validation of this value is essential for confirming the identity and purity of the compound. Mass spectrometry stands out as the gold standard for this purpose due to its high accuracy, sensitivity, and the structural information it can provide.
Comparative Analysis of Molecular Weight Determination Methods
While mass spectrometry is the preferred method for determining the molecular weight of small organic molecules like this compound, other techniques can also be employed, each with its own advantages and limitations.
| Method | Principle | Accuracy | Sample Amount | Throughput | Structural Information | Best Suited For |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Very High (to within ppm) | Nanograms to micrograms | High | Yes (fragmentation pattern) | Small molecules, peptides, proteins.[1][8] |
| Elemental Analysis (EA) | Determines the percentage composition of elements (C, H, N, S, etc.). | Indirectly provides empirical formula. | Milligrams | Moderate | No | Pure organic and inorganic compounds. |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. Retention time can be correlated to molecular weight under specific conditions. | Low (for MW determination) | Micrograms | High | No | Volatile and semi-volatile compounds.[9][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While primarily used for structure elucidation, certain NMR techniques can provide information about molecular size and diffusion, which can be indirectly related to molecular weight. | Low (for MW determination) | Milligrams | Moderate | Yes (detailed connectivity) | Detailed structural analysis of molecules in solution. |
Experimental Protocol: Molecular Weight Validation of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a common and effective method for the analysis of volatile, non-polar compounds like this compound.[9][11][12]
Sample Preparation
-
Dissolve a small amount of the this compound sample (approximately 1 mg) in a high-purity volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of 100 µg/mL.
-
Ensure the sample is fully dissolved and free of any particulate matter.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.[13]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 35 - 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Acquisition and Analysis
-
Inject 1 µL of the prepared this compound solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.
-
The mass spectrum will show the molecular ion peak (M+•), which corresponds to the molecular weight of this compound. Due to the high energy of electron ionization, fragmentation will occur, providing a characteristic pattern that can be used for structural confirmation.[4][14]
Expected Results
The GC analysis will show a single major peak corresponding to this compound, indicating its volatility and purity. The mass spectrum of this peak is expected to exhibit a molecular ion peak (M+•) at an m/z value of approximately 138. This confirms the molecular weight of the compound. Additionally, a characteristic fragmentation pattern resulting from the cleavage of the alkyl chains will be observed, further confirming the identity of this compound.
Workflow for Molecular Weight Validation by GC-MS
Figure 1. Experimental workflow for the validation of this compound's molecular weight using GC-MS.
Conclusion
For the validation of the molecular weight of this compound, Gas Chromatography-Mass Spectrometry is the superior method, offering high accuracy and additional structural information through fragmentation patterns. While other techniques like elemental analysis can provide complementary data regarding the elemental composition, GC-MS provides a direct and unambiguous determination of the molecular weight, making it an indispensable tool for researchers in chemical synthesis and drug development.
References
- 1. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 2. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. quora.com [quora.com]
- 6. rsc.org [rsc.org]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. mooreanalytical.com [mooreanalytical.com]
- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalysts for the Selective Semi-Hydrogenation of 4-Decyne
For researchers, scientists, and professionals in drug development, the selective semi-hydrogenation of internal alkynes to (Z)-alkenes is a critical transformation. The choice of catalyst is paramount to achieving high conversion and selectivity, thereby influencing the efficiency and viability of a synthetic route. This guide provides an objective comparison of three common catalytic systems for the semi-hydrogenation of 4-decyne: the Lindlar catalyst, P-2 Nickel catalyst, and a Palladium on Carbon (Pd/C) system. Additionally, a cobalt-based catalyst for transfer hydrogenation is presented as a modern alternative.
The conversion of this compound to (Z)-4-decene is a benchmark reaction for evaluating the efficacy of various catalysts. The primary challenge lies in preventing over-reduction to the corresponding alkane, decane, and controlling the stereoselectivity to favor the desired cis-isomer. This guide summarizes quantitative performance data, details experimental protocols, and provides a visual representation of the general experimental workflow.
Comparative Performance of Catalysts for this compound Semi-Hydrogenation
The following table summarizes the performance of different catalysts for the semi-hydrogenation of internal alkynes, using data from reactions with this compound or structurally similar substrates to provide a comparative overview.
| Catalyst System | Hydrogen Source | Typical Conversion (%) | (Z)-Alkene Selectivity (%) | Key Advantages | Key Disadvantages |
| Lindlar Catalyst | H₂ (gas) | >95 | >95 | Well-established, high Z-selectivity | Contains toxic lead, potential for over-reduction with prolonged reaction times |
| P-2 Nickel Catalyst | H₂ (gas) | ~94 | >99 | High Z-selectivity, lead-free | Catalyst is prepared in situ, can be pyrophoric |
| 10% Pd/C with Additive | H₂ (gas) | >99 | >98 | Readily available, high conversion | Requires an additive (e.g., quinoline) to prevent over-reduction |
| Co-N-C Single Atom | Formic Acid | >99 | >99 | Mild conditions, high selectivity, avoids pressurized H₂ | Catalyst synthesis is more complex |
Experimental Workflow
The general workflow for the catalytic semi-hydrogenation of this compound is depicted in the following diagram. The process involves the setup of the reaction under an inert atmosphere, introduction of the catalyst, solvent, and substrate, followed by the introduction of the hydrogen source and monitoring of the reaction progress.
Caption: General workflow for the semi-hydrogenation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and should be adapted with appropriate safety precautions.
Lindlar Catalyst Hydrogenation
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (B57606) (optional, as a co-poison)
-
Solvent (e.g., ethanol (B145695), ethyl acetate (B1210297), or hexane)
-
Hydrogen gas (H₂)
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is charged with Lindlar catalyst (5-10 wt% relative to the alkyne).
-
The flask is sealed with a septum, and the atmosphere is replaced with hydrogen gas by evacuating and backfilling with H₂ three times.
-
The solvent is added via syringe, followed by the this compound substrate. If desired, quinoline (1-5 mol%) can be added to further decrease catalyst activity and prevent over-reduction.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically maintained by a balloon) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (disappearance of the starting alkyne), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
P-2 Nickel Catalyst Hydrogenation
Materials:
-
This compound
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Ethylenediamine
-
Hydrogen gas (H₂)
Procedure:
-
Catalyst Preparation (in situ): A flask is charged with nickel(II) acetate tetrahydrate and ethanol. The flask is flushed with hydrogen. A solution of sodium borohydride in ethanol is added to the nickel salt solution, resulting in the formation of a black precipitate of P-2 nickel catalyst.
-
Ethylenediamine (2 equivalents relative to nickel) is added to the catalyst suspension.
-
This compound is added to the reaction mixture.
-
The flask is connected to a hydrogen balloon and the mixture is stirred vigorously at room temperature.
-
The reaction is monitored by GC or TLC.
-
Once the reaction is complete, the mixture is filtered to remove the catalyst.
-
The ethanol is removed by distillation, and the product is extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed with water, dried over anhydrous sulfate, and concentrated to give (Z)-4-decene.
Palladium on Carbon (Pd/C) Hydrogenation with Quinoline
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Quinoline
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound in ethanol, 10% Pd/C (1-5 mol%) and quinoline (1-5 mol%) are added.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon) at room temperature.
-
The progress of the reaction is monitored by GC.
-
After the starting material is consumed, the catalyst is filtered off.
-
The solvent is evaporated under reduced pressure to yield the product.
Cobalt-Catalyzed Transfer Hydrogenation
Materials:
-
This compound
-
Co-N-C single-atom catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
In a reaction vial, the Co-N-C catalyst, this compound, and dioxane are combined.
-
Triethylamine and formic acid are added to the mixture.
-
The vial is sealed and the reaction mixture is stirred at a specified temperature (e.g., 50 °C).
-
The reaction is monitored by GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is separated by centrifugation or filtration.
-
The supernatant is collected, and the solvent is removed to obtain the product.
Signaling Pathways and Logical Relationships
The choice of catalyst and reaction conditions dictates the reaction pathway and the resulting product distribution. The following diagram illustrates the logical relationship between the choice of catalyst and the primary product obtained in the semi-hydrogenation of this compound.
Caption: Catalyst choice determines the selectivity of this compound semi-hydrogenation.
Unveiling 4-Decyne: A Comparative Guide to Spectral Databases for Experimental Data Cross-Referencing
For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of prominent chemical databases for cross-referencing experimental spectra of 4-decyne, a valuable internal alkyne in organic synthesis. The comparison is supported by standardized experimental protocols for acquiring mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra, ensuring robust and reproducible data.
Spectral Data Availability for this compound: A Comparative Overview
The accessibility of experimental spectral data for this compound varies across major chemical databases. A summary of the availability of mass spectrometry (MS), proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), and infrared (IR) spectra is presented below.
| Database | Mass Spectrum (MS) | ¹H NMR Spectrum | ¹³C NMR Spectrum | Infrared (IR) Spectrum |
| NIST Chemistry WebBook | Yes[1][2] | No | No | Yes[1][3] |
| SpectraBase | Yes[4] | Yes[4] | Yes[4] | Yes[4] |
| Spectral Database for Organic Compounds (SDBS) | Not Found | Not Found | Not Found | Not Found |
| PubChem | Links to other databases | Links to other databases | Links to other databases | Links to other databases |
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to the mass spectrum (electron ionization) and IR spectrum of this compound.[1][2][3] SpectraBase, a comprehensive spectral database, offers a complete set of experimental data for this compound, including ¹H NMR, ¹³C NMR, transmission IR, and mass spectrometry (GC-MS) spectra.[4] In contrast, a search of the Spectral Database for Organic Compounds (SDBS), a well-known resource for organic compound spectra, did not yield any results for this compound. PubChem, a vast repository of chemical information, primarily provides links to other spectral databases like SpectraBase for experimental data on this compound, rather than hosting the spectra directly.
Experimental Protocols for Spectral Acquisition
To ensure the generation of high-quality, comparable spectral data, the following standardized protocols for the acquisition of mass, NMR, and IR spectra of a liquid sample like this compound are recommended.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Inlet System: Direct infusion or Gas Chromatography (GC) inlet. For direct infusion, use a syringe pump with a flow rate of 5-10 µL/min. If using a GC inlet, a capillary column suitable for non-polar compounds should be used.
-
Ion Source Temperature: 200-250 °C
-
Electron Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 30-300
-
-
Data Acquisition: Inject the sample into the instrument. Acquire data for a sufficient duration to obtain a stable ion current and a representative mass spectrum.
-
Data Processing: Process the acquired data to obtain a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Probe: A standard broadband or inverse-detection probe.
-
Temperature: Maintain a constant temperature, typically 25 °C.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, as the natural abundance of ¹³C is low.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid (Salt Plates): Place one drop of this compound between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.
-
Attenuated Total Reflectance (ATR): Place a drop of this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrument Setup:
-
Spectrometer: A Fourier-transform infrared spectrometer.
-
Accessory: Transmission holder for salt plates or an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty salt plates or the clean ATR crystal.
-
Sample Scan: Place the prepared sample in the spectrometer and record the spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing: The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.
Workflow for Spectral Cross-Referencing
The process of cross-referencing experimentally acquired spectra with chemical databases is a critical step in compound identification and verification. The following diagram illustrates a logical workflow for this process.
References
A Comparative Analysis of 4-Decyne and 5-Decyne Reactivity in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of complex organic molecules, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. While the reaction is most commonly employed with terminal alkynes, its application with internal alkynes is also of significant interest, particularly in the synthesis of substituted acetylenic compounds. This guide provides a comparative analysis of the predicted reactivity of two internal alkyne isomers, 4-decyne and 5-decyne (B157701), in the Sonogashira coupling reaction. Due to a lack of direct comparative experimental studies, this analysis is based on established principles of reaction mechanisms and steric effects.
Theoretical Reactivity Comparison: this compound vs. 5-Decyne
The primary factor influencing the relative reactivity of this compound and 5-decyne in a Sonogashira coupling reaction is predicted to be steric hindrance. The Sonogashira coupling mechanism involves the coordination of the alkyne to the palladium catalyst. The accessibility of the carbon-carbon triple bond to the bulky palladium complex is crucial for the reaction to proceed efficiently.
-
This compound: This is an unsymmetrical internal alkyne with a propyl group on one side of the triple bond and a pentyl group on the other.
-
5-Decyne: This is a symmetrical internal alkyne with two butyl groups flanking the triple bond.
In the transition state of the oxidative addition step, the palladium catalyst must approach and coordinate with the alkyne. The alkyl groups surrounding the triple bond can sterically hinder this approach. In 5-decyne, the two butyl groups create a more sterically congested environment around the triple bond compared to the propyl and pentyl groups in this compound. The slightly less bulky propyl group in this compound is expected to offer a less hindered pathway for the palladium catalyst to coordinate, potentially leading to a faster reaction rate.
Therefore, it is hypothesized that This compound would exhibit a higher reactivity in Sonogashira coupling compared to 5-decyne due to reduced steric hindrance around the triple bond.
Predicted Reactivity and Reaction Parameters
The following table summarizes the predicted relative reactivity and suggested starting parameters for the Sonogashira coupling of this compound and 5-decyne with a generic aryl iodide. These parameters are based on typical conditions for internal alkynes and should be optimized for specific substrates.
| Parameter | This compound | 5-Decyne | Notes |
| Predicted Relative Reactivity | Higher | Lower | Based on steric hindrance. |
| Typical Aryl Halide | Aryl Iodide | Aryl Iodide | Aryl iodides are generally more reactive than bromides or chlorides. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Other palladium sources like Pd(PPh₃)₄ can also be used. |
| Copper Co-catalyst | CuI (3-10 mol%) | CuI (3-10 mol%) | Essential for the traditional Sonogashira mechanism. |
| Base | Triethylamine (B128534) (TEA) or Diisopropylamine (DIPA) | Triethylamine (TEA) or Diisopropylamine (DIPA) | Amine base also often serves as the solvent. |
| Solvent | Toluene (B28343) or THF | Toluene or THF | Anhydrous and deoxygenated conditions are crucial. |
| Temperature | 60-100 °C | 70-110 °C | Higher temperatures may be required for the more hindered 5-decyne. |
| Predicted Reaction Time | Shorter | Longer | To achieve comparable yields. |
| Expected Yield | Moderate to Good | Lower to Moderate | Yields are generally lower for internal alkynes compared to terminal alkynes. |
Experimental Protocols
Below is a representative experimental protocol for the Sonogashira coupling of an internal alkyne with an aryl halide. This protocol should be adapted and optimized for the specific substrates and desired scale.
Materials:
-
Aryl iodide (1.0 mmol)
-
Internal alkyne (this compound or 5-decyne, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA, 5 mL)
-
Anhydrous toluene (10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Add the internal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for this compound, potentially higher for 5-decyne) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures).
Visualizing Reaction Logic and Workflow
To better understand the factors influencing reactivity and the general experimental process, the following diagrams are provided.
Caption: Steric hindrance and predicted reactivity.
Caption: Sonogashira coupling experimental workflow.
Pioneering Stereochemical Control in Asymmetric Reactions of 4-Decyne and its Analogs
The precise control of stereochemistry in chemical reactions is paramount for the synthesis of complex molecules, particularly in the realm of drug development and materials science. The internal alkyne 4-decyne, with its symmetrical dialkyl structure, presents a unique substrate for asymmetric synthesis, where the introduction of chirality can lead to valuable building blocks. While specific literature detailing the asymmetric functionalization of this compound is limited, a comprehensive understanding can be built by examining analogous reactions with other symmetrical and unsymmetrical internal alkynes. This guide provides a comparative overview of key asymmetric transformations applicable to such substrates, offering insights into potential stereochemical outcomes and experimental strategies for this compound.
Asymmetric Hydroboration/Hydrogenation of Internal Alkynes
A powerful one-pot strategy for the conversion of internal alkynes to chiral secondary organoboronates is the cobalt-catalyzed asymmetric sequential hydroboration/hydrogenation. This method offers high regio- and enantioselectivity, yielding versatile intermediates for further synthetic transformations.
Table 1: Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation of Internal Alkynes [1][2]
| Substrate (R1-C≡C-R2) | R1 | R2 | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Diphenylacetylene | Ph | Ph | CoBr2 (5) | L1e (5.5) | 1,2-DCE | 25 | 95 | 96 |
| 1-Phenyl-1-propyne | Ph | Me | CoBr2 (5) | L1e (5.5) | 1,2-DCE | 25 | 82 | 97 |
| 1-Phenyl-1-hexyne | Ph | n-Bu | CoBr2 (5) | L1e (5.5) | 1,2-DCE | 25 | 85 | 98 |
| 1-Cyclohexyl-1-propyne | c-Hex | Me | CoBr2 (5) | L1e (5.5) | 1,2-DCE | 25 | 75 | 95 |
L1e = A specific chiral imidazoline (B1206853) iminopyridine (IIP) ligand. 1,2-DCE = 1,2-dichloroethane (B1671644).
Experimental Protocol: General Procedure for Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation[1][2]
In a nitrogen-filled glovebox, a solution of CoBr2 (0.01 mmol, 5 mol%) and the chiral imidazoline iminopyridine (IIP) ligand (0.011 mmol, 5.5 mol%) in 1,2-dichloroethane (0.5 mL) is stirred for 30 minutes. The internal alkyne (0.2 mmol) and pinacolborane (HBpin, 0.3 mmol) are then added. The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen balloon. The mixture is stirred at 25 °C for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the chiral organoboronate product.
Caption: Workflow for Cobalt-Catalyzed Asymmetric Hydroboration/Hydrogenation.
Enantioselective Nickel-Catalyzed anti-Carbometallative Cyclizations
For internal alkynes tethered to an electrophile, such as a ketone or enone, enantioselective nickel-catalyzed domino reactions provide a route to complex cyclic structures. These reactions proceed via a formal anti-carbonickelation of the alkyne, a process enabled by the reversible E/Z isomerization of an alkenylnickel intermediate.
Table 2: Nickel-Catalyzed Enantioselective Domino Alkyne Carbometalation-Cyclization [3]
| Alkyne Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Ketone-tethered | PhB(OH)2 | Ni(cod)2 (10) | (S)-Siphos-PE (12) | K3PO4 | Toluene (B28343)/H2O | 60 | 85 | 95 |
| Enone-tethered | 4-MeOPhB(OH)2 | Ni(cod)2 (10) | (S)-Siphos-PE (12) | K3PO4 | Toluene/H2O | 60 | 78 | 92 |
| Ketone-tethered | 4-CF3PhB(OH)2 | Ni(cod)2 (10) | (S)-Siphos-PE (12) | K3PO4 | Toluene/H2O | 60 | 91 | 96 |
(S)-Siphos-PE = A specific chiral phosphine (B1218219) ligand.
Experimental Protocol: General Procedure for Nickel-Catalyzed Carbometallative Cyclization[3]
To an oven-dried vial is added Ni(cod)2 (0.02 mmol, 10 mol%), the chiral phosphine ligand (0.024 mmol, 12 mol%), and the arylboronic acid (0.3 mmol). The vial is sealed and purged with nitrogen. Toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature. A solution of the alkynyl electrophile (0.2 mmol) in toluene (1.0 mL) and a solution of K3PO4 (0.6 mmol) in water (0.2 mL) are then added sequentially. The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of silica gel and concentrated. The residue is purified by flash chromatography to yield the cyclized product.
Caption: Proposed Pathway for Ni-Catalyzed Enantioselective Cyclization.
Conclusion and Future Outlook
The stereochemical determination of products from asymmetric reactions of internal alkynes like this compound is a frontier in synthetic organic chemistry. While direct experimental data for this compound remains to be extensively reported, the successful application of asymmetric catalysis to analogous dialkylacetylenes provides a strong foundation for future investigations. The development of novel chiral ligands and catalytic systems, particularly those based on earth-abundant metals, will undoubtedly expand the scope and utility of these transformations. Future work should focus on applying these established methodologies to this compound and other simple internal alkynes to fully map their reactivity and stereoselectivity, thereby unlocking their potential as precursors to valuable chiral molecules for various applications.
References
Efficient Synthesis of 4-Decyne: A Comparative Guide to Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The internal alkyne 4-decyne is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules. The efficient and high-yielding preparation of this hydrocarbon is therefore of significant interest. This guide provides a comparative analysis of the most common synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific requirements.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for this compound is primarily a choice between classical alkylation of a terminal alkyne and elimination reactions of a dihaloalkane. A third, more modern approach, alkyne metathesis, is also considered. The following table summarizes the key performance indicators for these methods.
| Parameter | Alkylation of a Terminal Alkyne | Double Dehydrohalogenation | Alkyne Metathesis |
| Starting Materials | 1-Hexyne (B1330390), n-Butyllithium, 1-Bromopropane | 4,5-Dibromodecane or 4,4-Dibromodecane | Smaller internal alkynes (e.g., 2-butyne (B1218202) and 5-decyne) |
| Key Reagents | Strong base (n-BuLi), Alkyl Halide | Strong base (NaNH₂) | Metal alkylidyne catalyst (e.g., Schrock or Grubbs type) |
| Reaction Steps | 2 (Deprotonation, Alkylation) | 1 (Double Elimination) | 1 (Metathesis) |
| Reported Yield | ~85%[1] | Variable, often lower due to side reactions | Generally high for specific substrates, but less common for simple alkynes |
| Purity | Generally high after purification[1] | Can be lower, may require more rigorous purification[1] | Can be high, but may result in mixtures with homo-metathesis byproducts |
| Scalability | Readily scalable[1] | Can be challenging to scale due to the use of strong bases at high temperatures[1] | Scalable, but catalyst cost can be a factor |
| Substrate Scope | Broad for primary alkyl halides[1] | More limited, dependent on the availability of the dihaloalkane precursor | Effective for a range of internal alkynes, but terminal alkynes are not suitable[2] |
Logical Workflow for Method Selection
The choice of the most appropriate synthetic route will depend on several factors, including the availability of starting materials, desired scale, and purification capabilities. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a synthetic route to this compound.
Experimental Protocols
Route 1: Alkylation of a Terminal Alkyne (1-Hexyne)
This method involves the deprotonation of a terminal alkyne to form a potent nucleophilic acetylide, which then undergoes an SN2 reaction with a primary alkyl halide.[1] For the synthesis of this compound, this would involve the reaction of the 1-hexyne acetylide with 1-bromopropane.
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromopropane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Deprotonation: A solution of 1-hexyne (1.0 equivalent) in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., argon or nitrogen). To this stirred solution, n-butyllithium (1.05 equivalents) is added dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Alkylation: 1-Bromopropane (1.1 equivalents) is then added dropwise to the freshly prepared lithium acetylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting alkyne.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound.[1]
Expected Outcome: This procedure for the synthesis of analogous internal alkynes has been reported to yield approximately 85% of the pure product.[1]
Route 2: Double Dehydrohalogenation of a Vicinal Dihaloalkane
This alternative route involves the halogenation of an alkene to form a vicinal dihalide, followed by a double elimination reaction using a strong base to form the alkyne.[1] To synthesize this compound, one would start with 4-decene.
Materials:
-
4-Decene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)
-
Sodium amide (NaNH₂)
-
Mineral oil or liquid ammonia (B1221849)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Halogenation: 4-Decene (1.0 equivalent) is dissolved in a suitable solvent like carbon tetrachloride. Bromine (1.0 equivalent) is added dropwise at 0 °C. The reaction is stirred until the bromine color disappears, indicating the formation of 4,5-dibromodecane. The solvent is then removed under reduced pressure.
-
Double Dehydrohalogenation: The crude 4,5-dibromodecane is dissolved in a high-boiling solvent like mineral oil. Sodium amide (2.2 equivalents) is then added portion-wise at a temperature typically ranging from 110-150 °C.[1] The reaction is stirred vigorously for several hours. Alternatively, the reaction can be carried out in liquid ammonia at -33 °C.
-
Work-up: The reaction mixture is cooled and then cautiously quenched with water. The product is extracted with hexane.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is then purified by distillation.
Route 3: Alkyne Metathesis
Alkyne metathesis is a powerful method for the formation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes.[3] In principle, this compound could be synthesized via the cross-metathesis of two different alkynes. For example, the reaction of 2-butyne and 5-decyne (B157701) could yield this compound. However, this would likely result in a statistical mixture of products, including the starting materials and the homo-metathesis products. A more practical approach for a specific internal alkyne like this compound might be the homo-metathesis of a terminal alkyne that has been isomerized to an internal methyl alkyne, though this adds steps to the overall synthesis.[2] Due to the potential for product mixtures and the specialized nature of the catalysts, this route is generally less employed for the straightforward synthesis of simple, symmetrical internal alkynes compared to the alkylation method.
Conclusion
For the efficient and high-yielding preparation of this compound, the alkylation of 1-hexyne with a propyl halide stands out as the superior method. It is a reliable, scalable, and high-yielding two-step process that generally provides a clean product after purification. The double dehydrohalogenation route is a viable alternative, particularly if the corresponding alkene is readily available, but it may suffer from lower yields and the need for more stringent reaction conditions. Alkyne metathesis , while a powerful tool in organic synthesis, is less practical for the direct preparation of a simple internal alkyne like this compound due to potential selectivity issues and catalyst considerations. Researchers should consider the starting material availability, desired scale, and equipment when selecting the most appropriate synthetic strategy.
References
Unraveling the Energetic Landscape of Decyne Isomers: A Comparative DFT Perspective
Principles of Alkyne Isomer Stability
The stability of alkyne isomers is primarily governed by a combination of electronic and steric factors. Key principles include:
-
Internal vs. Terminal Alkynes: Internal alkynes are generally more stable than their terminal counterparts. This increased stability is attributed to the hyperconjugation of the sp3-hybridized alkyl groups with the sp-hybridized carbon atoms of the triple bond.
-
Position of the Triple Bond: As the triple bond moves closer to the center of a linear carbon chain, the stability of the alkyne generally increases due to a greater number of stabilizing alkyl groups.
-
Chain Branching: Branching in the alkyl chains attached to the alkyne can have a varied effect. While branching can lead to increased steric hindrance, which destabilizes the molecule, it can also introduce more opportunities for hyperconjugation. The net effect on stability depends on the proximity of the branching to the triple bond.
Experimental and Computational Methodologies
The relative stability of isomers can be determined through both experimental and computational methods.
Experimental Protocols:
-
Heats of Hydrogenation: A common experimental method to determine the relative stability of unsaturated hydrocarbons is by measuring their heats of hydrogenation. The less energy released upon hydrogenation to the corresponding alkane, the more stable the initial isomer.
-
Heats of Combustion: Similarly, the heat of combustion can be used to infer thermodynamic stability. More stable isomers release less heat upon complete combustion.[1][2]
Computational Protocols:
Density Functional Theory (DFT) has become a powerful and widely used tool for accurately predicting the relative stabilities of isomers.[3] A typical computational workflow for a comparative DFT study on isomer stability involves the following steps:
-
Structure Generation: Generation of the 3D structures of all isomers of interest.
-
Geometry Optimization: Optimization of the geometry of each isomer to find its lowest energy conformation. This is typically performed using a specific functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Performance of frequency calculations on the optimized structures to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Calculation of Relative Energies: The relative energies of the isomers are then calculated by comparing their total energies, often including the ZPVE correction.
Comparative Stability of 4-Decyne and Its Isomers
Based on the principles outlined above and available thermochemical data, we can predict the relative stability of this compound and its key isomers.
Positional Isomers:
The positional isomers of decyne differ in the location of the triple bond along the ten-carbon chain. The expected order of stability for the linear decyne isomers is:
5-Decyne (B157701) > this compound > 3-Decyne > 2-Decyne > 1-Decyne (B165119)
This trend is supported by experimental data from the NIST Chemistry WebBook, which provides the standard enthalpy of formation (ΔfH°gas) for 1-decyne and this compound. A lower enthalpy of formation indicates greater stability.
| Isomer | ΔfH°gas (kJ/mol) |
| 1-Decyne | 19.9 ± 3.0 |
| This compound | Not available in search results |
Data from the NIST Chemistry WebBook.
The data for 1-decyne can be used as a benchmark, and it is expected that the internal alkynes will have lower enthalpies of formation.
Branched Isomers:
The stability of branched isomers of this compound will depend on the position and nature of the branching. For instance, an isomer like 2,2-dimethyl-4-octyne would likely be less stable than this compound due to increased steric strain around the triple bond. Conversely, branching further away from the alkyne functionality may have a smaller destabilizing effect.
Data Presentation
The following table summarizes the expected qualitative and available quantitative data on the stability of this compound and its isomers. The relative energies are predicted based on general chemical principles, with 5-decyne being the most stable linear isomer.
| Isomer | Type | Expected Relative Energy (kJ/mol) | Rationale |
| 5-Decyne | Positional | 0 (Reference) | Most substituted internal alkyne. |
| This compound | Positional | > 0 | Less substituted than 5-decyne. |
| 3-Decyne | Positional | > Energy of this compound | Less substituted than this compound. |
| 2-Decyne | Positional | > Energy of 3-Decyne | Less substituted than 3-decyne. |
| 1-Decyne | Positional | > Energy of 2-Decyne | Terminal alkyne, least stable. |
| Branched Isomers | Structural | Variable | Depends on proximity of branching to the triple bond (steric hindrance). |
Mandatory Visualization
The following diagram illustrates the logical workflow of a comparative DFT study on the stability of alkyne isomers.
Caption: Workflow for a comparative DFT study of alkyne isomer stability.
References
A Comparative Guide to the Validation of a Quantitative Analytical Method for 4-Decyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative analysis of 4-decyne, a non-polar internal alkyne. The primary method, Gas Chromatography with Flame Ionization Detection (GC-FID), is detailed with a full validation summary based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. A comparative overview of an alternative method, High-Performance Liquid Chromatography with pre-column derivatization and UV detection (HPLC-UV), is also presented. This document is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical methodology for the quantification of this compound and similar non-polar compounds.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[1][2] For a non-polar hydrocarbon like this compound, GC-FID offers high sensitivity and robustness.[1] The following sections detail the validation of a hypothetical GC-FID method for the quantification of this compound.
Quantitative Data Summary
The performance of the GC-FID method was evaluated according to the ICH Q2(R1) guidelines, which outline key validation parameters to ensure the reliability and accuracy of analytical results.[3][4][5][6] The validation characteristics for a quantitative impurity test are summarized in the table below.[7]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of this compound | Complies |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 50% to 150% of the target concentration | 0.5 µg/mL to 1.5 µg/mL |
| Accuracy (% Recovery) | 80% - 120% | 98.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results | Complies |
Experimental Protocol: GC-FID Method Validation
The validation of the analytical method is a critical process to ensure that the method is suitable for its intended purpose.[8][9][10]
1. Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of hexane (B92381).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to concentrations of 0.5, 0.8, 1.0, 1.2, and 1.5 µg/mL.
-
Sample Preparation: Dissolve the sample matrix containing this compound in hexane to achieve a theoretical concentration of 1.0 µg/mL.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]
-
Detector: Flame Ionization Detector (FID) at 300°C.
3. Validation Procedures:
-
Specificity: Analyze a blank (hexane), a placebo (sample matrix without this compound), and a spiked sample to ensure no interfering peaks at the retention time of this compound.[7]
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.[12]
-
Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.[9]
-
Precision:
-
Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[10]
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[8][12]
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate ±2°C/min, flow rate ±0.1 mL/min) and assess the impact on the results.[9]
Workflow for GC-FID Method Validation
Caption: Workflow for the validation of the GC-FID analytical method.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For non-volatile or thermally labile compounds, HPLC is the method of choice.[13] Internal alkynes like this compound lack a strong chromophore, making direct UV detection challenging.[14][15] Therefore, a pre-column derivatization step is often necessary to attach a UV-active moiety to the alkyne. A common approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a UV-absorbing azide (B81097) to the alkyne.[16][17]
Comparative Overview
The following table compares the hypothetical performance characteristics of the GC-FID method with a potential HPLC-UV method employing pre-column derivatization.
| Parameter | GC-FID | HPLC-UV (with Derivatization) | Comments |
| Specificity | High | High | Both methods offer good specificity, though derivatization in HPLC can introduce additional complexity. |
| Sensitivity (LOQ) | ~0.15 µg/mL | Potentially lower (~ng/mL range) | Derivatization can significantly enhance sensitivity. |
| Sample Throughput | High | Lower | The derivatization step in HPLC adds to the sample preparation time. |
| Method Complexity | Relatively simple | More complex | Derivatization and subsequent cleanup can be labor-intensive. |
| Applicability | Volatile and thermally stable compounds | Wide range of compounds, including non-volatile ones | HPLC is more versatile for diverse sample matrices. |
| Cost per Sample | Lower | Higher | Derivatization reagents and additional sample preparation steps increase the cost. |
Logical Relationship of Analytical Method Selection
The choice between GC-FID and HPLC-UV for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both GC-FID and HPLC-UV with derivatization are viable techniques for the quantitative analysis of this compound. The GC-FID method is straightforward, robust, and cost-effective for volatile samples. For applications requiring higher sensitivity or for non-volatile sample matrices, HPLC with pre-column derivatization presents a powerful alternative, albeit with increased method complexity. The choice of method should be based on the specific requirements of the analysis, including sensitivity, sample throughput, and the nature of the sample matrix. The validation data and protocols presented in this guide provide a framework for establishing a reliable and accurate quantitative analytical method for this compound in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. wjarr.com [wjarr.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. youtube.com [youtube.com]
- 12. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Reaction Kinetics of 4-Decyne in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
The solvent environment can profoundly influence the rate and selectivity of chemical reactions. For alkynes, such as 4-decyne, the choice of solvent is a critical parameter that can dictate reaction outcomes, particularly in processes like hydrogenation, hydration, and cycloaddition. This guide provides a comparative analysis of the reaction kinetics of internal alkynes, using available data for analogous compounds to infer the behavior of this compound, in various solvent systems. Due to a scarcity of specific kinetic data for this compound in the public domain, this guide leverages data from studies on other internal alkynes to provide a foundational understanding for researchers.
Influence of Solvent on Alkyne Reaction Kinetics: General Principles
The triple bond of an alkyne is an electron-rich region, making it susceptible to electrophilic attack. However, compared to alkenes, the sp-hybridized carbons of alkynes are more electronegative, which can influence the stability of intermediates and transition states. Solvents can modulate these electronic effects through various interactions:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which are common in electrophilic additions to alkynes. For instance, reactions proceeding through a vinyl cation intermediate are generally accelerated in more polar solvents. However, the effect of solvent polarity is not always straightforward and can depend on the specific reaction mechanism.
-
Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can solvate both the alkyne and the attacking reagent, influencing their reactivity. In some cases, hydrogen bonding to the alkyne's triple bond can decrease its nucleophilicity. Conversely, in reactions involving anionic nucleophiles, protic solvents can stabilize the anion, potentially slowing down the reaction.
-
Coordinating Solvents: Solvents with lone pairs of electrons can coordinate to catalysts or reagents, altering their activity and selectivity. For example, in catalytic hydrogenations, the solvent can compete with the alkyne for coordination sites on the metal catalyst.
Comparative Kinetic Data for the Hydrogenation of Internal Alkynes
| Solvent | Catalyst | Rate Constant (k) | Activation Energy (Ea) | Temperature (°C) | Pressure (bar) | Reference |
| n-Hexane | Pd/Al2O3 | Data not specified | Data not specified | 25 | 5 | [1] |
| Ethanol (B145695) | Pd@TiO2 | Qualitatively faster than in Methanol | Data not specified | Ambient | UVA irradiation | [2] |
| Methanol | Pd@TiO2 | Qualitatively slower than in Ethanol | Data not specified | Ambient | UVA irradiation | [2] |
| Toluene | Not specified | Qualitatively faster than in Hexane | 25-36 kJ/mol | 37-77 | Not specified | [3] |
Note: The table highlights the challenge in finding directly comparable quantitative kinetic data. Much of the available literature focuses on selectivity and reaction conditions rather than providing specific rate constants across a range of solvents for the same reaction.
The data, though sparse, suggests that both solvent polarity and its ability to dissolve hydrogen play a crucial role. For instance, the hydrogenation rate is influenced by the solvent's volatility, which affects the partial pressure of hydrogen in the reactor[3]. Photocatalytic hydrogenation studies show that ethanol leads to faster kinetics compared to methanol, indicating a complex interplay between the solvent, catalyst, and light-induced reaction mechanism[2].
Experimental Protocols
To facilitate further research, a detailed experimental protocol for a typical kinetic study of the hydrogenation of an internal alkyne is provided below. This protocol is a composite based on common practices in the field.
Objective: To determine the reaction rate constant and activation energy for the hydrogenation of an internal alkyne (e.g., this compound) in a specific solvent.
Materials:
-
Internal alkyne (e.g., this compound)
-
Solvent (e.g., ethanol, hexane, ethyl acetate)
-
Hydrogenation catalyst (e.g., 5% Pd/C, Lindlar's catalyst)
-
Hydrogen gas (high purity)
-
Internal standard (e.g., a non-reactive hydrocarbon like dodecane)
-
Reaction vessel (e.g., a high-pressure autoclave or a stirred batch reactor)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis
-
Temperature and pressure control systems
Procedure:
-
Reactor Setup:
-
The reaction vessel is charged with a specific amount of the chosen solvent and the internal standard.
-
A known quantity of the hydrogenation catalyst is added to the vessel.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
-
Reaction Initiation:
-
The reactor is brought to the desired temperature and pressure.
-
A known amount of the internal alkyne is injected into the reactor to start the reaction. The time of injection is recorded as t=0.
-
-
Monitoring the Reaction:
-
At regular time intervals, small aliquots of the reaction mixture are withdrawn.
-
The samples are immediately quenched (e.g., by cooling or adding a catalyst poison) to stop the reaction.
-
The samples are filtered to remove the catalyst.
-
-
Analysis:
-
The filtered samples are analyzed by GC or HPLC to determine the concentrations of the alkyne, the corresponding alkene, and the alkane products relative to the internal standard.
-
-
Data Processing:
-
The concentration of the alkyne is plotted against time.
-
The initial rate of the reaction is determined from the slope of the concentration vs. time curve at t=0.
-
By varying the initial concentrations of the alkyne and hydrogen, the order of the reaction with respect to each reactant can be determined.
-
The rate constant (k) is calculated from the rate law.
-
The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizing Reaction Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The solvent plays a multifaceted role in determining the kinetics of reactions involving internal alkynes like this compound. While specific quantitative data for this compound is limited, the general principles of solvent effects on polarity, hydrogen bonding, and catalyst interaction provide a strong framework for solvent selection in synthetic and process chemistry. The provided experimental protocol offers a template for researchers to generate their own kinetic data for specific systems. Future work should focus on systematic studies to build a comprehensive database of kinetic parameters for alkyne reactions in a wide range of solvents to enable more predictive and efficient process development.
References
A Comparative Guide to the Reactivity of Alkynes and Alkenes on Silicon Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of silicon surfaces with organic molecules is a cornerstone of modern materials science, enabling the development of advanced biosensors, molecular electronics, and novel drug delivery platforms. The choice of the unsaturated bond used for attachment—alkyne versus alkene—is a critical decision that dictates the efficiency, stability, and kinetics of surface modification. This guide provides an objective comparison of alkyne and alkene reactivity on silicon surfaces, supported by experimental and computational data, to inform the selection of the optimal functionalization strategy.
Executive Summary
Both experimental and theoretical studies consistently demonstrate that alkynes are more reactive than alkenes towards silicon surfaces, particularly hydrogen-terminated silicon (H-Si). This enhanced reactivity is attributed to a lower hydrogen abstraction energy barrier and a larger overall reaction enthalpy for alkynes.[1] The reactivity difference is significant and temperature-dependent, with the preference for alkyne attachment becoming more pronounced at lower temperatures.[2]
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies of alkyne and alkene reactivity on silicon surfaces.
Table 1: Experimental Reactivity Ratios on H-Si(100)
| Temperature (°C) | Reactivity Ratio (Alkyne/Alkyne) | Measurement Technique | Reference |
| 120 | 1.7 ± 0.2 | X-ray Photoelectron Spectroscopy (XPS) | [2][3] |
| 120 | 2.0 ± 0.2 | Electrochemistry | [2] |
| 65 | 9 ± 1 | Electrochemistry | [2] |
Table 2: Calculated Reaction Energetics on H-Si(111) via Density Functional Theory (DFT)
| Molecule | Intermediate State Stability (eV) | H-Abstraction Barrier | Overall Reaction Exothermicity (eV) | Reference |
| Phenylacetylene (Alkyne) | 0.97 | Lower | ~1.9 | [4] |
| Styrene (Alkene) | 0.81 | Higher | ~1.0 | [4] |
| Acetylene (C₂H₂) | Viable chain mechanism | Lower | Larger | [5] |
| Ethylene (B1197577) (C₂H₄) | Small stabilization, likely to desorb | Higher | Smaller | [5] |
Reaction Mechanisms and Pathways
The reaction of both alkynes and alkenes on H-terminated silicon surfaces is understood to proceed via a free-radical chain reaction initiated at silicon dangling bonds.[4][5] On clean silicon surfaces, such as Si(100)-2x1, the reaction often proceeds via a [2+2] cycloaddition mechanism.[6][7]
Hydrosilylation on H-Terminated Silicon
The generally accepted mechanism for hydrosilylation on H-terminated silicon involves the following steps:
-
Initiation: A silicon dangling bond (a silicon atom with an unpaired electron) initiates the reaction.
-
Addition: The alkyne or alkene molecule attaches to the dangling bond, forming a Si-C bond and a carbon-centered radical intermediate.
-
Propagation: The highly reactive carbon radical abstracts a hydrogen atom from a neighboring Si-H group. This passivates the organic molecule and creates a new silicon dangling bond, which can then react with another incoming alkyne or alkene molecule.
DFT calculations suggest that for alkynes, the intermediate state is more stable, and the subsequent hydrogen-abstraction barrier is lower than for alkenes.[4] This, combined with a greater overall exothermicity, leads to a faster reaction rate and a more stable organic overlayer for alkynes.[1][4]
Caption: Hydrosilylation radical chain reaction on H-Si.
[2+2] Cycloaddition on Clean Si(100)-2x1
On clean, reconstructed silicon surfaces like Si(100)-2x1, which features rows of silicon dimers, unsaturated molecules can react via a [2+2] cycloaddition mechanism.[6] This involves the breaking of the Si-Si dimer π-bond and the π-bond of the alkene or alkyne to form a four-membered ring structure with two new Si-C σ-bonds. Theoretical calculations indicate low activation energies for this type of reaction with alkenes.[6] While less comparatively studied for alkynes in this specific context, the higher electron density of the triple bond is expected to facilitate this reaction.[3]
Caption: [2+2] Cycloaddition of an unsaturated molecule on a Si=Si dimer.
Experimental Protocols
Detailed methodologies are crucial for reproducible surface functionalization. Below are outlines of key experimental protocols cited in the comparative studies.
Competitive Reaction Monolayer Formation and XPS Analysis
This method, as described by Ciampi et al., provides a direct measure of the relative reactivity of an alkyne and an alkene.[2][3][8]
-
Substrate Preparation: A hydrogen-terminated Si(100) surface is prepared by etching the native oxide layer, typically with a buffered hydrofluoric acid (HF) solution.
-
Reaction Mixture: A solution is prepared containing known mole fractions of an alkyne and an alkene (e.g., with distinct terminal functional groups for identification).
-
Monolayer Formation: The H-Si(100) substrate is immersed in the reaction mixture and heated to a specific temperature (e.g., 120°C or 65°C) for a set duration to allow for thermal hydrosilylation and monolayer formation.
-
Surface Analysis: The substrate is removed, rinsed thoroughly to remove any physisorbed molecules, and dried.
-
XPS Measurement: X-ray Photoelectron Spectroscopy is used to analyze the elemental composition of the surface. By quantifying the atomic percentages of elements unique to the alkyne and alkene (e.g., fluorine or sulfur tags), the mole fraction of each species on the surface is determined.
-
Reactivity Ratio Calculation: The surface mole fraction is compared to the solution mole fraction to calculate the reactivity ratio.
Caption: Workflow for competitive reactivity analysis using XPS.
Intramolecular Competition via "Click" Chemistry and Electrochemistry
This elegant approach uses a single molecule containing both an alkyne and an alkene to probe their relative reactivity.[2]
-
Monolayer Formation: A monolayer is formed on H-Si(100) using a molecule that has a terminal alkyne at one end and a terminal alkene at the other (e.g., non-1-yne-8-ene). The molecule can attach to the surface via either end.
-
"Click" Reaction: The surface is then exposed to a solution containing an azide-functionalized reporter molecule (e.g., azidoferrocene) under conditions that promote the 1,3-Huisgen cycloaddition ("click" reaction). This reaction is highly specific to the terminal alkyne groups that did not react with the silicon surface and are therefore pointing away from it.
-
Electrochemical Analysis: Cyclic voltammetry is used to quantify the amount of ferrocene (B1249389) attached to the surface. The electrochemical signal from the ferrocene provides a direct measure of the number of unreacted alkyne moieties.
-
Reactivity Determination: By determining the proportion of molecules that attached via the alkene end (leaving the alkyne available for the click reaction), the preferential reactivity of the alkyne end with the silicon surface can be quantified.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the reactivity of alkynes and alkenes on silicon (100) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchwithnj.com [researchwithnj.com]
- 6. [2+2] Cycloaddition reactions of ethylene derivatives with the Si(100)-2 x 1 surface: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of 4-Decyne: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling, storage, and disposal of 4-Decyne (CAS RN: 2384-86-3) are critical for maintaining laboratory safety and ensuring environmental compliance. This document provides detailed procedures for researchers, scientists, and drug development professionals.
This compound is a flammable liquid that requires careful management in a laboratory setting. Adherence to the following protocols will minimize risks and ensure that this chemical is handled and disposed of in a safe and responsible manner.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for a comprehensive understanding of its physical and hazardous properties.
| Property | Value | Source |
| CAS Number | 2384-86-3 | [1][2] |
| Molecular Formula | C10H18 | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Appearance | Colorless liquid | ChemicalBook |
| Flash Point | 52°C (125.6°F) | [2] |
| Boiling Point | 75-76°C at 20 mmHg | [2] |
| Density | 0.772 g/cm³ | [2] |
| NFPA 704 Rating | Health: 0, Flammability: 2, Reactivity: 0 | [1] |
| OSHA PEL | Not Established | [3][4] |
| NIOSH IDLH | Not Established | [5][6][7] |
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its properties and to take the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Ignition Sources: this compound is a flammable liquid. Keep it away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[1] Use non-sparking tools when handling containers of this compound.
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded during transfers.[1]
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Small Spills (less than 100 mL)
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Containment: Use a spill kit equipped with absorbent materials (e.g., vermiculite, sand, or commercial sorbents) to contain the spill. Do not use combustible materials like paper towels to absorb the spill.
-
Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (greater than 100 mL)
-
Evacuate: Immediately evacuate the laboratory.
-
Activate Alarms: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Ventilation: If it is safe to do so without entering the spill area, ensure the fume hood is operating to help ventilate the space.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Await the arrival of trained emergency responders.
Proper Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, typically involving incineration. Chemical neutralization of this compound in a laboratory setting is not a recommended or standard procedure and should not be attempted.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated hazardous waste container.
-
The container must be made of a material compatible with flammable organic liquids (e.g., glass or a suitable plastic). Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents.
-
Keep halogenated and non-halogenated solvent waste streams separate, as per your institution's guidelines.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the hazards present using appropriate pictograms (e.g., flammable liquid).
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from ignition sources, and in secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound CAS#: 2384-86-3 [chemicalbook.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. Immediately dangerous to life or health - Wikipedia [en.wikipedia.org]
- 6. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 7. Immediately Dangerous to Life and Health Limits (IDLHs) | response.restoration.noaa.gov [response.restoration.noaa.gov]
Essential Safety and Operational Guide for Handling 4-Decyne
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proper management of 4-Decyne, including operational procedures and disposal plans.
Physicochemical and Hazard Data
This compound is a flammable liquid that poses an aspiration hazard.[1] The following table summarizes its key quantitative data for quick reference.
| Property | Value | Source |
| CAS Number | 2384-86-3 | [1][2] |
| Molecular Formula | C10H18 | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Boiling Point | 75-76°C at 20 mmHg | [1] |
| Density | 0.772 g/cm³ | [1] |
| Flash Point | 52°C | [1] |
| Water Solubility | Insoluble | [1] |
Hazard Statements:
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The recommended PPE is outlined below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation. |
| Body Protection | Flame-retardant lab coat or antistatic protective clothing. | Protects against skin contact and provides a barrier in case of splashes or spills. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or fume hood. If vapors are expected to exceed exposure limits, a suitable respirator should be used. | Prevents inhalation of vapors, which can cause respiratory tract irritation. |
Operational Protocol: Handling this compound
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key procedures.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Remove all potential ignition sources from the vicinity, such as open flames, hot plates, and spark-producing equipment.[2][4]
-
Use explosion-proof electrical and ventilating equipment.[1][2]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][2]
-
Have an appropriate fire extinguisher (e.g., dry chemical, CO2, or foam) readily available.[3]
-
Assemble all necessary PPE and ensure it is in good condition.
2. Handling and Use:
-
Wear the appropriate PPE as specified in the table above.
-
Use only non-sparking tools.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid breathing vapors or mists.
-
If transferring the liquid, do so carefully to minimize splashing.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
Emergency Procedures
Spill Management:
-
Immediately eliminate all ignition sources.
-
Ventilate the area of the spill.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.
First Aid Measures:
-
If on skin (or hair): Remove all contaminated clothing immediately. Rinse skin with water/shower.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves, paper towels) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be compatible with flammable organic liquids.
-
Do not mix with other waste streams unless compatible.
Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name "this compound."
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from ignition sources.
Final Disposal:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations. This should be done through an approved waste disposal plant.
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
